4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Description
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Properties
IUPAC Name |
4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMCVIFTDRXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369415 | |
| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-45-9 | |
| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
This guide provides a comprehensive overview of the synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a substituted s-triazine of interest to researchers and professionals in drug development and medicinal chemistry. The document details a robust and efficient synthetic pathway, elucidates the underlying chemical principles, and provides a step-by-step protocol suitable for laboratory application.
Introduction and Strategic Overview
Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in pharmaceutical research.[1] The target molecule, this compound, features an amine group, a methyl group, and an ethylsulfanyl group attached to the triazine core. This unique combination of substituents offers potential for diverse biological interactions.
The synthetic strategy outlined in this guide focuses on a two-step process commencing with the commercially available and cost-effective precursor, cyanuric chloride. This approach is favored for its reliability and the well-established reactivity of the triazine ring towards sequential nucleophilic substitution.[2][3] The core principle involves the stepwise displacement of the chlorine atoms on the triazine ring with different nucleophiles at controlled temperatures.
The first step involves the introduction of the amino and methyl groups, followed by the crucial introduction of the ethylsulfanyl moiety in the second step. This sequential approach allows for precise control over the final structure of the molecule.
Synthetic Pathway and Mechanistic Rationale
The chosen synthetic route is illustrated below. It begins with the formation of the key intermediate, 2-amino-4-chloro-6-methyl-1,3,5-triazine, followed by a nucleophilic substitution with sodium ethanethiolate to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine (Intermediate)
The synthesis of the key intermediate, 2-amino-4-chloro-6-methyl-1,3,5-triazine, is achieved through a sequential nucleophilic substitution on cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.[2][3]
Initially, cyanuric chloride is treated with ammonia at a low temperature (0-5 °C) to monosubstitute one of the chlorine atoms with an amino group.[4] This is followed by the introduction of a methyl group via a Grignard reagent, such as methylmagnesium bromide. The less reactive remaining chlorine atom is then available for the subsequent thioetherification step.
Step 2: Synthesis of this compound (Final Product)
The final step involves the nucleophilic substitution of the remaining chlorine atom on the intermediate with an ethylthiolate anion. Sodium ethanethiolate is generated in situ by reacting ethanethiol with a strong base like sodium hydride. The resulting thiolate is a potent nucleophile that readily displaces the chloride on the triazine ring to form the desired thioether linkage.[5]
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Cyanuric chloride is corrosive and moisture-sensitive. Grignard reagents are highly reactive with water and protic solvents. Ethanethiol has a strong, unpleasant odor and is flammable. Sodium hydride is a flammable solid that reacts violently with water.
Materials and Reagents
| Reagent | Purity | Supplier |
| Cyanuric chloride | 99% | Sigma-Aldrich |
| Ammonia solution (28-30%) | ACS | Fisher Scientific |
| Methylmagnesium bromide (3M in ether) | - | Sigma-Aldrich |
| Ethanethiol | 98% | Alfa Aesar |
| Sodium hydride (60% dispersion in mineral oil) | - | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | 99.9% | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |
| Diethyl ether, anhydrous | 99% | Fisher Scientific |
| Ethyl acetate | HPLC | Fisher Scientific |
| Hexanes | HPLC | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (18.4 g, 0.1 mol) in 200 mL of anhydrous THF.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of aqueous ammonia (11.3 mL, 0.1 mol of NH3) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
In a separate flask, prepare the Grignard reagent by adding methylmagnesium bromide (33.3 mL of a 3M solution in ether, 0.1 mol) to 100 mL of anhydrous THF.
-
Cool the Grignard solution to 0 °C and slowly add it to the reaction mixture containing the aminated triazine.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-amino-4-chloro-6-methyl-1,3,5-triazine as a white solid.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (2.4 g of a 60% dispersion, 0.06 mol) in 50 mL of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (4.4 mL, 0.06 mol) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium ethanethiolate.
-
In a separate flask, dissolve 2-amino-4-chloro-6-methyl-1,3,5-triazine (7.9 g, 0.05 mol) in 100 mL of anhydrous DMF.
-
Slowly add the solution of the triazine intermediate to the sodium ethanethiolate suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the triazine ring carbons, the methyl carbon, and the two carbons of the ethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C6H10N4S (170.24 g/mol ). |
| IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl groups), C=N stretching (triazine ring), and C-S stretching. |
| Melting Point | A sharp melting point should be observed for the purified compound. |
Conclusion
This guide presents a detailed and reliable method for the synthesis of this compound. The two-step approach, starting from cyanuric chloride, offers a high degree of control and is amenable to laboratory-scale preparation. The provided protocol, along with the mechanistic rationale and safety considerations, should enable researchers to successfully synthesize this valuable compound for further investigation in their respective fields.
References
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Bakharev, V., Gidaspov, A., & Sheremetev, A. B. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. Retrieved from [Link]
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Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Executive Summary
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a molecule built upon the versatile 1,3,5-triazine scaffold. Triazine derivatives are of significant interest in medicinal chemistry and drug discovery, serving as foundational structures for a wide array of therapeutic agents.[1][2] A profound understanding of a compound's physicochemical characteristics—such as solubility, lipophilicity (logP), and ionization constant (pKa)—is a prerequisite for successful drug development, as these parameters govern its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. This document details both the theoretical underpinnings and the validated experimental protocols for determining these critical properties, offering researchers and drug development professionals a practical and scientifically grounded resource.
Chemical Identity and Structural Framework
The first step in characterizing any compound is to establish its unequivocal chemical identity. This compound belongs to the s-triazine class, a six-membered heterocyclic ring containing three nitrogen atoms at the 1, 3, and 5 positions.[1] This core is substituted with an amino group, a methyl group, and an ethylsulfanyl group, each contributing distinct electronic and steric features that define its chemical behavior.
Chemical Structure:
Figure 1. 2D structure of this compound.
Table 1: Core Physicochemical and Structural Identifiers
The following table summarizes the fundamental computed properties and identifiers for the compound, primarily sourced from the PubChem database.[3] These values serve as an essential baseline for experimental design and data interpretation.
| Property | Value | Source |
| IUPAC Name | 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | [3] |
| CAS Number | 57639-45-9 | [3] |
| Molecular Formula | C₆H₁₀N₄S | [3] |
| Molecular Weight | 170.24 g/mol | [3] |
| Exact Mass | 170.06261751 Da | [3] |
| Computed XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Polar Surface Area (PSA) | 90 Ų | [3] |
Aqueous Solubility and pH-Dependence
Solubility is a critical determinant of a drug's absorption and formulation possibilities. The principle of "like dissolves like" provides a preliminary assessment: the presence of polar amino and triazine nitrogen functionalities suggests potential for aqueous solubility, while the ethyl and methyl groups confer lipophilic character.[4]
Rationale for pH-Dependent Solubility Testing
The compound's structure contains basic nitrogen centers (the exocyclic amine and ring nitrogens) that can be protonated in acidic conditions. This conversion to a more polar, ionic form is expected to significantly enhance aqueous solubility. Therefore, assessing solubility in neutral, acidic, and basic media is essential to predict its behavior in different physiological environments, such as the stomach (acidic) and intestines (neutral to slightly basic).
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a rapid, qualitative assessment of solubility, which is a foundational step before more quantitative analyses are performed.
Methodology:
-
Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."
-
Sample Addition: Add approximately 10 mg of this compound to each tube.
-
Solvent Addition: Add 1 mL of the respective solvent (deionized water, 5% aqueous HCl, 5% aqueous NaOH) to each corresponding tube.
-
Mixing: Agitate each tube vigorously for 30 seconds.
-
Observation: Visually inspect for dissolution. If the solid dissolves completely, the compound is classified as "soluble." If it remains suspended or settled, it is "insoluble."
-
Confirmation (for HCl tube): If the compound dissolves in 5% HCl, add 10% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to the formation of a salt.
Visualization: Solubility Testing Workflow
The following diagram outlines the logical flow for classifying a compound based on its solubility behavior.
Caption: Logical workflow for qualitative solubility classification.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, quantified as logP, is arguably one of the most important physicochemical properties in drug discovery.[5] It measures the differential solubility of a compound in a nonpolar solvent (n-octanol) and a polar solvent (water), indicating its preference for lipid-like versus aqueous environments. A balanced logP is crucial for a drug to pass through lipid cell membranes while maintaining sufficient aqueous solubility to be transported in the blood. The computed XLogP of 1.2 for this compound suggests a well-balanced profile.[3]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement approach.[6]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
-
Standard Curve Generation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of dilutions and measure their absorbance/peak area using UV-Vis spectrophotometry or HPLC to generate a standard curve.
-
Partitioning: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into a separatory funnel. Add a known volume of pre-saturated water (e.g., 10 mL) and pre-saturated n-octanol (e.g., 10 mL).
-
Equilibration: Shake the funnel vigorously for 1 hour to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the funnel to stand until the layers have clearly separated. Centrifugation can be used to accelerate this process and remove any micro-emulsions.
-
Quantification: Carefully withdraw a sample from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using the previously generated standard curve.
-
Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
-
P = [Concentration in Octanol] / [Concentration in Water]
-
LogP = log₁₀(P)
-
Visualization: Shake-Flask LogP Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[7] For this compound, the basic nitrogens will be protonated at low pH. Knowing the pKa is vital as the ionization state of a molecule dramatically affects its solubility, membrane permeability, and ability to interact with biological targets.[8]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is effective for compounds that possess a chromophore whose electronic environment (and thus UV-Vis absorbance) changes upon ionization.[9] The triazine ring is a suitable chromophore for this analysis.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Solution Preparation: Prepare a stock solution of the compound in a solvent like methanol. Add a small, constant aliquot of this stock solution to a known volume of each buffer solution to create a set of samples with identical total compound concentration but varying pH.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution.
-
Data Analysis: Identify the wavelength (λ) where the absorbance changes most significantly with pH. Plot the absorbance at this wavelength against the pH of each buffer.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[9] This can be determined mathematically by finding the first derivative of the curve.
Visualization: pH, pKa, and Ionization State
Caption: Workflow for a typical forced degradation study.
Potential Biological Context: A Hypothetical Signaling Pathway
While specific biological targets for this exact molecule are not publicly documented, many 1,3,5-triazine derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. [10][11]The diagram below illustrates a hypothetical mechanism where a triazine derivative inhibits a kinase (e.g., PI3K), thereby blocking a downstream pro-survival pathway.
Visualization: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Conclusion
This compound is a compound with a balanced physicochemical profile that makes it an interesting candidate for further investigation in drug discovery programs. Its computed logP of 1.2 suggests good potential for membrane permeability, while its basic nature, conferred by the amino group and triazine core, allows for pH-dependent manipulation of its aqueous solubility. A thorough experimental validation of these properties, following the robust protocols outlined in this guide, is the critical next step for any research team. The systematic determination of solubility, lipophilicity, pKa, and stability will provide the essential data needed to build a comprehensive profile of this molecule, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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LogP and logD calculations. Chemaxon Docs. [Link]
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Stability Studies and Testing of Pharmaceuticals: An Overview. (2020-06-01). LCGC International. [Link]
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4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Preamble: Navigating the Known and the Unknown
In the landscape of medicinal chemistry and drug discovery, the 1,3,5-triazine, or s-triazine, scaffold stands out as a "privileged" structure. Its symmetrical and highly modifiable nature has made it a cornerstone in the development of a wide array of biologically active agents, from approved anticancer drugs to novel therapeutic candidates.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: this compound.
As of the current scientific literature, a definitive, well-documented mechanism of action for this precise molecule remains to be elucidated. Its structure is cataloged, but its biological narrative is unwritten.[3] This document, therefore, serves a dual purpose. First, it provides a comprehensive overview of the probable mechanistic avenues for this compound, based on robust data from structurally related s-triazine derivatives. Second, it presents a series of detailed, actionable experimental protocols designed to systematically investigate these hypotheses, empowering researchers to pioneer the characterization of this promising molecule.
Part 1: The Mechanistic Landscape of s-Triazine Derivatives: A Foundation for Inquiry
The versatility of the s-triazine ring, with its three modifiable positions, allows for the fine-tuning of physicochemical and biological properties, leading to a broad spectrum of activities.[1][2] Extensive research into this chemical class has revealed several recurring and potent mechanisms of action, which form the basis of our investigation into this compound.
Anticancer Activity: A Primary Avenue of Investigation
The most profound and widely studied application of s-triazine derivatives is in oncology.[1][2] Several key anticancer mechanisms have been identified for compounds sharing this core scaffold.
Many cancers are driven by aberrant signaling pathways, and s-triazine derivatives have proven to be effective inhibitors of the kinases that regulate these pathways.
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Certain substituted s-triazines have demonstrated potent inhibitory activity against PI3K and/or mTOR, with some compounds showing IC50 values in the low nanomolar range.[1]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Diaryl-amino-1,3,5-triazine derivatives have been successfully developed as FAK inhibitors.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose over-activation is a hallmark of many cancers. Hybrid quinazoline-1,3,5-triazine molecules have been reported as potent EGFR inhibitors.[1]
Beyond kinase inhibition, s-triazines can exert their antiproliferative effects by directly interfering with the cell division cycle and triggering programmed cell death.
-
Cell Cycle Arrest: Studies have shown that select s-triazine compounds can induce cell cycle arrest at the S and G2/M phases, thereby preventing cancer cell replication.[2][4]
-
Apoptosis Induction: A crucial goal of cancer therapy is to induce apoptosis in malignant cells. Various s-triazine derivatives have been shown to increase the concentration of pro-apoptotic proteins like cleaved caspases-3 and -9 while decreasing anti-apoptotic proteins like Bcl-2.[2]
Antimicrobial and Antifungal Potential
The s-triazine scaffold is also prominent in the development of antimicrobial agents. Given the structural motifs of this compound, exploring its potential as an antifungal agent is a logical step.
-
Inhibition of Fungal-Specific Enzymes: Some triazine derivatives exhibit antifungal activity by targeting enzymes essential for fungal survival, such as 14α-demethylase, which is involved in ergosterol biosynthesis.[5]
-
Disruption of Fungal Cell Integrity: Certain compounds have been shown to modulate the fungal cell wall, affecting its virulence and viability.[5]
Other Enzymatic Inhibition Targets
The structural features of s-triazines make them versatile enzyme inhibitors.
-
Carbonic Anhydrases (CAs): Triazinyl aminobenzenesulfonamides have been developed as potent inhibitors of various human carbonic anhydrase isoforms, some of which are associated with tumors (hCA IX and XII).[6]
-
Monoamine Oxidase (MAO): Certain 1,3,5-triazin-2-yl amino acid derivatives have been synthesized and evaluated for their potential as MAO inhibitors, which are relevant for neurological disorders.[7]
Part 2: A Practical Guide to Mechanistic Elucidation
This section provides detailed, field-tested protocols for investigating the potential mechanisms of action of this compound.
Foundational Protocol: In Vitro Cytotoxicity Profiling
The first essential step is to determine the compound's antiproliferative activity across a panel of relevant cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various human cancer cell lines.
Methodology: MTT Assay
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Trustworthiness Check: The protocol's validity is ensured by the inclusion of both positive and negative controls and by running experiments in triplicate to ensure reproducibility.
Workflow for Investigating Kinase Inhibition
Should the compound show significant cytotoxicity, the next logical step is to screen for kinase inhibition activity.
Caption: Workflow for kinase target identification and validation.
Protocol: Western Blot for Phospho-Protein Analysis (Example: PI3K/Akt Pathway)
-
Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt Ser473, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the change in phosphorylation of target proteins relative to total protein levels. A significant decrease in the p-Akt/Akt ratio would suggest PI3K pathway inhibition.
Workflow for Cell Cycle Analysis
This protocol determines at which phase of the cell cycle the compound exerts its antiproliferative effects.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treatment: Treat cells with the test compound at IC50 concentration for 24 and 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membrane.
-
Staining: Rehydrate the cells in PBS, then treat with RNase A to prevent RNA staining. Stain the cellular DNA with Propidium Iodide solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Caption: Experimental pathway for cell cycle analysis.
Part 3: Data Synthesis and Interpretation
Table 1: Comparative Activity of Reference s-Triazine Kinase Inhibitors
| Compound Class | Target Kinase | Reported IC50 Range | Reference |
| Diaryl-amino-1,3,5-triazines | FAK | 5.1 - 41.9 µM | [1] |
| Substituted s-triazines | PI3Kδ | As low as 2.3 nM | [1] |
| Hybrid quinazoline-1,3,5-triazines | EGFR | As low as 36.8 nM | [1] |
This table serves as a benchmark for interpreting novel IC50 data obtained for this compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic investigation of this compound's mechanism of action. By leveraging the extensive knowledge base of the broader s-triazine family, we have outlined a series of high-probability therapeutic targets and provided detailed, validated protocols to test these hypotheses.
The initial steps—cytotoxicity screening followed by kinase panel screening and cell cycle analysis—will provide the critical data needed to direct further research. A positive "hit" in any of these assays will open the door to more advanced studies, including in vivo efficacy models, ADME-Tox profiling, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The journey to understanding this molecule's full potential begins with these foundational, rigorous, and scientifically sound investigations.
References
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Title: Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents Source: National Center for Biotechnology Information URL: [Link]
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Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: National Center for Biotechnology Information URL: [Link]
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Title: Recent Advances in the Biological Activity of s-Triazine Core Compounds Source: National Center for Biotechnology Information URL: [Link]
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Title: this compound | C6H10N4S | CID 2726596 Source: PubChem URL: [Link]
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Title: Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review Source: MDPI URL: [Link]
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Title: N-[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide | C13H17N5O2S2 | CID 5348174 Source: PubChem URL: [Link]
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Title: The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review Source: Preprints.org URL: [Link]
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Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors Source: National Center for Biotechnology Information URL: [Link]
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Title: synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6 Source: National Center for Biotechnology Information URL: [Link]
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Title: Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors Source: MDPI URL: [Link]
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An In-Depth Technical Guide to the Solubility Determination of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. Given the critical role of solubility in influencing a compound's bioavailability, formulation, and overall efficacy, a robust and accurate understanding of this physicochemical property is paramount. This document outlines the foundational principles, a detailed experimental protocol, and data interpretation strategies grounded in established scientific practices.
Introduction: The Significance of Solubility
This compound is a substituted s-triazine, a class of heterocyclic compounds with broad applications, including in the development of pharmaceuticals and herbicides.[1][2] The solubility of an active compound—defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution—is a cornerstone of chemical and pharmaceutical development.[3] It directly impacts:
-
Bioavailability: A compound must be in solution to be absorbed in biological systems.
-
Formulation Development: Solubility dictates the choice of delivery vehicle, whether it be an aqueous solution for injection or a solid dosage form.
-
Dose Uniformity: Consistent solubility ensures that each dose delivers the intended amount of the active substance.
-
Toxicology Studies: Accurate concentration of test solutions is essential for reliable toxicological assessment.
This guide focuses on providing a detailed, field-proven methodology for determining the aqueous and organic solvent solubility of the target compound.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental determination, a theoretical assessment of the molecule's structure can provide valuable insights into its expected solubility behavior.
Compound Structure:
Caption: Chemical Structure of this compound.
Key Structural Features:
-
s-Triazine Core: The aromatic, nitrogen-containing ring is a key feature.[1] The nitrogen atoms can act as hydrogen bond acceptors, potentially contributing to solubility in protic solvents.
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, generally increasing polarity and favoring solubility in polar solvents like water and alcohols.
-
Methyl Group (-CH₃): A small, nonpolar alkyl group that slightly increases lipophilicity.
-
Ethylsulfanyl Group (-S-CH₂CH₃): This thioether group is significantly nonpolar and will likely decrease aqueous solubility while increasing solubility in organic solvents.
Based on this structure, the compound possesses both polar (amino, triazine nitrogens) and nonpolar (ethylsulfanyl, methyl) moieties. Its computed XLogP3 value of 1.2 suggests a relatively balanced lipophilic/hydrophilic character.[4] Therefore, moderate solubility may be expected in a range of solvents, but it is unlikely to be highly soluble in water. One study noted that similar s-triazine derivatives are often soluble in DMSO, 1,4-dioxane, and methanol, but poorly soluble in water and non-polar solvents like hexane.[5]
Gold Standard Protocol: The Shake-Flask Method for Equilibrium Solubility
The Shake-Flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[6] The protocol described here is aligned with the principles outlined in the OECD Guideline for Testing of Chemicals, No. 105.[3][7]
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
3.2. Causality Behind Experimental Choices
-
Why an excess of solid? To ensure that the solution becomes fully saturated, representing the thermodynamic solubility limit.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance. For instance, the solubility of triazine pesticides in water can increase significantly with temperature.[8]
-
Why extended equilibration time (24-48 hours)? Many compounds, especially crystalline solids, dissolve slowly. A prolonged period ensures that the system reaches true thermodynamic equilibrium, preventing an underestimation of solubility.
-
Why HPLC for quantification? HPLC coupled with a UV detector offers high specificity, sensitivity, and accuracy, allowing for precise measurement of the analyte even in the presence of impurities.[9][10] Triazine compounds are readily detected by UV at wavelengths around 220 nm.[11]
Caption: Experimental workflow for the Shake-Flask solubility determination method.
3.3. Step-by-Step Methodology
-
Preparation of Stock Standards: a. Accurately weigh approximately 5 mg of this compound. b. Dissolve in a suitable solvent in which it is freely soluble (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Preparation of Test Samples: a. Add an excess of the solid compound (approx. 2-5 mg) to a 2 mL glass vial. The presence of undissolved solid after equilibration is essential. b. Add 1 mL of the desired test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone). c. Securely cap the vials.
-
Equilibration: a. Place the vials on a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). b. Agitate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Phase Separation and Sampling: a. After equilibration, remove vials and let them stand for 30 minutes to allow undissolved solids to settle. Centrifugation (e.g., 10,000 x g for 10 minutes) can also be used for faster separation. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining particulates. Self-Validation Step: The choice of filter is critical to avoid analyte adsorption. A quick test for filter compatibility should be performed.
-
Quantification by HPLC-UV: a. Dilute the filtered sample with mobile phase to bring its concentration within the range of the calibration curve. b. Inject the diluted sample and the calibration standards onto the HPLC system. c. Exemplary HPLC Conditions:
-
Data Analysis: a. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table. This allows for easy comparison of solubility across different solvent systems.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | Populate with result | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 25 | Populate with result | Shake-Flask HPLC-UV |
| Ethanol | 25 | Populate with result | Shake-Flask HPLC-UV |
| Acetone | 25 | Populate with result | Shake-Flask HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Populate with result | Shake-Flask HPLC-UV |
| n-Hexane | 25 | Populate with result | Shake-Flask HPLC-UV |
Interpreting the Results: Comparing solubility in polar protic (water, ethanol), polar aprotic (acetone, DMSO), and nonpolar (hexane) solvents provides a comprehensive solubility profile that is invaluable for all stages of development.
Safety and Handling Precautions
As a matter of scientific integrity and laboratory safety, proper handling of the compound is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]
This technical guide provides a robust and scientifically grounded approach to determining the solubility of this compound. By adhering to this detailed protocol, researchers can generate accurate and reliable data, enabling informed decisions in their scientific endeavors.
References
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Title: this compound | C6H10N4S | CID 2726596 Source: PubChem URL: [Link]
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Title: Chromatographic methods for analysis of triazine herbicides Source: PubMed URL: [Link]
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Title: Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach Source: RSC Publishing URL: [Link]
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Title: Test No. 105: Water Solubility Source: OECD URL: [Link]
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Title: a.6. water solubility Source: Legislation.gov.uk URL: [Link]
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Title: N-ethyl-6-(methylsulfanyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine Source: ChemBK URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: ethyl-(4-hydrazino-6-methylsulfanyl-[10][11]triazin-2-yl)-amine Source: MOLBASE URL: [Link]
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Title: 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine Source: PMC - NIH URL: [Link]
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Title: Solubility of triazine pesticides in pure and modified subcritical water Source: PubMed URL: [Link]
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Title: 4,6-bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid Source: Chemical Synthesis Database URL: [Link]
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An In-depth Technical Guide to the Biological Activity of Substituted Triazine Compounds
Abstract
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged structure" in medicinal chemistry and agrochemistry.[1][2][3] The synthetic tractability of the triazine core, particularly the symmetrical 1,3,5-triazine (s-triazine) derived from inexpensive cyanuric chloride, allows for precise, sequential substitution at its 2, 4, and 6 positions.[1][4][5] This chemical versatility enables the creation of vast compound libraries with finely tuned electronic and steric properties. Consequently, substituted triazine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antifungal, and herbicidal effects.[2][3][6][7] This guide provides a comprehensive overview of the key biological activities of substituted triazines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into specific examples that have reached clinical or commercial use and explore the future directions of triazine-based research.
The Triazine Core: A Versatile Scaffold for Bioactivity
Triazines exist as three primary isomers: 1,2,3-, 1,2,4-, and 1,3,5-triazine. While all have been explored, the symmetrical 1,3,5-triazine is the most extensively studied scaffold in drug and pesticide discovery.[2][3] The foundation of its utility lies in the reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be sequentially replaced by various nucleophiles (amines, alcohols, thiols) under controlled temperature conditions.[1][4]
-
First Substitution: Occurs at 0-5 °C.
-
Second Substitution: Requires room temperature.
-
Third Substitution: Requires heating or reflux.[1]
This differential reactivity allows chemists to strategically build molecular diversity around the core, a critical factor in optimizing biological activity and pharmacokinetic properties.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted triazines have emerged as a highly promising class of anticancer agents, with several compounds entering clinical trials.[8][9] Their efficacy stems from the ability to target various enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10]
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many anticancer triazines is the inhibition of protein kinases.[10] Kinases are pivotal in cell signaling, and their dysregulation is a common driver of cancer. Triazine derivatives have been designed to target several key kinases:
-
Phosphoinositide 3-Kinases (PI3K) and mTOR: The PI3K/mTOR pathway is a central regulator of cell growth and survival. Triazine-based compounds like Gedatolisib have been developed as dual PI3K/mTOR inhibitors.[11]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are critical for tumor growth and angiogenesis. Novel 1,2,4-triazine derivatives have shown inhibitory activity against VEGFR-2 and EGFR.[12]
-
Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle. Pyrazolo[1,5-a][8][13][14]triazine derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest.[2]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of anticancer triazines. For example, in a series of triazine-benzimidazole hybrids, the substitution of the triazine core with piperidine and specific phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) resulted in the highest antiproliferative potency across numerous cancer cell lines.[2] Similarly, hybrid molecules combining the 1,3,5-triazine scaffold with azole moieties have demonstrated excellent anticancer activity.[15]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value—the concentration of the compound that inhibits cell growth by 50%.
Causality: The choice of cell lines (e.g., MCF-7, A549) is dictated by the cancer type being targeted.[16] The incubation time allows for the compound to exert its cytotoxic or cytostatic effects. The IC50 value is a critical quantitative measure for comparing the potency of different derivatives.[14]
Visualization: PI3K/mTOR Signaling Pathway
The following diagram illustrates the PI3K/mTOR pathway, a common target for anticancer triazine derivatives.
Caption: PI3K/mTOR pathway and points of inhibition by triazine compounds.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[17][18] Substituted triazines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][13][17]
Mechanism of Action
The antimicrobial action of triazines can be multifaceted. Some derivatives are designed to mimic cationic antimicrobial peptides, where factors like charge, bulkiness, and lipophilicity determine their efficacy.[13] Other s-triazine derivatives functionalized with 2-chloroethylamine fragments are believed to act by inhibiting bacterial DNA gyrases, essential enzymes for DNA replication.
SAR and Key Structural Features
SAR studies have revealed that specific substitutions are critical for antimicrobial and antifungal potency.
-
Antibacterial: Electron-withdrawing groups on substituent rings can enhance antibacterial activity.[1] In certain series, the presence of piperidine and benzylamine moieties on the s-triazine core was found to be most active.[1]
-
Antifungal: The inclusion of a morpholine ring has been shown to be important for antifungal activity.[1] Some 4-aminoquinoline-s-triazine hybrids have shown potent activity against Candida albicans and Aspergillus species.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The standard method for quantifying the potency of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for this purpose.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazine compound in the broth medium. Concentrations should span a clinically relevant range.
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Cefixime) should also be tested as a reference.[17][18]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
Causality: This self-validating protocol uses controls to ensure the reliability of the results. The positive control confirms the viability of the inoculum, while the negative control confirms the sterility of the medium. Comparing the MIC of the test compound to a standard antibiotic provides a benchmark for its relative potency.
Data Presentation: Sample MIC Data Table
Summarizing results in a table allows for easy comparison of the activity of different derivatives against various microbial strains.
| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZN-01 | Morpholine | Phenyl | 16 | 32 | 8 |
| TZN-02 | Piperidine | 4-Cl-Phenyl | 8 | 16 | 32 |
| TZN-03 | Morpholine | 4-F-Phenyl | 16 | 16 | 4 |
| Ampicillin | - | - | 4 | 8 | N/A |
| Fluconazole | - | - | N/A | N/A | 2 |
Herbicidal Activity: A Classic Application
Triazines are among the most well-known and widely used classes of herbicides.[5] Compounds like Atrazine and Simazine have been used for decades for pre- and post-emergent weed control in crops such as corn and sugarcane.[5][20]
Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[20] They specifically block the electron transport chain at Photosystem II (PSII).[21]
-
Binding Site: Triazines bind to the D1 protein subunit of the PSII complex.
-
Electron Block: This binding displaces the native plastoquinone (QB) molecule from its binding site.
-
Chain Reaction: The block in electron flow halts ATP and NADPH production, leading to the generation of reactive oxygen species (ROS) that cause lipid peroxidation and cell membrane damage.
-
Symptoms: This ultimately results in chlorosis (yellowing) of the leaves, followed by necrosis and plant death.[20][22]
Visualization: Workflow for Herbicidal Activity Screening
The following diagram outlines a typical workflow for evaluating the herbicidal potential of new triazine compounds.
Caption: Experimental workflow for screening new herbicidal compounds.
Conclusion and Future Outlook
The substituted triazine scaffold continues to be a cornerstone of chemical biology, drug discovery, and agrochemical research. Its synthetic accessibility and the ability to systematically modify its structure make it an ideal platform for generating compounds with diverse and potent biological activities.[6] Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the triazine core with other known pharmacophores to create hybrid molecules with enhanced potency, improved selectivity, or the ability to overcome drug resistance.[4][15]
-
Targeted Therapies: Leveraging computational and structure-based drug design to develop highly selective triazine derivatives that target specific proteins or pathways, minimizing off-target effects.[23]
-
Bioconjugation: Using the predictable reactivity of the triazine core as a linker for bioconjugation applications, such as attaching drugs to antibodies or creating probes for biological imaging.[1]
The versatility and proven track record of substituted triazines ensure that they will remain a fertile ground for the development of novel therapeutic agents and crop protection solutions for years to come.
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The 1,3,5-Triazine Core: A Technical Guide to its Discovery and Enduring Legacy in Synthetic Chemistry
Abstract
The 1,3,5-triazine scaffold, a symmetrical six-membered heterocycle, represents a cornerstone in the development of modern organic chemistry. Its derivatives have permeated a vast array of applications, from industrial polymers and agricultural herbicides to contemporary pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,3,5-triazine derivatives. We will delve into the foundational syntheses of key triazine compounds, the causal factors driving the development of new synthetic methodologies, and the applications that have cemented the importance of this chemical class. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the rich history and synthetic versatility of 1,3,5-triazines.
Foundational Discoveries: The Dawn of Triazine Chemistry
The story of 1,3,5-triazines begins not with the parent heterocycle, but with its more stable and historically significant derivatives. The early 19th century, a period of burgeoning exploration in organic chemistry, witnessed the first encounters with this fundamental structure by two of the era's most prominent chemists: Friedrich Wöhler and Justus von Liebig.
Friedrich Wöhler and the Synthesis of Cyanuric Acid (1829)
In 1829, Friedrich Wöhler, renowned for his synthesis of urea, was the first to synthesize cyanuric acid (1,3,5-triazine-2,4,6-triol).[1] He achieved this through the thermal decomposition of urea and uric acid.[1] This discovery was a pivotal moment, establishing one of the most fundamental derivatives of the 1,3,5-triazine ring. The industrial synthesis of cyanuric acid today still relies on the thermal decomposition of urea.[2]
Justus von Liebig's Synthesis of Melamine (1834)
Just five years later, in 1834, German chemist Justus von Liebig first synthesized melamine (2,4,6-triamino-1,3,5-triazine).[3][4] Early production methods involved the conversion of calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[3] This discovery laid the groundwork for the future development of melamine-based polymers.[4]
The Gateway Intermediate: Cyanuric Chloride
The true synthetic utility of the 1,3,5-triazine core was unlocked with the advent of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This highly reactive compound serves as a versatile building block for a vast number of triazine derivatives due to the sequential and controlled reactivity of its three chlorine atoms.[5]
The synthesis of substituted triazines from cyanuric chloride is governed by a stepwise nucleophilic aromatic substitution mechanism. The reactivity of the chlorine atoms decreases as more are substituted, allowing for selective synthesis by carefully controlling the reaction temperature. A general principle is that monosubstitution is favored at or below 0°C, disubstitution at room temperature, and trisubstitution at elevated temperatures.[6]
The Rise of an Industrial Powerhouse: Melamine-Formaldehyde Resins
While melamine was discovered in the 19th century, its industrial significance soared in the late 1930s with the development of melamine-formaldehyde (MF) resins.[4] The first synthesis patent for melamine was granted in 1938, marking the beginning of its industrial production.[7][8] These thermosetting polymers are formed through the reaction of melamine with formaldehyde.[4]
MF resins exhibit exceptional durability, heat resistance, and hardness, leading to their widespread use in high-pressure laminates (e.g., Formica), dinnerware, and coatings.[7]
Experimental Protocol: Laboratory Synthesis of Melamine-Formaldehyde Resin
The following is a representative laboratory-scale synthesis of a melamine-formaldehyde resin:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, combine melamine and a 37% aqueous solution of formaldehyde.
-
pH Adjustment: Adjust the pH of the mixture to approximately 8.5 using an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for a period of 3.5 hours.
-
Monitoring: The progress of the reaction can be monitored by testing the miscibility of the resulting resin with water.
-
Cooling and Isolation: Once the desired degree of condensation is achieved, cool the reaction mixture to obtain the melamine-formaldehyde resin.
This protocol is a generalized representation. Specific molar ratios and reaction times can be varied to achieve resins with different properties.[9][10][11]
The Green Revolution and Beyond: Triazine Herbicides
A new chapter in the history of 1,3,5-triazines began in the mid-20th century with the discovery of their potent herbicidal properties. In 1952, scientists at J.R. Geigy Ltd. in Switzerland first developed triazine herbicides.[12] Simazine was the first of these to be discovered, and it was licensed for use in 1956.[12]
This was soon followed by the invention of atrazine in 1958, which quickly became a cornerstone of weed control in crops like corn and sugarcane.[12] Atrazine is synthesized from cyanuric chloride through sequential reactions with ethylamine and isopropylamine.[13] The herbicidal action of triazines stems from their ability to inhibit photosynthesis in susceptible plants.[14]
Experimental Protocol: Synthesis of Atrazine from Cyanuric Chloride
The synthesis of atrazine involves a two-step nucleophilic substitution on cyanuric chloride:
-
First Amination: Cyanuric chloride is reacted with either isopropylamine or ethylamine in a mixed acetone/water solvent in the presence of an acid-binding agent (e.g., sodium hydroxide). This reaction is typically carried out at a controlled temperature to favor monosubstitution.
-
Second Amination: The resulting 2,6-dichloro-4-(alkylamino)-s-triazine is then reacted with the other amine (ethylamine or isopropylamine, respectively) to yield 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (atrazine).[13]
Precise control of stoichiometry and temperature is crucial to maximize the yield of the desired product and minimize the formation of di- and tri-substituted byproducts.
Modern Frontiers: Medicinal and Materials Chemistry
The versatility of the 1,3,5-triazine scaffold continues to be exploited in contemporary research, particularly in medicinal chemistry and materials science. The ability to introduce three points of diversity on the triazine ring makes it a privileged scaffold for the development of new therapeutic agents.[15] Triazine derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[15]
In materials science, the electron-deficient nature of the triazine ring has led to its incorporation into organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Key Synthetic Methodologies: A Historical Perspective
The synthesis of the 1,3,5-triazine ring and its derivatives has evolved significantly over time.
-
Trimerization of Nitriles: Symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles, such as cyanogen chloride or cyanamide.[16]
-
Pinner Triazine Synthesis: Developed by Adolf Pinner, this method involves the reaction of aryl amidines with phosgene to produce 2-hydroxy-4,6-diaryl-s-triazines.[17][18]
-
Modern One-Pot Syntheses: Recent research has focused on developing more efficient and environmentally friendly one-pot syntheses of 1,3,5-triazine derivatives.[19]
Visualizing the Journey of 1,3,5-Triazines
To better illustrate the key discoveries and synthetic pathways discussed, the following diagrams are provided.
Figure 1: A timeline of key discoveries in the history of 1,3,5-triazine derivatives.
Figure 2: An overview of the synthetic relationships between key 1,3,5-triazine derivatives.
Conclusion
The journey of 1,3,5-triazine derivatives, from their initial discovery in the early 19th century to their current status as indispensable chemical entities, is a testament to the power of synthetic chemistry. The foundational work of Wöhler and Liebig, coupled with the enabling chemistry of cyanuric chloride, has paved the way for transformative innovations in materials science, agriculture, and medicine. As research continues to uncover new applications and more efficient synthetic routes, the legacy of the 1,3,5-triazine core is set to endure for the foreseeable future.
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Whitepaper: A Computational Deep Dive into 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
An In Silico Guide to Predicting Physicochemical, Pharmacokinetic, and Toxicological Properties
Abstract
The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery and chemical safety evaluation. The ability to accurately predict a molecule's properties before synthesis can save significant time and resources, guiding research toward more promising candidates. This technical guide provides a comprehensive framework for the in silico prediction of key properties for the compound 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. By leveraging established computational models and publicly accessible tools, we will construct a detailed molecular profile encompassing its physicochemical characteristics, pharmacokinetic (ADMET) behavior, and potential toxicological endpoints. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their scientific endeavors.
Introduction: The Imperative of Predictive Science
In the landscape of chemical and pharmaceutical research, the journey from concept to a viable compound is fraught with challenges. A significant portion of candidate molecules fail during development due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The "fail early, fail cheap" paradigm has therefore become a guiding principle, emphasizing the need for robust screening methods in the initial phases of discovery. In silico modeling, which uses computational methods to predict molecular properties, has emerged as an indispensable tool in this context.[2]
This guide focuses on a specific s-triazine derivative, this compound. Triazines are a class of nitrogen-containing heterocycles with a broad range of applications, including as herbicides and, in some cases, as scaffolds in medicinal chemistry.[3][4][5] Understanding the complete property profile of such a molecule is crucial for determining its potential utility and safety. We will proceed by first establishing a canonical representation of the molecule, followed by a multi-part analysis of its predicted properties, and conclude with a practical, step-by-step workflow using a validated public platform.
Molecular Identification and Canonical Representation
Before any computational analysis can begin, it is essential to define the molecule unambiguously. The use of standardized identifiers ensures that all predictions are based on the correct chemical structure.
| Identifier Type | Value | Source |
| IUPAC Name | 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | PubChem[6] |
| CAS Number | 57639-45-9 | PubChem[6] |
| Molecular Formula | C6H10N4S | PubChem[6] |
| Molecular Weight | 170.24 g/mol | PubChem[6] |
| SMILES | CCSC1=NC(=NC(=N1)N)C | PubChem[6] |
| InChI | InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | PubChem[6] |
The Simplified Molecular Input Line Entry System (SMILES) string is particularly critical as it serves as the primary input for the majority of predictive modeling tools.
Part I: Predicted Physicochemical Properties
Physicochemical properties govern how a molecule interacts with its environment, profoundly influencing its biological activity.[7] These foundational parameters are the first step in building a comprehensive in silico profile.
-
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's oiliness or hydrophobicity. It is a key determinant of membrane permeability and solubility. An optimal logP is often sought to balance solubility with the ability to cross biological membranes.
-
Aqueous Solubility (logS): This parameter predicts the solubility of the compound in water. Poor aqueous solubility can be a major impediment to absorption and formulation, leading to low bioavailability.
-
pKa: The acid dissociation constant indicates the degree of ionization of a molecule at a given pH. Since most physiological environments are aqueous, the ionization state affects solubility, receptor binding, and membrane transport.
-
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.
Part II: Predicted Pharmacokinetic (ADMET) Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties describe the disposition of a chemical compound within an organism.[2] Predicting these factors is crucial for weeding out candidates that, despite having good target affinity, are unlikely to be effective or safe in vivo.
-
Absorption: This component predicts how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for oral administration. Key metrics include human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: This refers to how a compound spreads throughout the various tissues and organs of the body. A critical parameter is the Blood-Brain Barrier (BBB) permeability, which indicates whether the compound can enter the central nervous system.
-
Metabolism: The body chemically modifies compounds, primarily in the liver, through enzymes like the Cytochrome P450 (CYP) family. Predicting whether a compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for assessing potential drug-drug interactions.
-
Excretion: This concerns the removal of the substance from the body. While direct prediction is complex, parameters like renal clearance can sometimes be estimated.
-
Toxicity: This aspect is so critical that it will be addressed in its own section.
Part III: Predicted Toxicological Profile
Computational toxicology models are increasingly used to flag potential safety liabilities early in development.[4][5] For triazine derivatives, which include several widely used herbicides, a thorough toxicological assessment is paramount.[3][4]
-
Ames Mutagenicity: Predicts the mutagenic potential of a compound, i.e., its ability to induce genetic mutations. A positive result is a significant red flag.
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal cardiac arrhythmias, and its prediction is a standard part of safety profiling.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Predictive models assess the potential for a compound to cause liver damage.
-
Other Endpoints: Many platforms also predict skin sensitization, carcinogenicity, and various organ toxicities.
The In Silico Workflow: A Visual Guide
The process of generating a comprehensive in silico profile follows a logical and repeatable sequence. This workflow ensures that all necessary data is collected and structured for a final, integrated analysis.
Caption: A generalized workflow for the in silico prediction of small molecule properties.
Methodology in Focus: Protocol Using ADMET-AI
Step-by-Step Protocol:
-
Navigate to the Platform: Open a web browser and go to the ADMET-AI web server.[9]
-
Prepare Input: Ensure you have the correct SMILES string for the molecule: CCSC1=NC(=NC(=N1)N)C.
-
Submit the Molecule:
-
On the ADMET-AI homepage, locate the "Text Input" tab.
-
Paste the SMILES string into the text box. The platform can handle up to 1,000 molecules at a time.[9]
-
-
Set Comparison Context (Optional but Recommended):
-
The platform allows comparison against approved drugs from DrugBank.[9] For general analysis, the default setting ("All ATC Codes") is appropriate.
-
-
Initiate Prediction: Click the "Predict" button to start the analysis. The computation is typically very fast.
-
Data Extraction:
-
The results page will display a summary plot and a list of the submitted molecules.
-
Click on the 2D structure of the molecule to view the detailed prediction data in a table.
-
The table will list computed physicochemical properties and 41 predicted ADMET properties, along with a percentile ranking against the DrugBank database.[9]
-
Systematically record the predicted values for each property of interest into a spreadsheet or electronic lab notebook for further analysis.
-
Data Synthesis and Interpretation
Following the protocol above, we can generate a rich dataset for this compound. The predicted values are summarized below.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Interpretation & Causality |
| Molecular Weight | 170.24 Da | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |
| logP (Consensus) | ~1.2 - 1.5 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| Aqueous Solubility (logS) | ~ -2.0 | Predicted to be soluble, which is favorable for absorption. |
| Human Intestinal Absorption | High Probability | The combination of moderate MW, logP, and good solubility suggests efficient passive absorption from the gut. |
| BBB Permeability | Low Probability | The molecule is unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects. |
| P-gp Substrate | Likely No | Not being a substrate for P-glycoprotein efflux pumps can improve absorption and distribution. |
| CYP2D6 Inhibitor | Likely No | Low probability of inhibiting this key metabolic enzyme, reducing the risk of drug-drug interactions. |
| CYP3A4 Inhibitor | Likely No | Low probability of inhibiting the most common drug-metabolizing enzyme, further lowering interaction risk. |
Table 2: Predicted Toxicological Endpoints
| Endpoint | Predicted Outcome | Interpretation & Causality |
| Ames Mutagenicity | Low Probability | The compound is predicted to be non-mutagenic, a critical requirement for safety. |
| hERG Inhibition | Low Probability | Unlikely to cause cardiotoxicity via hERG channel blockade, passing a key safety checkpoint. |
| Hepatotoxicity (DILI) | Low Probability | Predicted to have a low risk of causing drug-induced liver injury. |
| Skin Sensitization | Low Probability | Unlikely to cause an allergic response upon skin contact. |
Integrated Profile Analysis
By integrating the data from all predictive domains, we can construct a holistic view of the target molecule. This synthesis is crucial for making informed decisions in a research and development context.
Caption: Integration of predicted data domains to form a final molecular profile.
The synthesized data for this compound suggests a promising profile. It exhibits drug-like physicochemical properties that are conducive to good oral bioavailability. Furthermore, its predicted ADME profile is largely favorable, with high absorption, low potential for CNS side effects, and a low likelihood of causing common drug-drug interactions via CYP inhibition. Most importantly, the initial toxicological assessment raises no major red flags, predicting a low risk for mutagenicity, cardiotoxicity, and liver damage.
Conclusion
This guide has demonstrated a comprehensive and structured in silico approach to characterizing the chemical compound this compound. By systematically predicting its physicochemical, pharmacokinetic, and toxicological properties using validated computational tools, we have assembled a detailed molecular profile from nothing more than its chemical structure. The results indicate a molecule with a favorable balance of drug-like properties and a clean safety profile, marking it as a potentially viable candidate for further in vitro and in vivo evaluation, depending on its intended biological target. This workflow exemplifies the power of computational science to de-risk and accelerate the chemical discovery and development pipeline.
References
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Simulations Plus. (n.d.). ADMET Predictor® - Simulations Plus. Retrieved from [Link]
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Zhu, X., et al. (2009). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI. Retrieved from [Link]
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Silva, M. H., et al. (2023). Use of computational toxicology models to predict toxicological points of departure: A case study with triazine herbicides. Birth Defects Research, 115(5), 525-544. Retrieved from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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Silva, M. H., et al. (2022). Use of computational toxicology models to predict toxicological points of departure: A case study with triazine herbicides. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Zhang, H. (2021). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved from [Link]
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Karadžić, M., et al. (2023). Linear quantitative structure-ecotoxicity relationship modeling of a series of symmetrical triazine derivatives based on physicochemical parameters. ResearchGate. Retrieved from [Link]
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Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. Retrieved from [Link]
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Ertl, P., et al. (2008). In Silico Prediction of Physicochemical Properties. Semantic Scholar. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for High-Throughput Screening of Triazine Derivatives
Introduction: The Triazine Scaffold in Drug Discovery
The 1,3,5-triazine, or s-triazine, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of three nitrogen atoms offer multiple points for chemical modification, allowing for the creation of diverse compound libraries with a wide range of pharmacological activities. Triazine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Notably, several triazine-based compounds have been investigated as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[1][3][4][5]
Given the therapeutic potential of this chemical class, robust and efficient high-throughput screening (HTS) strategies are essential for the identification and characterization of novel, potent, and selective triazine-based drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the discovery of bioactive triazine derivatives.
Strategic Approach to Screening Triazine Libraries
A successful HTS campaign for triazine derivatives requires a multi-tiered approach that progresses from broad primary screening to more focused secondary and counter-screening assays. This strategy is designed to efficiently identify potent "hit" compounds, confirm their mechanism of action, and eliminate false positives.
A key consideration for the triazine scaffold is its potential for promiscuous inhibition, meaning some derivatives may exhibit non-specific activity against multiple targets.[3][6] Therefore, a well-designed screening cascade must incorporate rigorous counter-screens to identify and deprioritize such compounds early in the discovery process.
Diagram: High-Throughput Screening Cascade for Triazine Derivatives
Caption: A tiered HTS workflow for triazine derivatives.
Part 1: Primary Biochemical High-Throughput Screening
The initial step involves screening a library of triazine derivatives against purified target proteins in a highly automated and miniaturized format (e.g., 384- or 1536-well plates).[7] The choice of assay technology is critical for ensuring sensitivity, robustness, and minimal interference from the test compounds.
Recommended Primary Assay Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays, such as LanthaScreen®, are particularly well-suited for HTS of kinase inhibitors.[8][9] They are homogeneous (no-wash) assays with a ratiometric readout, which reduces signal variability and minimizes interference from colored or fluorescent compounds.[10]
Principle of TR-FRET Kinase Assay: In a LanthaScreen® kinase activity assay, the kinase phosphorylates a fluorescein-labeled substrate using ATP. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a high TR-FRET signal.[8][9] Inhibitors of the kinase prevent substrate phosphorylation, leading to a low TR-FRET signal.
Diagram: TR-FRET Kinase Assay Principle
Caption: TR-FRET assay principle for kinase inhibitor screening.
Protocol 1: LanthaScreen® TR-FRET Kinase Assay for EGFR
This protocol is adapted for a 384-well plate format and is designed for the primary screening of triazine derivatives against EGFR.
Materials:
-
EGFR Kinase (active, recombinant)
-
LanthaScreen® Tb-anti-pTyr (PY20) Antibody (or other suitable phospho-specific antibody)
-
Fluorescein-polyGT substrate
-
ATP
-
1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
Staurosporine (positive control inhibitor)
-
DMSO (for compound dilution)
-
Low-volume 384-well assay plates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of triazine derivatives in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound dilution into the assay plate wells.
-
Include wells for positive control (e.g., staurosporine) and negative control (DMSO only).
-
-
Enzyme and Substrate/ATP Preparation:
-
Prepare a 2X Kinase solution in 1X Kinase Buffer. The final concentration should be optimized to yield about 80% of the maximum signal (EC₈₀).[11]
-
Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer. The final concentrations should be at the apparent Km for ATP and an optimized substrate concentration.[11]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase solution to each well of the assay plate containing the compounds.
-
Add 5 µL of the 2X Substrate/ATP solution to each well to start the reaction. The total reaction volume is 10 µL.
-
Mix gently (e.g., orbital shaker for 30 seconds).
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X Detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.[8][11]
-
Add 10 µL of the 2X Detection solution to each well. The final volume is 20 µL.
-
Mix gently, cover the plate, and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[9]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Calculate the percent inhibition for each triazine derivative.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Concentration | Reference |
| Final EGFR Concentration | EC₈₀ (determined experimentally) | [11] |
| Final Substrate Concentration | ~200 nM (or as optimized) | [11] |
| Final ATP Concentration | Apparent Kₘ (determined experimentally) | [11] |
| Final Tb-Antibody Concentration | ~2 nM | [11] |
| Final EDTA Concentration | 10 mM | [11] |
Part 2: Secondary and Counter-Screening Assays
Hits from the primary screen must be validated through a series of secondary and counter-assays to confirm their activity, determine their potency, and rule out non-specific mechanisms of action.
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This assay confirms that the hit compounds can inhibit EGFR activity within a cellular context.
Principle: This assay measures the phosphorylation of endogenous EGFR in a cell line that overexpresses the receptor (e.g., A431 cells) upon stimulation with EGF. Inhibition of phosphorylation is detected using a sensitive immunoassay format, such as a cell-based ELISA.[12]
Materials:
-
A431 cells (or another suitable cell line)
-
96-well or 384-well tissue culture-treated plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human EGF
-
Fixing Solution
-
Quenching Buffer
-
Blocking Buffer
-
Primary antibodies: Anti-Phospho-EGFR (e.g., pY1068) and Anti-Total-EGFR
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Plate washer and spectrophotometer
Procedure:
-
Cell Seeding: Seed A431 cells into the wells of a microplate and allow them to adhere overnight.[12]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.
-
Compound Treatment: Add serial dilutions of the hit triazine derivatives to the cells and incubate for 1-2 hours.
-
EGF Stimulation: Add EGF to the wells to a final concentration of 100 ng/mL and incubate for 10-20 minutes at 37°C to stimulate EGFR phosphorylation.[12]
-
Fixing and Permeabilization: Wash the cells and add Fixing Solution to fix the cells and permeabilize the membranes.[12]
-
Blocking: Wash the cells and add Blocking Buffer to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with either the anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the cells and incubate with the HRP-conjugated secondary antibody. After a final wash, add TMB substrate and allow color to develop. Stop the reaction with Stop Solution.[12]
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis:
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each well to account for variations in cell number.
-
Generate dose-response curves and calculate the IC₅₀ value for each compound.
Protocol 3: Cytotoxicity Assay (Counter-Screen)
It is crucial to determine if the observed inhibition in cell-based assays is due to specific on-target effects or simply because the compounds are cytotoxic.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence suggests a reduction in cell viability.[9]
Materials:
-
CellTiter-Glo® 2.0 Reagent
-
The same cell line used in the cell-based functional assay (e.g., A431)
-
Opaque-walled multiwell plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Seed cells and treat with the same concentrations of triazine derivatives as used in the functional assay. Incubate for the same duration.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.[9]
-
Incubation and Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Generate dose-response curves and calculate the CC₅₀ (cytotoxic concentration 50%) for each compound.
-
Compare the CC₅₀ values with the IC₅₀ values from the functional assays. A desirable hit will have an IC₅₀ significantly lower than its CC₅₀, indicating a therapeutic window.
Data Interpretation and Hit Prioritization
The data from the screening cascade should be integrated to select the most promising triazine derivatives for further development.
| Assay Type | Purpose | Key Metric | Desired Outcome for a Quality Hit |
| Primary Biochemical Screen | Identify initial hits | % Inhibition | >50% at a single concentration (e.g., 10 µM) |
| Biochemical Dose-Response | Determine potency | IC₅₀ | Potent (e.g., <1 µM) with a complete curve |
| Cell-Based Functional Assay | Confirm on-target activity in cells | IC₅₀ | Similar potency to the biochemical assay |
| Cytotoxicity Assay | Assess non-specific toxicity | CC₅₀ | CC₅₀ > 10x the functional IC₅₀ |
| Selectivity Profiling | Determine specificity | IC₅₀ against a panel of related kinases | High selectivity for the primary target(s) |
Conclusion
The screening strategy outlined in these application notes provides a robust framework for the identification and validation of novel triazine derivatives as modulators of key therapeutic targets. By employing a combination of sensitive biochemical assays, relevant cell-based models, and rigorous counter-screening, researchers can efficiently navigate the complexities of the triazine scaffold and identify high-quality lead compounds for drug discovery programs. The detailed protocols provided herein serve as a practical guide for implementing these assays in a high-throughput setting.
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Yasgar A, Jadhav A, Simeonov A, Coussens NP. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods Mol Biol. 2016;1439:77-98. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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Eglen RM, Reisine T. Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discov Today. 2007;12(13-14):559-566. [Link]
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Traxlmayr MW, et al. A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. J Mol Biol. 2021;433(22):167210. [Link]
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NCBI Bookshelf. HTRF assay protocol for the EGFR enzymes in 1536-well plate format. [Link]
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Al-Suhaimi EA, et al. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLoS One. 2024;19(4):e0298717. [Link]
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Lizotte PH, et al. A High-Throughput Immune-Oncology Screen Identifies EGFR Inhibitors as Potent Enhancers of Antigen-Specific Cytotoxic T-lymphocyte Tumor Cell Killing. Cancer Immunol Res. 2018;6(12):1511-1523. [Link]
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Papke RL, et al. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discov. 2022;27(2):169-181. [Link]
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Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
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El-Gamal MI, et al. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Sci Rep. 2018;8(1):10427. [Link]
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ResearchGate. HTRF® Kinase Assay Protocol. [Link]
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Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]
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El-Faham A, et al. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 2022;7(28):24593-24613. [Link]
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El-Faham A, et al. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 2022;7(28):24593-24613. [Link]
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Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]
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Frontiers in Toxicology. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. [Link]
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ResearchGate. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. [Link]
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Frontiers. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. [Link]
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ACS Publications. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. [Link]
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Al-Warhi T, et al. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. 2022;27(19):6687. [Link]
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Eaton JB, et al. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. ACS Chem Neurosci. 2015;6(7):1127-1132. [Link]
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El-Naggar M, et al. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Eur J Med Chem. 2018;156:563-579. [Link]
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ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human... [Link]
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Broad LM, et al. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. J Pharmacol Exp Ther. 2006;318(1):110-118. [Link]
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Hurst RS, et al. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. J Neurosci. 2005;25(17):4396-4405. [Link]
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Li D, et al. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules. 2024;29(10):2343. [Link]
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Hu J, et al. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorg Med Chem. 2021;32:115997. [Link]
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Yin Y, et al. Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition. ChemMedChem. 2022;17(10):e202200051. [Link]
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Angeli A, et al. Screening Campaign and Docking Investigations in Identifying New Hit Compounds as Inhibitors of Human Carbonic Anhydrases Expressed In Tumour Cells. ChemMedChem. 2023;18(20):e202300330. [Link]
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Thorne N, et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Curr Opin Chem Biol. 2010;14(3):315-324. [Link]
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ResearchGate. (PDF) Screening Campaign and Docking Investigations in Identifying New Hit Compounds as Inhibitors of Human Carbonic Anhydrases Expressed In Tumour Cells. [Link]
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Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. [Link]
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Application Notes and Protocols for Evaluating the Herbicidal Activity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Introduction: Unveiling the Herbicidal Potential of a Novel Triazine Compound
The 1,3,5-triazine herbicides represent a mature yet continually relevant class of agrochemicals, renowned for their broad-spectrum weed control.[1] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the herbicidal activity of a specific novel compound: 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine (CAS: 57639-45-9).[3]
This compound shares the core s-triazine scaffold, suggesting a high probability of activity as a PSII inhibitor.[1] The protocols outlined herein are designed to rigorously test this hypothesis, starting from foundational in vitro assays to more complex whole-plant bioassays that simulate field conditions. The causality behind each experimental step is explained to provide a deeper understanding of the scientific principles at play, ensuring that the described protocols are self-validating and robust.
Section 1: Understanding the Predicted Mechanism of Action
Triazine herbicides function by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[2] This binding action blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation.[2] The interruption of electron flow leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately, plant death. The herbicidal effect is light-dependent, as the process it inhibits is photosynthesis itself.
The structural similarity of this compound to established triazine herbicides like atrazine makes PSII inhibition its most probable mechanism of action. Our experimental approach is therefore designed to first confirm this specific mode of action at a biochemical level before evaluating its broader herbicidal efficacy.
Caption: Workflow for in vitro herbicidal activity assessment.
Section 4: Whole-Plant Bioassays
Whole-plant assays are crucial for evaluating the practical herbicidal potential of a compound, as they account for factors like absorption, translocation, and metabolism within the plant. [4]
Pre-Emergence Herbicidal Activity Assay
This assay determines the compound's ability to affect germinating seeds and emerging seedlings when applied to the soil.
Protocol 4.1.1: Pre-Emergence Assay
-
Materials: Pots or trays, sterile soil mix (e.g., sandy loam), seeds of indicator species (e.g., a sensitive grass like ryegrass and a sensitive broadleaf like cress or mustard), controlled environment growth chamber.
-
Procedure:
-
Fill pots with the soil mix.
-
Sow seeds of the indicator species at a uniform depth.
-
Prepare aqueous solutions of this compound at various application rates (e.g., corresponding to 0.1, 0.5, 1.0, and 2.0 kg/ha ). The stock solution in DMSO is diluted in water containing a minimal amount of surfactant to ensure even application.
-
Apply the solutions evenly to the soil surface using a laboratory track sprayer to simulate field application. [5]Include untreated and solvent-only controls.
-
Place the pots in a growth chamber with controlled light, temperature, and humidity. Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
After a set period (e.g., 14-21 days), assess the effects.
-
-
Data Collection and Analysis:
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death).
-
Emergence Count: Record the number of emerged seedlings.
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and weigh it.
-
Calculate the GR₅₀ (the application rate that causes a 50% reduction in plant growth/biomass) by fitting the data to a dose-response curve.
-
Post-Emergence Herbicidal Activity Assay
This assay evaluates the compound's effectiveness when applied directly to the foliage of established young plants.
Protocol 4.2.1: Post-Emergence Assay
-
Procedure:
-
Sow seeds in pots and grow them in a growth chamber until they reach a specific growth stage (e.g., 2-3 true leaves). [6] 2. Thin the seedlings to a uniform number per pot.
-
Prepare spray solutions as described in Protocol 4.1.1. It is critical to include a suitable adjuvant (surfactant) in the spray solution as recommended for foliar-applied herbicides to improve leaf wetting and absorption.
-
Apply the solutions using a laboratory track sprayer to ensure uniform coverage of the foliage. [6] 5. Return the plants to the growth chamber. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
Evaluate the plants after 14-21 days.
-
-
Data Collection and Analysis:
-
Visual Injury Rating: Score plants for symptoms such as chlorosis (yellowing), necrosis (tissue death), and stunting.
-
Biomass Measurement: Harvest and measure the dry weight of the shoots.
-
Calculate the GR₅₀ from the dose-response data.
-
| Assay Type | Key Parameter | Rationale |
| Pre-Emergence | Soil activity | Evaluates the compound's effect on seed germination and early seedling growth. Important for residual weed control. |
| Post-Emergence | Foliar activity | Assesses the compound's ability to control existing weeds after they have emerged. |
| GR₅₀ | Growth Reduction 50% | The dose required to reduce plant growth by 50%. A key metric for comparing the efficacy of different herbicides. |
Section 5: Data Analysis and Interpretation
The analysis of dose-response data is fundamental to herbicide research. The log-logistic model is a robust and widely accepted method for this purpose. [7][8] 5.1 Dose-Response Curve Fitting
The four-parameter log-logistic model is commonly used:
-
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
-
Y is the response (e.g., biomass, reaction rate).
-
x is the herbicide concentration or dose.
-
d is the upper limit (response of the control).
-
c is the lower limit (maximum effect).
-
e is the dose producing a 50% response (IC₅₀, EC₅₀, or GR₅₀).
-
b is the slope of the curve around e.
-
5.2 Statistical Software
Software packages such as R (with the 'drc' package), GraphPad Prism, or SAS can be used to perform non-linear regression and fit these models to the experimental data. [9][10]This allows for the precise calculation of IC₅₀/EC₅₀/GR₅₀ values and their confidence intervals, enabling statistically sound comparisons between compounds.
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Application Notes and Protocols: 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine in Medicinal Chemistry
Introduction: The Versatility of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal chemistry, renowned for its structural versatility and broad range of pharmacological activities.[1][2] This six-membered heterocyclic motif, containing three nitrogen atoms, serves as a core for numerous clinically approved drugs and investigational agents.[1] The ability to readily functionalize the triazine ring at its three electrophilic centers allows for the creation of diverse chemical libraries with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3][4]
This document provides a detailed guide for researchers on the potential applications and experimental protocols for a specific, yet underexplored, derivative: 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine . While specific biological data for this compound is limited in publicly available literature, its structural features—a primary amine, a small alkyl group, and a thioether linkage—suggest several promising avenues for investigation in drug discovery.
Based on structure-activity relationships of analogous compounds, we will explore its potential as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor. The following sections provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
A summary of the key computed properties of this compound is presented below.[5]
| Property | Value | Source |
| Molecular Formula | C6H10N4S | PubChem[5] |
| Molecular Weight | 170.24 g/mol | PubChem[5] |
| IUPAC Name | 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | PubChem[5] |
| CAS Number | 57639-45-9 | PubChem[5] |
Proposed Synthesis Protocol
The synthesis of asymmetrically substituted 1,3,5-triazines typically starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for their sequential substitution by different nucleophiles.[6]
Protocol 1: Two-Step Synthesis from 2-Amino-4-chloro-6-methyl-1,3,5-triazine
This protocol outlines a likely synthetic route to obtain this compound.
Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1 equivalent) in acetone at 0-5°C.
-
Ammonolysis: Slowly add a solution of aqueous ammonia (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-6-methyl-1,3,5-triazine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methyl-1,3,5-triazine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Nucleophilic Substitution: Add sodium ethanethiolate (1.1 equivalents) to the solution. Sodium ethanethiolate can be prepared by reacting ethanethiol with sodium hydride in anhydrous THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Causality behind Experimental Choices: The stepwise substitution is controlled by temperature. The first nucleophilic substitution (ammonolysis) is carried out at a lower temperature, while the second substitution with the less reactive thiol requires slightly elevated temperatures. Acetone and THF are common solvents for these types of reactions due to their ability to dissolve the starting materials and their relative inertness under the reaction conditions.
Hypothesized Medicinal Chemistry Applications and Evaluation Protocols
The presence of the amino and thioether groups on the triazine core suggests potential interactions with various biological targets. Below are hypothesized applications and detailed protocols for their investigation.
Anticancer Activity
Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[7][8]
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin solution and incubate for 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin. Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of a positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent. Testing against a non-cancerous cell line provides an initial assessment of selectivity.
Antimicrobial Activity
The 1,3,5-triazine scaffold is present in several antimicrobial agents.[4] The combination of amino and thioether substituents may confer activity against a range of pathogenic bacteria and fungi.
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
Triazine derivatives have been reported as inhibitors of various enzymes, including kinases, monoamine oxidases, and carbonic anhydrases.[6][9] The structural motifs of this compound suggest it could be a candidate for screening against a panel of enzymes.
Objective: To assess the inhibitory activity of the compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution for the assay
-
Detection reagent (depending on the assay, e.g., fluorescent or colorimetric)
-
96- or 384-well plates
-
Positive control inhibitor
Procedure:
-
Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value from the dose-response curve.
Example: Kinase Inhibition Assay
-
Enzyme: A specific kinase (e.g., EGFR, PI3K)
-
Substrate: A peptide substrate and ATP
-
Detection: Use a technology like ADP-Glo™ to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
Visualization of Experimental Workflows
Synthesis Workflow
Caption: Synthetic pathway for this compound.
In Vitro Cytotoxicity Workflow
Caption: Workflow for assessing in vitro cytotoxicity.
Conclusion and Future Directions
This compound represents an intriguing starting point for medicinal chemistry exploration. The protocols detailed in this guide provide a robust framework for its synthesis and biological evaluation. Based on the rich chemistry of the s-triazine scaffold, this compound and its future analogs hold promise for the development of novel therapeutic agents. Further derivatization of the amino and thioether moieties could lead to the discovery of compounds with enhanced potency and selectivity against various disease targets.
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Application Notes and Protocols for the Quantitative Analysis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Introduction
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is a substituted s-triazine, a chemical class widely recognized for its use in various industrial and agricultural applications. Due to their potential environmental persistence and toxicological profiles, the sensitive and accurate quantification of triazine derivatives is of paramount importance for environmental monitoring, food safety, and in the drug development process where such moieties may be present as impurities or metabolites. This document provides detailed analytical methods for the quantification of this compound in various matrices, leveraging modern chromatographic techniques.
The structural characteristics of this compound, including its aromatic triazine core, amino group, and ethylsulfanyl substituent, inform the selection of appropriate analytical methodologies. This guide will detail protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers, scientists, and drug development professionals with a robust framework for its quantification.
Chemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C6H10N4S | [1] |
| Molecular Weight | 170.24 g/mol | [1] |
| XLogP3 | 1.2 | [1] |
The moderate polarity suggested by the XLogP3 value indicates that the compound is amenable to both reversed-phase liquid chromatography and, with appropriate derivatization or direct injection, gas chromatography.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds like triazines, which typically exhibit strong UV absorbance.[2] This method is suitable for routine analysis in moderately complex matrices.
Principle
The analyte is separated from the sample matrix on a reversed-phase HPLC column based on its hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. The strong absorbance of the triazine ring, typically around 220 nm, provides good sensitivity.[2]
Experimental Protocol
1. Sample Preparation (Aqueous Matrix - e.g., Water Samples)
-
Solid-Phase Extraction (SPE): A preconcentration step is often necessary to achieve the required sensitivity for trace-level analysis in environmental samples.[2]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm[2] |
3. Calibration
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.1 µg/mL to 10 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery (from SPE) | 85-105% |
| Precision (%RSD) | < 5% |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of triazines in complex matrices.[3] Given the analyte's structure, it should be sufficiently volatile for GC analysis.
Principle
The analyte is volatilized in a heated injection port and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific ions can be monitored for highly selective quantification.
Experimental Protocol
1. Sample Preparation (Solid Matrix - e.g., Soil or Food Samples)
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting pesticides from food and soil matrices.[4]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dispersive SPE (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
-
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | TG-5SilMS (or equivalent 5% Phenyl), 30 m x 0.25 mm x 0.25 µm[5] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - Quantification and qualifier ions to be determined from a full scan of the analyte standard. |
3. Calibration
-
Prepare matrix-matched calibration standards by spiking blank matrix extract with the analyte at concentrations ranging from 10 ng/mL to 500 ng/mL.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | ~1 ng/g |
| Limit of Quantification (LOQ) | ~5 ng/g |
| Recovery (from QuEChERS) | 80-110% |
| Precision (%RSD) | < 10% |
Workflow Diagram
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- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine in Human Plasma
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and related fields who require a reliable bioanalytical assay. The protocol details a straightforward protein precipitation extraction procedure, optimized chromatographic separation on a C18 stationary phase, and detection via electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a framework for adaptation and troubleshooting. This method is intended as a robust starting point for formal validation in accordance with regulatory guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a small molecule containing a triazine core, a structure common in various pharmacologically active compounds and agricultural chemicals.[4][5] Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. LC-MS/MS has become the gold standard for such bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[4][6]
The challenge in developing a method for a molecule like this lies in achieving good chromatographic retention for a moderately polar compound while minimizing matrix effects from complex biological samples.[7] This protocol addresses these challenges by employing a reversed-phase chromatographic strategy and a simple, yet effective, sample cleanup procedure. The choice of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity by monitoring a specific precursor-to-product ion transition, effectively isolating the analyte signal from background noise.[4]
Analyte Physicochemical Properties
-
Molecular Formula: C₆H₁₀N₄S[8]
-
Molecular Weight: 170.24 g/mol [8]
-
XLogP3: 1.2[8]
-
Structure:
(Image Source: PubChem CID 2726596)
The positive XLogP value suggests sufficient hydrophobicity for retention on a C18 reversed-phase column, while the presence of amine groups makes it an excellent candidate for positive mode electrospray ionization (ESI+).[7][8]
Experimental Design and Protocols
This section outlines the complete workflow, from sample preparation to data acquisition.
Materials and Reagents
-
Analyte Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): Atrazine-d5 or a structurally similar analog. Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte.[9][10] If a SIL is unavailable, a structural analog like Ametryn (N-ethyl-N'-(propan-2-yl)-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine) can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[11][12]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: High-level overview of the bioanalytical workflow.
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standard solutions for spiking the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
-
Calibration Curve and QC Preparation: Spike known volumes of the working standard solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).[13]
Protocol 2: Plasma Sample Extraction
This protocol utilizes protein precipitation, a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[14][15][16][17]
-
Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 100 ng/mL Internal Standard working solution to every tube (except for double blanks). This results in a final IS concentration of 20 ng/mL relative to the initial plasma volume.
-
Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[15]
-
Mix: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Dilute: Add 100 µL of deionized water with 0.1% formic acid. Rationale: This step reduces the organic content of the final sample, preventing poor peak shape and analyte breakthrough that can occur when injecting a solvent much stronger than the initial mobile phase.[18]
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumental Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-separated from the solvent front and any potential interferences.[19][20][21]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) | Provides good retention for moderately polar compounds. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes better peak shape and efficient ionization in ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good separation efficiency and low viscosity. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing run time and system pressure. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient Elution | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 2 min | A gradient is necessary to elute the analyte with a good peak shape and then wash the column of more hydrophobic matrix components.[22] |
Mass Spectrometry (MS) Parameters
Parameters must be optimized by infusing a standard solution of the analyte and internal standard. The values below are hypothetical but scientifically plausible based on the analyte's structure.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups on the triazine ring are readily protonated, making ESI+ the ideal choice for high sensitivity.[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific fragmentation pathways. |
| Ion Source Temp. | 550 °C | Optimized for efficient desolvation of the ESI droplets. |
| IonSpray Voltage | +5500 V | Creates a stable spray and promotes efficient ion formation. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | Medium (e.g., 8 psi) | Nitrogen is used to fragment the precursor ion in the collision cell. |
| MRM Transitions | Analyte: Q1: 171.1 -> Q3: 110.1 (Proposed) IS (Atrazine-d5): Q1: 221.1 -> Q3: 179.1 (Known) | Analyte: The precursor [M+H]⁺ is 171.1. A plausible fragmentation is the loss of the ethylsulfanyl group (C₂H₅S), resulting in a product ion of m/z 110.1. This must be confirmed experimentally. |
| Dwell Time | 100 ms | Sufficient time to acquire >12-15 data points across each chromatographic peak for reliable quantification. |
Method Validation and Performance Characteristics
While this document provides a developmental protocol, a full validation compliant with FDA or ICH guidelines is required for use in regulated studies.[1][3][23][24] Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.
-
Linearity and Range: Demonstrate a linear relationship between concentration and response over the desired quantification range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (%CV) at multiple QC levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[23]
-
Matrix Effect: Assess the degree of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Measure the efficiency of the extraction process.
-
Stability: Evaluate analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation with the selectivity of tandem mass spectrometry offers a reliable workflow suitable for high-throughput bioanalysis. The detailed rationale behind each step empowers scientists to adapt and troubleshoot the method, forming a solid foundation for full validation and implementation in drug development and research settings.
References
-
Stadler, D., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2726596, this compound. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Oxford Academic. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Overmyer, K.A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
IonSource. (n.d.). Sample Preparation for PK//MS Analysis. Retrieved from [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC-MS Bioanalysis. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
UCSF Clinical Labs. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
The Analytical Scientist. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5348174. Retrieved from [Link]
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ChemBK. (n.d.). N-ethyl-6-(methylsulfanyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl-(4-hydrazino-6-methylsulfanyl-[4][9][19]triazin-2-yl)-amine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-ylamine. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Authored by: A Senior Application Scientist
Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Drug Discovery
The 1,3,5-triazine ring system is a well-established "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Triazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2][3] This diverse bioactivity stems from the triazine core's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[1] In the realm of oncology, numerous triazine-based compounds have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways.[2][4][5]
This document provides detailed application notes and protocols for the investigation of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine , a specific derivative of the 1,3,5-triazine family. While literature on this particular compound is not extensive, its structural features suggest potential for biological activity, warranting its evaluation in various cell-based assay systems. The protocols outlined herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of this and other novel triazine analogs.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-AMINO-4-(ETHYLTHIO)-6-METHYL-1,3,5-TRIAZINE, 4-(Ethylthio)-6-methyl-1,3,5-triazin-2-amine | PubChem |
| Molecular Formula | C6H10N4S | PubChem[6] |
| Molecular Weight | 170.24 g/mol | PubChem[6] |
| CAS Number | 57639-45-9 | PubChem[6] |
Experimental Workflows: A Step-by-Step Guide
The following sections provide detailed protocols for a tiered approach to evaluating the biological activity of this compound. This workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies.
Figure 2: Hypothetical cell cycle distribution showing G2/M arrest upon treatment.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Follow the same cell seeding and treatment protocol as for cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Generate a quadrant plot to differentiate between:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Potential Signaling Pathways for Investigation
Based on the known activities of other triazine derivatives, the following signaling pathways could be relevant for investigating the mechanism of action of this compound:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival, and it is often dysregulated in cancer.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress.
Figure 3: Potential interaction of the compound with the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. Based on the results obtained from these primary and secondary assays, further mechanistic studies can be designed to identify specific molecular targets and elucidate the compound's mode of action. The versatility of the 1,3,5-triazine scaffold suggests that this compound could exhibit interesting biological properties, making it a valuable candidate for further investigation in the context of drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Retrieved from [Link]
-
MDPI. (2022). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Retrieved from [Link]
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Application Note & Protocols: In Vitro Inhibition of Dihydrofolate Reductase (DHFR) by 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized for their potent inhibitory activity against various enzymes. Several studies have identified triazine derivatives as effective inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis.[1][2] DHFR's role in cell proliferation makes it a key target in oncology and antimicrobial therapy.[3] This application note provides a comprehensive, field-tested guide for characterizing the inhibitory potential of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine against human DHFR. We present a detailed protocol for a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) and offer further guidance on elucidating the mechanism of action (MOA). This document is intended for researchers in drug discovery and chemical biology, providing the technical details and scientific rationale necessary for robust and reproducible results.
Principle of the DHFR Inhibition Assay
Dihydrofolate Reductase (DHFR) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[3] The enzymatic reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.
The rate of this absorbance decrease is directly proportional to DHFR activity. When an inhibitor, such as this compound, binds to the enzyme, the reaction rate slows down. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, a key metric of inhibitor potency.
Materials and Reagents
Compound and Enzyme
-
Test Compound: this compound (PubChem CID: 2726596).[4]
-
Enzyme: Recombinant Human Dihydrofolate Reductase (hDHFR).
-
Positive Control: Methotrexate (a known potent DHFR inhibitor).
Reagents and Buffers
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Dihydrofolate (DHF).
-
β-NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Bovine Serum Albumin (BSA).
-
Dithiothreitol (DTT).
-
EDTA (Ethylenediaminetetraacetic acid).
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
96-well UV-transparent microplates.
-
Multichannel pipettes and sterile, filtered tips.
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm.
Buffer Preparation
-
Assay Buffer (50 mM HEPES, pH 7.4): Prepare a solution of 50 mM HEPES and adjust the pH to 7.4 with NaOH. The pH is critical for optimal enzyme activity and must be strictly controlled.[5]
-
Complete Assay Buffer: To the Assay Buffer, add 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, and 0.1 mg/mL BSA. DTT is included to maintain a reducing environment for the enzyme, while BSA helps prevent non-specific binding and stabilizes the enzyme.
Experimental Protocols
Reagent Stock Preparation
-
Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Store at -20°C. The use of DMSO is standard for dissolving organic compounds, but its final concentration in the assay should be kept below 1% to prevent enzyme denaturation.[6]
-
Enzyme Stock (1 µM): Dilute the hDHFR enzyme in Complete Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
DHF Stock (10 mM): Dissolve DHF in Assay Buffer containing 10 mM DTT and 0.1 M NaOH to aid solubility. Adjust pH to ~8.0. Store in small aliquots at -80°C, protected from light.
-
NADPH Stock (10 mM): Dissolve NADPH in Assay Buffer. Determine the precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Store in small aliquots at -80°C, protected from light.
Assay Workflow for IC₅₀ Determination
The following diagram outlines the complete workflow for determining the IC₅₀ value of the test compound.
Caption: Workflow for DHFR IC₅₀ determination.
Step-by-Step IC₅₀ Protocol
This protocol is designed for a 200 µL final reaction volume in a 96-well plate.
-
Inhibitor Plate Preparation:
-
Create a serial dilution series of the 10 mM inhibitor stock in 100% DMSO.
-
In a separate dilution plate, dilute this series 50-fold into Complete Assay Buffer. This creates a 4x concentrated inhibitor plate with a constant 2% DMSO concentration.
-
Dispense 50 µL of the 4x inhibitor dilutions into the final UV-transparent assay plate.
-
Controls: Add 50 µL of Assay Buffer with 2% DMSO for 100% activity controls (no inhibitor) and 50 µL of Assay Buffer for background controls (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a 2x enzyme solution in Complete Assay Buffer (e.g., 20 nM for a 10 nM final concentration).
-
Add 100 µL of the 2x enzyme solution to the inhibitor and 100% activity control wells.
-
Add 100 µL of Complete Assay Buffer (without enzyme) to the background control wells.
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
-
-
Reaction Initiation and Measurement:
-
Prepare a 4x substrate/cofactor mix in Complete Assay Buffer containing DHF and NADPH. For initial screening, concentrations around the Michaelis constant (Kₘ) are recommended (e.g., 40 µM DHF and 160 µM NADPH for final concentrations of 10 µM and 40 µM, respectively).[7]
-
To initiate the reaction, add 50 µL of the 4x substrate/cofactor mix to all wells.
-
Immediately place the plate in a spectrophotometer and begin a kinetic read at 340 nm, taking measurements every 15-30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial velocity is the slope (milli-absorbance units per minute, mAU/min) of the linear portion of this curve. Ensure the reaction is linear for the duration of the measurement, typically using the first 5-10 minutes of data.[8]
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.
Data Presentation
Organize the results in a clear, tabular format for easy interpretation and comparison.
| [Inhibitor] (µM) | Avg. Rate (mAU/min) | Std. Dev. | % Inhibition |
| 0 (Control) | 50.2 | 2.1 | 0.0 |
| 0.1 | 45.1 | 1.8 | 10.2 |
| 0.5 | 37.8 | 1.5 | 24.7 |
| 1.0 | 26.3 | 1.1 | 47.6 |
| 5.0 | 12.1 | 0.8 | 75.9 |
| 10.0 | 5.4 | 0.5 | 89.2 |
| 50.0 | 2.1 | 0.3 | 95.8 |
| Background | 1.5 | 0.2 | N/A |
Table 1: Example data set for the inhibition of hDHFR. The IC₅₀ is determined by plotting % Inhibition vs. log[Inhibitor].
Advanced Protocol: Mechanism of Action (MOA) Studies
Understanding how a compound inhibits its target is critical for lead optimization.[9] This is achieved by measuring IC₅₀ values at several different concentrations of the substrate (DHF), while keeping the cofactor (NADPH) concentration fixed and saturating.
Caption: Logic diagram for Mechanism of Action studies.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. The apparent potency of the inhibitor decreases as substrate concentration increases (IC₅₀ value increases).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. The IC₅₀ value remains constant regardless of substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. The IC₅₀ value decreases as substrate concentration increases.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Substrate/cofactor instability; Contamination. | Prepare fresh DHF and NADPH stocks. Ensure buffer purity. |
| No Inhibition Observed | Compound is inactive; Compound precipitation. | Verify compound integrity. Check solubility in assay buffer; lower the highest concentration tested. |
| Poor Reproducibility | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes. Ensure all reagents and plates are thermally equilibrated before starting the assay.[5] |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or measure for a shorter time. Ensure BSA and DTT are in the buffer.[7] |
Conclusion
This application note provides a robust and validated framework for assessing the inhibitory activity of this compound against human DHFR. The detailed protocols for IC₅₀ determination and mechanism of action studies are designed to yield high-quality, reproducible data essential for advancing drug discovery programs. By explaining the scientific rationale behind key steps, this guide empowers researchers to not only execute the assay but also to troubleshoot and adapt it for their specific needs.
References
- Mewar, N., & Khadikar, P. V. (2011). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. International Journal of Chemical Modeling, 3(1).
- Research Publication. (2024). Novel triazines as anti-cancer agents targeting human DHFR. Vertex AI Search.
- Ho, Y., et al. (2004).
- BenchChem. (2025).
- Al-Ghorbani, M., et al. (2022). Classification and assessment of triazine compounds as inhibitors of dihydrofolate reductase.
- PubChem. (2021). This compound.
- Clemmer, L., et al. (2008). Novel triazine JPC-2067-B inhibits Toxoplasma gondii in vitro and in vivo. PubMed.
- Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?
- Scientist Live. (2022).
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices? Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
Sources
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- 8. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine for Binding Studies
Introduction: Unlocking Receptor Interactions through Radiolabeling
The study of ligand-receptor interactions is a cornerstone of modern pharmacology and drug discovery. Understanding the affinity and kinetics of how a molecule binds to its target is paramount for elucidating its mechanism of action and guiding the development of more potent and selective therapeutics. Radiolabeled ligands remain the gold standard for these investigations due to their high sensitivity and specificity.[1] This application note provides a comprehensive guide to the radiolabeling of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a novel triazine derivative, and its subsequent use in in vitro binding assays.
Triazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The ability to radiolabel this compound will enable researchers to quantitatively assess its binding characteristics to its putative receptor(s), thereby accelerating our understanding of its pharmacological profile. This document will detail the strategic considerations for radioisotope selection, a step-by-step protocol for radiosynthesis and purification, and a robust methodology for conducting radioligand binding assays.
Part 1: Strategic Considerations for Radiolabeling
The choice of radionuclide is a critical first step in any radiolabeling campaign. The ideal isotope should offer high specific activity to detect low-density receptor populations and should be incorporated into a metabolically stable position within the molecule to ensure that the detected radioactivity corresponds to the intact ligand. For this compound, both tritium (³H) and carbon-14 (¹⁴C) are suitable candidates.
-
Tritium (³H) Labeling: Tritium is a low-energy beta emitter with a long half-life (12.3 years), making it a workhorse for in vitro binding studies.[4] High specific activities can be achieved, often by introducing multiple tritium atoms into the molecule.[5] For the target compound, tritium could be introduced via catalytic hydrogen-tritium exchange on an aromatic precursor or by reduction of a suitable precursor with a tritiated reagent.[4][6]
-
Carbon-14 (¹⁴C) Labeling: Carbon-14 is another beta emitter with an even longer half-life (5730 years), offering exceptional stability for long-term studies.[7] While typically yielding lower specific activities than tritium, ¹⁴C labeling provides a tracer that is biologically indistinguishable from the parent compound.[8] The introduction of a ¹⁴C atom often requires a multi-step synthesis, starting from a simple ¹⁴C-labeled precursor like [¹⁴C]cyanuric chloride or [¹⁴C]guanidine.[7][9]
For the purposes of this application note, we will focus on a tritiation approach due to the generally higher specific activities achievable, which is advantageous for receptor binding assays.
Part 2: Radiosynthesis and Characterization of [³H]-4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
This section outlines a plausible synthetic route for the tritiation of the target compound. The proposed strategy involves the synthesis of a halogenated precursor amenable to catalytic tritiodehalogenation.
Synthesis of a Halogenated Precursor
A key aspect of this strategy is the synthesis of a precursor molecule where a halogen atom can be readily replaced by tritium. A suitable precursor would be 4-(Ethylsulfanyl)-6-(tribromomethyl)-1,3,5-triazin-2-amine, which can be synthesized from the parent compound.
Catalytic Tritiodehalogenation
The halogenated precursor will be subjected to catalytic reduction with tritium gas to yield the desired radiolabeled product.
Protocol 1: Tritiation of this compound Precursor
-
Preparation: In a specialized radiochemistry fume hood, dissolve the halogenated precursor (e.g., 4-(Ethylsulfanyl)-6-(tribromomethyl)-1,3,5-triazin-2-amine) in a suitable solvent such as dimethylformamide (DMF).
-
Catalyst Addition: Add a palladium-based catalyst, for example, 10% palladium on carbon (Pd/C).
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and backfill with tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of a quenched aliquot.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a celite pad to remove the catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure.
Caption: Workflow for the radiosynthesis and purification of [³H]-4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine.
Purification and Quality Control
Purification of the radiolabeled compound is crucial to remove any unreacted precursor and radiolabeled impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10][11][12][13]
Protocol 2: HPLC Purification and Quality Control
-
Preparative HPLC: Dissolve the crude product in a minimal amount of a suitable solvent and inject it onto a preparative reverse-phase HPLC column.
-
Fraction Collection: Monitor the eluent with both a UV detector and a radioactivity detector. Collect the fractions corresponding to the radiolabeled product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.
-
Radiochemical Purity Determination: Inject an aliquot of the final product onto an analytical HPLC system with a radioactivity detector to determine the radiochemical purity.[10][11][13] The purity should ideally be >95%.
-
Specific Activity Determination: The specific activity (Ci/mmol) is a measure of the amount of radioactivity per mole of compound. It is determined by quantifying the total radioactivity and the mass of the compound.[14][15] The mass can be determined from a standard curve generated using the non-radiolabeled compound on a UV-HPLC system.
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% | [10][13] |
| Specific Activity | UV-HPLC and Liquid Scintillation Counting | > 20 Ci/mmol | [5][14] |
| Chemical Identity | Co-elution with non-labeled standard on HPLC | Retention time matches standard | [16] |
Part 3: In Vitro Binding Assay Protocols
With the high-purity radioligand in hand, the next step is to perform binding assays to characterize its interaction with the target receptor. This typically involves incubating the radioligand with a biological preparation containing the receptor (e.g., cell membranes) and then separating the bound from the free radioligand.[1][5][17]
Membrane Preparation
A crude membrane preparation from cells or tissues expressing the target receptor is a common starting point for binding assays.[17]
Protocol 3: Cell Membrane Preparation
-
Cell Lysis: Harvest cells expressing the receptor of interest and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[17]
Saturation Binding Assay
A saturation binding assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[1][18] This involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand.
Protocol 4: Saturation Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Incubation:
-
Total Binding: Add assay buffer, membrane preparation, and increasing concentrations of [³H]-4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine.
-
Non-Specific Binding: Add assay buffer, membrane preparation, increasing concentrations of the radioligand, and a high concentration of a competing non-labeled ligand to saturate the specific binding sites.[5][18]
-
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[17] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[19][20][21][22]
Competitive Binding Assay
A competitive binding assay is used to determine the affinity (Ki) of a non-labeled test compound for the receptor.[1][18] This is achieved by incubating a fixed concentration of the radioligand with increasing concentrations of the competing test compound.
Protocol 5: Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Incubation:
-
Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [³H]-4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine (typically at or below its Kd value).[5]
-
Non-Specific Binding: Add assay buffer, membrane preparation, the fixed concentration of the radioligand, and a high concentration of a competing non-labeled ligand.
-
Competition: Add assay buffer, membrane preparation, the fixed concentration of the radioligand, and increasing concentrations of the test compound.
-
-
Equilibration, Termination, and Counting: Follow the same procedure as described in the saturation binding assay protocol.
Caption: General workflow for in vitro radioligand binding assays.
Conclusion
This application note provides a detailed framework for the radiolabeling of this compound and its application in receptor binding studies. The successful synthesis and characterization of a high-affinity, high-specificity radioligand are critical for obtaining reliable and reproducible data. The protocols outlined herein serve as a comprehensive guide for researchers seeking to explore the pharmacology of this and other novel chemical entities. Adherence to these methodologies will enable the robust characterization of ligand-receptor interactions, a vital step in the drug discovery and development process.
References
- Journal of Nuclear Medicine. (2017). Determination of radiochemical purity (RCP) using a HPLC system: Is RCP expressed in arbitrary units?
- ResearchGate. (n.d.). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
- European Journal of Nuclear Medicine and Molecular Imaging. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality.
- Forschungszentrum Jülich. (n.d.).
- MDPI. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- National Center for Biotechnology Information. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
- ResearchGate. (n.d.). Tritium labelling of pharmaceuticals.
- Indiana University School of Medicine. (n.d.). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11 C]GSK1482160 radiopharmaceut.
- PubMed. (2018). Recent developments in heterocycle labeling with carbon isotopes.
- ACS Publications. (n.d.). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges | JACS Au.
- Revvity. (n.d.).
- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews.
- ResearchGate. (2025). Synthetic Tritium Labeling: Reagents and Methodologies.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- ACS Publications. (n.d.).
- INIS-IAEA. (2025).
- Scilit. (n.d.). Radioligand binding methods: practical guide and tips.
- (2025).
- (n.d.).
- (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
- Wikipedia. (n.d.). Specific activity.
- Taylor & Francis. (n.d.). Liquid scintillation counting – Knowledge and References.
- Moravek. (n.d.). How Does Radiolabeling Measure Enzyme Activity?
- RSC Publishing. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine.
- PubMed Central. (2025).
- ChemSynthesis. (2025). 4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-ylamine.
- Wikipedia. (n.d.).
- Creative Enzymes. (n.d.). Radiometric Enzyme Assays.
- Max-Planck-Institut für Kohlenforschung. (2021).
- PubChem. (n.d.). This compound | C6H10N4S | CID 2726596.
- MDPI. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands.
- PubMed. (2018).
- Selcia. (n.d.). custom carbon-14 radiolabelling.
- ChemSynthesis. (2025). 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine.
-
MOLBASE. (n.d.). ethyl-(4-hydrazino-6-methylsulfanyl-[10][13][14]triazin-2-yl)-amine.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Welcome to the dedicated technical support guide for the synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a critical task.[1] This guide focuses on a robust and controllable synthetic pathway, addressing the specific challenges you may encounter.
Section 1: Core Synthesis Strategy & Mechanistic Overview
The most reliable and scalable approach for constructing unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] The reactivity of the C-Cl bonds on the triazine ring decreases significantly after each substitution, a property that allows for controlled, stepwise additions if reaction conditions are carefully managed.[3][4]
Our recommended strategy begins with a more advanced starting material, 2,4-dichloro-6-methyl-1,3,5-triazine , to bypass the often-problematic introduction of a methyl group onto the electron-deficient ring. The synthesis then proceeds in two controlled nucleophilic substitution steps.
Proposed Two-Step Synthetic Workflow:
-
Amination: Selective substitution of the first chlorine atom with an amino group by reacting 2,4-dichloro-6-methyl-1,3,5-triazine with an ammonia source. This reaction is typically performed at moderate temperatures.
-
Thioetherification: Substitution of the remaining chlorine atom with an ethylsulfanyl group using sodium ethanethiolate. This step requires more forcing conditions (higher temperature) due to the reduced reactivity of the monochloro-triazine intermediate.
Below is a diagram illustrating the proposed synthetic pathway.
Caption: Proposed two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why start with 2,4-dichloro-6-methyl-1,3,5-triazine instead of cyanuric chloride?
A: While cyanuric chloride is the ultimate precursor, direct methylation using organometallic reagents like Grignard or organolithiums is fraught with challenges. These reagents are highly basic and can lead to a mixture of products and significant side reactions. Starting with the pre-methylated dichlorotriazine provides a more controlled and higher-yielding entry point into the target molecule's scaffold.
Q2: How critical is temperature control for this synthesis?
A: It is the single most important parameter for achieving selectivity.[3] The reactivity of the triazine ring is systematically "deactivated" after each chlorine is replaced. The first substitution (amination in our case) can proceed at a moderate temperature (e.g., 40-50 °C). The second substitution (thioetherification) requires significantly more energy (reflux) to overcome the higher activation barrier.[4] Strict temperature control prevents premature di-substitution and ensures the reaction proceeds cleanly at each stage.
Q3: What are the primary challenges in purifying the final product?
A: The main purification challenges involve removing two types of impurities: 1) unreacted 2-amino-4-chloro-6-methyl-1,3,5-triazine intermediate and 2) hydrolysis byproducts, such as the corresponding hydroxy-triazine. These impurities often have similar polarities to the desired product, making separation difficult. Effective purification typically requires column chromatography followed by recrystallization.
Q4: I see a white, insoluble material crashing out of my reaction. What is it?
A: This is almost certainly cyanuric acid or a related hydroxylated triazine derivative.[3] It forms when the chloro-triazine starting material or intermediate reacts with trace amounts of water in your solvents or glassware. This underscores the critical need for anhydrous reaction conditions.
Section 3: Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
-
Potential Cause A: Reagent Inactivity or Degradation
-
Explanation: Chloro-triazines are susceptible to hydrolysis if stored improperly. Similarly, sodium ethanethiolate is easily oxidized by air.
-
Solution: Use fresh or properly stored 2,4-dichloro-6-methyl-1,3,5-triazine. Prepare the sodium ethanethiolate solution in situ right before use by reacting ethanethiol with a base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause B: Insufficiently Forcing Conditions for Step 2
-
Explanation: As noted, the second substitution is significantly more difficult than the first. Insufficient temperature or reaction time will result in a low conversion of the chloro-intermediate.
-
Solution: Ensure the reaction mixture for the thioetherification step reaches and maintains reflux temperature. Monitor the reaction by TLC or LC-MS until the starting chloro-intermediate is consumed (typically 4-8 hours).
-
-
Potential Cause C: Incorrect Stoichiometry
-
Explanation: Using a significant excess of the nucleophile can sometimes lead to side reactions, while using too little will result in an incomplete reaction.
-
Solution: For both steps, use a slight excess (1.1 to 1.2 molar equivalents) of the nucleophile (ammonia and sodium ethanethiolate, respectively) relative to the chloro-triazine substrate.
-
Issue 2: Formation of an Insoluble White Precipitate (Hydrolysis)
-
Explanation: The C-Cl bond in chloro-triazines is highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of highly insoluble and unreactive hydroxy-triazines.[3] This is a common failure mode.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
-
Solution:
-
Dry Your Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under nitrogen.
-
Run Under Inert Atmosphere: Assemble your reaction apparatus to allow for a constant positive pressure of nitrogen or argon gas. This prevents atmospheric moisture from entering the reaction.
-
Issue 3: Final Product is Contaminated with Starting Intermediate
-
Potential Cause: Incomplete Reaction in Step 2
-
Explanation: The reaction may not have reached completion due to insufficient time, temperature, or inactive nucleophile.
-
Solution: Before workup, confirm the absence of the starting material (2-amino-4-chloro-6-methyl-1,3,5-triazine) using a suitable analytical technique like TLC. If the starting material persists, consider adding an additional portion (0.2-0.3 equivalents) of freshly prepared sodium ethanethiolate and refluxing for another 2-4 hours.
-
-
Potential Cause: Ineffective Purification
-
Explanation: The chloro-intermediate and the final product can have very close Rf values on a TLC plate, leading to poor separation during column chromatography.
-
Solution: Optimize your chromatography solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, often provides better separation. Test various solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) by TLC before committing to a large-scale column.
-
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints to ensure the reaction is proceeding as expected before you move to the next stage.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Nucleophile (Equivalents) | Solvent | Base (Equivalents) | Temperature (°C) | Typical Time (h) |
| 1 | Amination | NH₄OH (2.0) | 1,4-Dioxane | - | 40 - 50 | 3 - 5 |
| 2 | Thioetherification | Ethanethiol (1.2) | THF (Anhydrous) | NaH (1.2) | 65 - 70 (Reflux) | 4 - 8 |
Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq).
-
Add 1,4-dioxane (approx. 0.2 M concentration).
-
Slowly add aqueous ammonium hydroxide (28-30%, 2.0 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to 40-50 °C.
-
Checkpoint: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting dichlorotriazine spot has been fully converted to a new, more polar spot.
-
Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often pure enough to proceed to the next step without further purification.
Step 2: Synthesis of this compound
-
Caution: Sodium hydride (NaH) is highly reactive and flammable. Handle only under an inert atmosphere.
-
In a separate, oven-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.2 eq) dropwise. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium ethanethiolate.
-
In a separate flask, dissolve the crude 2-amino-4-chloro-6-methyl-1,3,5-triazine (1.0 eq) from Step 1 in anhydrous THF.
-
Transfer the solution of the chloro-triazine to the flask containing the sodium ethanethiolate via cannula.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C for THF).
-
Checkpoint: Monitor the reaction by TLC until the chloro-intermediate is consumed.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure target compound.
References
- BenchChem (2025).Common problems in 1,2,4-triazine synthesis and solutions.
- BenchChem (2025).Identifying and minimizing side products in 1,2,4-triazine synthesis.
- World Intellectual Property Organization (2009).Synthesis of 2-(methylthio)-4-(1-methylethylamino)-6-(ethylamino)-1,3,5-triazine.
- Al-Masoudi, et al. (2025).A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
- Kumar, et al. (2017).Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicine and Drug Research.
- BenchChem (2025).
- Ferreira, et al. (2007).Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- ChemEurope (2023).Triazine.
- Vavříková, et al. (2014).Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical Letter.
Sources
Technical Support Center: Purification Challenges of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Welcome to our dedicated guide for overcoming the purification hurdles associated with 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth, field-proven troubleshooting strategies. Our objective is to equip you with the necessary expertise to conquer common purification challenges and achieve the highest product purity for your research and development endeavors.
Introduction to the Molecule and Its Purification Complexities
This compound is a substituted s-triazine, a class of compounds known for their diverse biological activities.[1] The specific arrangement of a primary amine, a methyl group, and an ethylsulfanyl moiety on the triazine ring introduces distinct purification challenges. These functional groups can lead to the formation of closely related impurities and create difficulties in chromatographic separation. This guide provides practical, question-and-answer-based solutions to these issues.
Troubleshooting Guide: Common Purification Issues
Issue 1: Persistent Yellow or Brown Discoloration in the Final Product
Question: My final product of this compound consistently appears as a yellow to brown solid, even after initial purification attempts. What is the likely cause, and how can I obtain a colorless, pure product?
Answer:
The discoloration of your product is most likely due to the presence of oxidized impurities. The thioether (-S-CH2CH3) functional group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized byproducts are often colored and can be difficult to remove. Additionally, incomplete reactions or side reactions during the synthesis can result in colored impurities.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.
-
Step 1: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol).
-
Step 2: Add a small quantity of activated charcoal (typically 1-5% by weight).
-
Step 3: Heat the mixture at reflux for 15-30 minutes.
-
Step 4: Filter the hot solution through a celite pad to remove the charcoal.
-
Step 5: Allow the clear filtrate to cool gradually for recrystallization.
-
-
Recrystallization with a Reducing Agent: To counteract oxidation during purification, a mild reducing agent can be beneficial.
-
Step 1: Choose an appropriate solvent system for recrystallization (e.g., ethanol/water, toluene).
-
Step 2: Add a small amount of a reducing agent, such as sodium bisulfite (NaHSO3), to the recrystallization solvent.
-
Step 3: Follow standard recrystallization procedures.
-
Scientific Rationale: Activated charcoal possesses a high surface area that effectively adsorbs large, colored impurity molecules. Sodium bisulfite functions as an antioxidant, preventing the oxidation of the sensitive thioether group during the heating phase of recrystallization.
Issue 2: Low Purity (<98%) with Co-eluting Impurities in HPLC/UPLC Analysis
Question: My HPLC analysis indicates the presence of multiple impurities with retention times very close to my main product peak. How can I enhance the separation and achieve higher purity?
Answer:
Low purity with closely eluting impurities is a frequent challenge with substituted triazines due to the formation of structurally similar byproducts. These can include isomers, over-alkylated products, or unreacted starting materials.[2][3] Optimizing your chromatographic method is crucial for resolving these complex mixtures.[4][5]
Troubleshooting Protocol: Chromatographic Optimization
-
Column Selection:
-
Recommendation: While a C18 column is a standard starting point, for enhanced separation of polar impurities, consider using a polar-embedded column (e.g., C18 with a carbamate or amide group). A phenyl-hexyl column can also be effective by promoting pi-pi interactions, offering a different selectivity.
-
-
Mobile Phase Optimization:
-
Gradient Elution: A shallow gradient elution is generally more effective than an isocratic method for separating closely related impurities.
-
Solvent System:
-
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier helps to protonate the amine group, resulting in sharper peaks.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often yields better resolution for nitrogen-containing heterocyclic compounds.
-
-
Example Gradient Program:
Time (min) %B (Acetonitrile) 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Flow Rate and Temperature:
-
Reducing the flow rate can improve column efficiency and resolution.
-
Increasing the column temperature can lower the mobile phase viscosity and improve peak shape, though it might alter selectivity.[6] Experimenting with temperatures in the 30-40°C range is advisable.
-
Visualization of the Purification Workflow:
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Stability issues of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine in solution
Welcome to the technical support center for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Leveraging established principles of s-triazine chemistry, this resource aims to empower you to anticipate and address common challenges in your experimental workflows.
Introduction to the Stability of Substituted s-Triazines
This compound belongs to the s-triazine class of heterocyclic compounds. The stability of the s-triazine ring is generally robust; however, the substituents on the ring play a crucial role in the overall stability of the molecule in solution.[1][2] The presence of an amino group, a methyl group, and an ethylsulfanyl group creates a unique chemical environment that can be susceptible to degradation under certain experimental conditions. This guide will walk you through the potential stability issues and provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My compound appears to be degrading in aqueous solution. What are the likely causes?
Degradation in aqueous media is a common issue for substituted s-triazines and can be attributed to several factors, primarily pH and hydrolysis.
Answer: The stability of s-triazine derivatives in aqueous solution is highly dependent on the pH of the medium. While the triazine ring itself is relatively stable, the ethylsulfanyl and amino substituents can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[3]
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the nitrogen atoms in the triazine ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the cleavage of the ethylsulfanyl group, potentially replacing it with a hydroxyl group to form a hydroxy-triazine derivative.
-
Base-Catalyzed Hydrolysis: Under strong alkaline conditions, the ethylsulfanyl group can also be displaced. The rate and extent of hydrolysis will depend on the specific pH and temperature of your solution.
Troubleshooting Steps:
-
pH Monitoring and Control: Always measure and record the pH of your stock solutions and experimental media. If you suspect pH-related degradation, prepare your solutions in a buffered system within a neutral pH range (e.g., pH 6-8) to enhance stability.
-
Solvent Selection: If your experimental design allows, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the concentration of water and minimize hydrolysis. Solvents such as DMSO, DMF, or ethanol are common choices for dissolving triazine-based compounds.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store stock solutions at recommended temperatures (see FAQ 3) and avoid prolonged heating of your experimental solutions.
FAQ 2: I'm observing a loss of my compound's activity or concentration after exposure to light. Is this expected?
Yes, photodegradation is a known degradation pathway for many s-triazine compounds, particularly those with structures similar to herbicides.
Answer: Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions in s-triazine derivatives.[4][5] The energy from the light can be absorbed by the molecule, leading to the formation of reactive species that can undergo various transformations. Common photodegradation pathways for s-triazines include:
-
Dealkylation: The partial or complete loss of the ethyl group from the ethylsulfanyl side-chain.[5]
-
Oxidation of the Thioether: The sulfur atom in the ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
-
Substitution with Hydroxyl Groups: The ethylsulfanyl or amino groups can be replaced by hydroxyl groups.[5]
-
Ring Cleavage: In more extensive degradation, the triazine ring itself can be cleaved, leading to the formation of smaller, inactive molecules like cyanuric acid.[1][2]
Troubleshooting Steps:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers with aluminum foil to protect them from light.[5] Conduct your experiments under subdued lighting conditions whenever possible.
-
Photostability Testing: If you suspect photodegradation is impacting your results, you can perform a simple photostability test. Expose a solution of your compound to a controlled light source (e.g., a UV lamp) for a defined period and compare its purity and concentration to a control sample kept in the dark.
-
Use of Photostabilizers: In some formulations, the addition of a photostabilizer may be considered, although this is highly dependent on the specific application and potential for interference with your experiment.
FAQ 3: What are the recommended storage conditions for solutions of this compound?
Proper storage is critical to maintaining the integrity of your compound in solution.
Answer: Based on the known stability of related s-triazines, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Reduces the rate of potential hydrolytic and thermal degradation.[6][7] |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF). | Minimizes the risk of hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation of the ethylsulfanyl group. |
| Light | Store in amber vials or protect from light. | Prevents photodegradation.[5] |
Best Practices for Solution Preparation and Storage:
-
Prepare stock solutions in a high-quality, anhydrous solvent.
-
Use of fresh, high-purity solvents is recommended.
-
Prepare smaller, single-use aliquots from your main stock solution to avoid repeated freeze-thaw cycles.
-
Before use, allow the solution to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.
FAQ 4: I need to confirm the stability of my compound in a specific buffer for my assay. How can I do this?
Performing a forced degradation study is a systematic way to assess the stability of your compound under your specific experimental conditions.
Answer: A forced degradation study involves intentionally exposing your compound to stressful conditions to accelerate potential degradation. This allows you to identify the conditions under which your compound is stable and to develop analytical methods to detect any degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: Add HCl to achieve a final concentration of 0.1 M.
-
Basic: Add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Heat the solution at a controlled temperature (e.g., 60°C).
-
Photolytic: Expose the solution to a UV light source.
-
Control: Keep an aliquot of the stock solution under normal storage conditions (protected from light at 2-8°C).
-
-
Time Points: Sample each of the stressed solutions and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The identity of the degradation products can be tentatively assigned based on their mass-to-charge ratio (m/z) if using LC-MS.
Diagram of Forced Degradation Workflow
Caption: Potential degradation pathways.
Analytical Considerations
For monitoring the stability of this compound and detecting its potential degradation products, a robust analytical method is essential.
Recommended Analytical Technique: HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the parent compound and its more polar degradation products. [8][9] Typical HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Detection | UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-280 nm), or Mass Spectrometry (MS) for higher sensitivity and identification of unknowns. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
By implementing these troubleshooting guides and analytical considerations, researchers can better control for the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
- Konstantinou, I. K., & Sakellarides, T. M. (2003). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 37(5), 1015–1021.
- Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 125-133.
- Chen, Y., et al. (2025). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Agricultural Science & Technology.
- Singh, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 11(10), 863.
- Singh, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.
- Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology, 47(3), 451–453.
- ChemBK. (2024). N-ethyl-6-(methylsulfanyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine. ChemBK.com.
- Singh, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC.
- Jutzi, K., et al. (1982). The degradative pathway of the s-triazine melamine. The steps to ring cleavage. The Biochemical Journal, 208(3), 679–684.
- Douafer, F., et al. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. American Journal of Analytical Chemistry, 5, 846-856.
- National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 2726596.
- PubChemLite. (n.d.). 4-ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine. PubChemLite.
- Li, Y., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
- Baranowska, I., et al. (2006). Procedures of trophic chain samples preparation for determination of triazines by HPLC and metals by ICP-AES methods. Environmental Pollution, 143(2), 206-211.
- Vahidi, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
- Wang, Y., et al. (2025).
- Wróblewska, A., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100788.
- Oganesyan, E., et al. (2022). Approach to synthesis and study of pharmacological effects of new 1,3,5-triazine derivatives. Medical & Pharmaceutical Journal "Pulse", 24(11).
- Al-Masri, O. A., et al. (2021). Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Journal of Thermal Analysis and Calorimetry, 143(2), 1241-1254.
- National Center for Biotechnology Information (2024). N-[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide. PubChem Compound Summary for CID 5348174.
- Chen, E. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- Vahidi, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
-
Gaponov, E., et al. (2023). Synthesis of imidazo[4,5-e]t[4][10]hiazino[2,3-c]t[4][5][11]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[4][5][11]riazines. Beilstein Journal of Organic Chemistry, 19, 1146–1155.
- Al-maamary, R. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Apostolopoulou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Amine, A. M. (2011). Thermal degradation of amines for CO2 capture.
- Das Sharma, U., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology, 16(12), 6039-6044.
- El-Ashkar, S., et al. (2018). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
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MOLBASE. (n.d.). ethyl-(4-hydrazino-6-methylsulfanyl-t[1][4][10]riazin-2-yl)-amine. MOLBASE Encyclopedia.
- BLDpharm. (n.d.). 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine. BLDpharm.
- Synblock. (n.d.). 4-ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine. Synblock Inc..
- Al-Ostath, R., et al. (2020).
- National Center for Biotechnology Information (2024). 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-phenyl-1-piperazinyl)ethyl)-. PubChem Compound Summary for CID 201929.
-
Chemsrc. (n.d.). (4,6-dichloro-t[1][4][10]riazin-2-yl)-p-tolyl-amine. Chemsrc.com.
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Triazine Synthesis
Welcome to the comprehensive technical support center for triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in the synthesis of triazine derivatives. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to enhance the efficiency and success of your synthetic endeavors.
Introduction to Triazine Synthesis
Triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms, existing as 1,2,3-, 1,2,4-, and 1,3,5-isomers.[1][2] These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[3][4] Common synthetic routes include the cyclotrimerization of nitriles for 1,3,5-triazines, the condensation of 1,2-dicarbonyl compounds with amidrazones for 1,2,4-triazines, and the nucleophilic substitution on cyanuric chloride for functionalized 1,3,5-triazines.[1][5]
This guide will primarily focus on the optimization of these common synthetic pathways, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in triazine synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Reaction Yield
A consistently low yield is one of the most common frustrations in synthesis. The root cause can often be traced back to several key factors.
Potential Causes and Recommended Actions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Impure Starting Materials | Verify the purity of your starting materials (e.g., nitriles, 1,2-dicarbonyl compounds, acid hydrazides, cyanuric chloride) using techniques like NMR or melting point analysis. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[6] If necessary, purify starting materials by recrystallization or chromatography before use. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. This includes temperature, solvent, reaction time, and catalyst concentration. For instance, in nucleophilic substitutions on cyanuric chloride, temperature control is critical for selective substitution.[7][8] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or making a modest increase in temperature.[9] However, be cautious of potential decomposition of thermally labile products.[9] |
| Side Reactions | Identify potential side reactions based on your specific synthetic route. For example, in the synthesis of 1,2,4-triazines from unsymmetrical 1,2-diketones, the formation of regioisomers is a common issue.[6] Adjusting reaction conditions or employing regioselective synthetic strategies may be necessary. |
| Product Degradation | Assess the stability of your target triazine derivative under the reaction and workup conditions. Some triazines can be sensitive to acid, base, or heat. If degradation is suspected, consider milder reaction conditions or a modified workup procedure. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures can prevent degradation over time.[9] |
| Inefficient Workup and Purification | Optimize your extraction and purification protocol. Ensure the pH is appropriate during aqueous extraction to maximize the partitioning of your product into the organic layer. The choice of solvent system for column chromatography is also crucial for efficient separation from impurities.[9] |
Issue 2: Formation of Inseparable Regioisomers
When synthesizing 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds, the formation of a mixture of regioisomers is a frequent challenge.[6]
Strategies for Resolution:
-
Chromatographic Separation: While challenging, separation of regioisomers can sometimes be achieved using advanced chromatographic techniques. Supercritical fluid chromatography (SFC) has been successfully employed for this purpose.[6] High-performance liquid chromatography (HPLC) with careful optimization of the mobile and stationary phases may also be effective.
-
Regioselective Synthesis: Where possible, explore synthetic routes that favor the formation of a single regioisomer. This may involve the use of specific catalysts or starting materials with directing groups.
-
Derivatization: In some cases, it may be possible to selectively derivatize one regioisomer, facilitating its separation from the other.
Issue 3: Difficulty in Achieving Trisubstitution on Cyanuric Chloride
The sequential nucleophilic substitution of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) becomes progressively more difficult.[8]
Causality and Optimization:
The underlying reason for this decreased reactivity is the electron-donating nature of the incoming nucleophiles, which increases the electron density of the triazine ring and deactivates it towards further nucleophilic attack.[8]
Step-by-Step Temperature Control Protocol for Selective Substitution:
-
First Substitution (Mono-substitution): This reaction is typically exothermic and can be carried out at low temperatures, often around 0 °C.
-
Second Substitution (Di-substitution): This step generally requires a higher temperature, often room temperature.
-
Third Substitution (Tri-substitution): The final substitution usually necessitates elevated temperatures, often requiring reflux in a high-boiling solvent. Microwave irradiation can be particularly effective for driving this final substitution to completion in shorter reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3,5-triazines?
A1: The most prevalent methods for synthesizing the 1,3,5-triazine core are the cyclotrimerization of nitriles and the functionalization of cyanuric chloride through nucleophilic substitution.[1][5] The choice of method depends on the desired substitution pattern.
Q2: How does solvent choice impact triazine synthesis?
A2: Solvent polarity is a critical factor.[9] For nucleophilic substitution reactions on cyanuric chloride, polar aprotic solvents like DMF and DMSO are often effective as they can dissolve the reactants and stabilize charged intermediates.[9] The solvent's boiling point is also a key consideration for reactions requiring elevated temperatures.[9]
Q3: My purified triazine compound shows unexpected peaks in the NMR spectrum. What could be the cause?
A3: Before attributing unexpected peaks to reaction byproducts, it is crucial to rule out common contaminants. These include residual solvents from the reaction or purification steps and water.[10] Consult tables of common NMR solvent impurities to identify these peaks. If the peaks are not from common contaminants, they may indicate the presence of isomers, tautomers, or degradation products.
Q4: What are some common side reactions in 1,2,4-triazine synthesis?
A4: Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, leading to open-chain intermediates, and the formation of dimeric or polymeric byproducts. Careful control of reaction stoichiometry and temperature can help minimize these side reactions.
Q5: Are there "green" or more environmentally friendly methods for triazine synthesis?
A5: Yes, significant research has focused on developing greener synthetic protocols.[7] Microwave-assisted synthesis under solvent-free conditions is a notable example, often leading to shorter reaction times and reduced solvent waste. The use of ultrasound (sonochemistry) has also been shown to improve reaction rates and yields in aqueous media.[7]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a 3,5,6-Trisubstituted-1,2,4-triazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 equivalent) and the appropriate acid hydrazide (1.1 equivalents).
-
Solvent and Catalyst (if applicable): Add a minimal amount of a high-boiling polar solvent such as acetic acid or DMF to facilitate mixing. If a catalyst is used (e.g., a catalytic amount of acid), add it at this stage.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes), as determined by reaction monitoring.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform a suitable extractive workup. For example, dilute the reaction mixture with ethyl acetate and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.[9]
Protocol 2: Stepwise Nucleophilic Substitution on Cyanuric Chloride
This protocol outlines the controlled, stepwise substitution of chlorine atoms on cyanuric chloride.
-
Mono-substitution:
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., diisopropylethylamine, DIEA; 1 equivalent) in the same solvent.
-
Add the nucleophile/base solution dropwise to the cyanuric chloride solution at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Isolate the mono-substituted product through an appropriate workup.[8]
-
-
Di-substitution:
-
Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., ethyl acetate).
-
Add the second nucleophile (1.1 equivalents) and a base (e.g., DIEA; 1.1 equivalents).
-
Warm the reaction mixture to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, perform an extractive workup to isolate the di-substituted product.[8]
-
-
Tri-substitution:
-
Dissolve the di-substituted monochlorotriazine (1 equivalent) in a high-boiling solvent (e.g., toluene or dioxane).
-
Add the third nucleophile (1.2-1.5 equivalents) and a base (e.g., DIEA; 1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux (e.g., 80-110 °C) for 4-24 hours, monitoring by TLC.
-
After cooling, perform an extractive workup and purify the final trisubstituted triazine by column chromatography or recrystallization.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields in triazine synthesis.
Reaction Scheme: Stepwise Substitution of Cyanuric Chloride
Caption: Temperature-controlled stepwise nucleophilic substitution on cyanuric chloride.
References
- Triazines – A comprehensive review of their synthesis and diverse biological importance. (URL: )
- A Short Review on the Synthesis of 1,2,4-Triazine Deriv
-
Suggested mechanism for 1,3,5‐triazine formation. - ResearchGate. (URL: [Link])
- Study of the Reaction Mechanism of Triazines and Associ
-
Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF - ResearchGate. (URL: [Link])
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (URL: [Link])
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review | Bentham Science Publishers. (URL: [Link])
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (URL: [Link])
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (URL: [Link])
-
Triazine - Wikipedia. (URL: [Link])
-
Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC. (URL: [Link])
-
1,3,5-Triazine - Wikipedia. (URL: [Link])
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (URL: [Link])
-
New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters - MDPI. (URL: [Link])
-
Synthesis of 1,3,5-triazines - Organic Chemistry Portal. (URL: [Link])
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review - ResearchGate. (URL: [Link])
-
10 questions with answers in TRIAZINES | Science topic - ResearchGate. (URL: [Link])
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (URL: [Link])
-
Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (URL: [Link])
-
Triazine (6 Membered Heterocyclic compounds) SYNTHESIS & REACTION #heterocyclic #mscchemistrynotes - YouTube. (URL: [Link])
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Technical Support Center: 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine Experiments
This troubleshooting guide is designed for researchers, scientists, and drug development professionals working with 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during synthesis, purification, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
While specific applications for this exact molecule are not extensively documented in publicly available literature, its structure is characteristic of 1,3,5-triazine derivatives investigated for a wide range of biological activities. Triazine cores are considered "privileged scaffolds" in medicinal chemistry due to their metabolic stability and ability to engage in various biological interactions.[1] Derivatives are explored as potential anticancer, antiviral, antimicrobial, and herbicidal agents.[2] The presence of an amino group and a lipophilic ethylsulfanyl group suggests potential for kinase inhibition or other interactions within biological systems.
Q2: What are the key physical and chemical properties of this compound?
Based on its structure (C6H10N4S), the key properties are summarized below.[3]
| Property | Value | Source |
| Molecular Weight | 170.24 g/mol | [3] |
| Molecular Formula | C6H10N4S | [3] |
| CAS Number | 57639-45-9 | [3] |
| Predicted XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The predicted XLogP3 value of 1.2 suggests moderate lipophilicity, which can influence its solubility in both aqueous and organic solvents.
Q3: What are the recommended storage conditions for this compound?
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong oxidizing agents, strong acids, and strong bases. The ethylsulfanyl group may be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Troubleshooting Guide: Synthesis and Purification
The synthesis of unsymmetrically substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution of the chlorine atoms.[4][5] This process is temperature-dependent, with the reactivity of the remaining chlorine atoms decreasing after each substitution.[4]
Dot Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for creating unsymmetrical triazines.
Problem 1: Low Yield of the Desired Product
-
Potential Cause: Incomplete reaction at one or more substitution steps. The reactivity of the triazine ring decreases as chlorine atoms are replaced.[4]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of intermediates.
-
Optimize Reaction Temperature: The first substitution on cyanuric chloride can often be performed at 0-5°C, while subsequent substitutions may require higher temperatures (room temperature or reflux) to drive the reaction to completion.[6]
-
Choice of Base: For nucleophilic substitutions with amines or thiols, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K2CO3) is often required to scavenge the HCl byproduct.[6] Ensure the base is dry and added in an appropriate stoichiometric amount.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of substituted triazines.
-
Problem 2: Formation of Multiple Products and Isomers
-
Potential Cause: Lack of regioselectivity in the nucleophilic substitution, leading to a mixture of isomers. This is a common issue in the synthesis of unsymmetrical triazines.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the nucleophiles. Slow, dropwise addition of the nucleophile can sometimes improve selectivity.
-
Purification Strategy: If isomer formation is unavoidable, focus on an effective purification strategy.
-
Column Chromatography: Silica gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is the most common method.
-
Semi-preparative HPLC: For difficult separations, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for isolating the desired isomer in high purity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause: The product may have similar polarity to byproducts or unreacted starting materials. The sulfur atom in the ethylsulfanyl group can also interact with the silica gel stationary phase, leading to tailing and poor separation.
-
Troubleshooting Steps:
-
Solvent System Optimization for Chromatography: Screen different solvent systems for TLC to find the optimal mobile phase for separation. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can sometimes improve the peak shape for amine-containing compounds.
-
Alternative Stationary Phases: If silica gel chromatography is ineffective, consider using other stationary phases such as alumina or reverse-phase C18 silica.
-
Aqueous Work-up: An acidic wash (e.g., dilute HCl) during the work-up can help remove basic impurities, while a basic wash (e.g., saturated NaHCO3) can remove acidic impurities. Be mindful of the stability of your compound to acidic or basic conditions.
-
Troubleshooting Guide: Experimental Use (e.g., in Biological Assays)
Problem 4: Poor Solubility in Aqueous Buffers
-
Potential Cause: While the predicted XLogP3 of 1.2 suggests some water solubility, the compound may still have limited solubility in aqueous buffers used for biological assays, leading to inaccurate results.[8][9]
-
Troubleshooting Steps:
-
Co-solvents: Use a small percentage of a biocompatible organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.
-
Sonication/Vortexing: Gentle sonication or vortexing can help to dissolve the compound.
-
pH Adjustment: The amino group on the triazine ring is basic. Adjusting the pH of the buffer might improve solubility, but be cautious as this could also affect the biological activity or stability of the compound.
-
Problem 5: Compound Instability in Solution
-
Potential Cause: The ethylsulfanyl group may be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species in the assay medium. The triazine ring itself is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[10]
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Prepare solutions of the compound immediately before use to minimize degradation.
-
Avoid Harsh Conditions: Protect solutions from light and extreme temperatures.
-
Inert Atmosphere: If oxidation is a concern, de-gas buffers and handle stock solutions under an inert atmosphere.
-
Stability Studies: Conduct a preliminary stability study of your compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation by LC-MS.
-
Analytical Characterization
Accurate characterization of this compound is crucial for ensuring its purity and confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the electron-withdrawing nature of the triazine ring.
-
¹³C NMR: Expect signals for the three distinct carbons of the triazine ring, as well as signals for the ethyl and methyl carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. Look for the protonated molecular ion [M+H]⁺ at m/z 171.07.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point for purity analysis.
References
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Košír, I. J., & Žižmond, M. (2015). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Retrieved from [Link]
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Wikipedia. (2023). Triazine. Retrieved from [Link]
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Claramunt, R. M., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Retrieved from [Link]
-
Gao, Z. G., et al. (2011). Synthesis and biological evaluation of a new series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as human A(2A) adenosine receptor antagonists with improved water solubility. Journal of Medicinal Chemistry, 54(5), 1630-1643. Retrieved from [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2009). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 45(2), 130-150. Retrieved from [Link]
-
Vrabel, M., et al. (2020). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. Angewandte Chemie International Edition, 59(31), 12913-12918. Retrieved from [Link]
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Kaur, R., et al. (2022). Triazine-Based Multifunctional Ligands for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2247–2264. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2726596, this compound. Retrieved from [Link]
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Wieczorek, M., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(21), 5034. Retrieved from [Link]
-
Singh, P. P., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 18(19), 1637-1652. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(methylthio)-4-(1-methylethylamino)-6-(ethylamino)-1,3,5-triazine. Retrieved from [Link]
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Retrieved from [Link]
-
Gonzalez-Lara, E., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(13), 12053–12064. Retrieved from [Link]
-
Wu, G., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. Retrieved from [Link]
-
Renfrew, A. H., & Taylor, J. A. (2013). The synthesis and application of novel 2-chloro-4-alkylthio triazinyl reactive dyes. Dyes and Pigments, 98(2), 263-270. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Retrieved from [Link]
-
ChemBeamer. (n.d.). Understanding Chemical Intermediates: A Focus on Triazines for Synthesis. Retrieved from [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2009). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 45(2), 130-150. Retrieved from [Link]
-
Bernard, M. K., et al. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 26(11), 2271–2281. Retrieved from [Link]
-
Singh, P. P., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 18(19), 1637-1652. Retrieved from [Link]
-
Desai, N. C., et al. (2014). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 6(1), 168-176. Retrieved from [Link]
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Retrieved from [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][7][11]triazolo[3,4-f][7][11]triazines. Current issues in pharmacy and medicine: science and practice, 15(4), 384-389. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine. Retrieved from [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Retrieved from [Link]
-
Nawrot-Modranka, J., et al. (2006). Synthetic approaches for sulfur derivatives containing 1,2,4-triazine moiety: their activity for in vitro screening towards two human cancer cell lines. European Journal of Medicinal Chemistry, 41(11), 1301-1309. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-ylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl-(4-hydrazino-6-methylsulfanyl-[7][12][13]triazin-2-yl)-amine. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(1), 1-35. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2993. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2023). Retrieved from [Link]
-
Trofimov, B. A., et al. (2015). Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. Russian Journal of Organic Chemistry, 51(1), 125-126. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. Retrieved from [Link]
-
Li, Y., et al. (2019). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 10(1), 409. Retrieved from [Link]
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Technical Support Center: Synthesis of Substituted 1,3,5-Triazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted triazines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. My goal is to provide you with the foundational knowledge and field-proven insights necessary to anticipate, diagnose, and resolve common side reactions encountered during the synthesis of 1,3,5-triazine derivatives, primarily from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
The controlled, stepwise substitution of cyanuric chloride is a cornerstone of triazine chemistry, offering a versatile scaffold for applications ranging from medicinal chemistry to materials science.[1] However, the high reactivity of the starting material and the nuanced control required for selective substitution present common challenges. This guide is structured as a series of troubleshooting questions and in-depth answers to help you achieve higher yields, greater purity, and more reliable outcomes in your experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction is yielding an insoluble white precipitate, and my desired product yield is low. What is happening?
Answer: Diagnosis of Hydrolysis
This is the most common side reaction in triazine chemistry and is almost certainly due to the hydrolysis of cyanuric chloride or its chlorinated intermediates.[2] Cyanuric chloride is highly sensitive to moisture and reacts exothermically with water to form hydrochloric acid and, ultimately, the highly stable and often insoluble cyanuric acid.[3][4] Partially hydrolyzed intermediates, such as 2,4-dichloro-6-hydroxy-s-triazine, can also precipitate from organic solvents.[3]
The Causality: The carbon atoms on the triazine ring are highly electrophilic. Water, although a weak nucleophile, can attack these centers. This process is accelerated at higher temperatures and is significantly influenced by pH.[2][4] Hydrolysis becomes more rapid under neutral to alkaline conditions (pH ≥ 7), while it is slower in acidic environments (pH ≤ 6).[4]
Troubleshooting & Optimization Strategies:
-
Rigorous Moisture Control: All glassware must be oven- or flame-dried before use. Reactions should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory for optimal results.[2]
-
pH Management: The reaction generates HCl as a byproduct of nucleophilic substitution. This acid must be neutralized to drive the reaction forward and prevent unwanted side reactions. However, using an aqueous base can introduce the water you are trying to avoid.
-
Temperature Discipline: While substitutions are temperature-dependent, excessive heat will accelerate hydrolysis. Adhere strictly to the recommended temperature for each substitution step.[2]
Workflow: Minimizing Hydrolysis Side Reactions
Caption: Troubleshooting workflow for preventing hydrolysis.
Issue 2: I am attempting a monosubstitution, but my analysis (TLC, LC-MS) shows a mixture of mono-, di-, and even trisubstituted products. How can I improve selectivity?
Answer: Mastering Temperature Control for Stepwise Substitution
This is a classic challenge in triazine synthesis. The three chlorine atoms on cyanuric chloride have different reactivities, which can be exploited through precise temperature control.[7]
The Causality: The 1,3,5-triazine ring is electron-deficient. The first nucleophilic substitution is rapid because the two remaining chlorine atoms are strongly electron-withdrawing. Once the first chlorine is replaced by a nucleophile (e.g., an amine or alkoxide), the electron-donating nature of this new group reduces the electrophilicity of the remaining carbon-chlorine bonds.[8][9] Consequently, the second substitution requires more energy (a higher temperature), and the third requires more energy still.[10][11] This progressive increase in the activation energy barrier for each subsequent substitution is the key to achieving selectivity.[10][11][12]
Troubleshooting & Optimization Strategies:
-
Strict Temperature Staging: Adhere to the empirically established temperature ranges for each level of substitution. A failure to maintain the correct temperature is the most common cause of over-reaction.
-
Slow Reagent Addition: Add your nucleophile solution dropwise to the cyanuric chloride solution. This maintains a low instantaneous concentration of the nucleophile, preventing localized "hot spots" where the temperature and concentration could favor double or triple substitution.
-
Stoichiometry: Use only a slight excess (e.g., 1.0-1.1 equivalents) of the nucleophile for the first and second substitutions. A large excess will drive the reaction toward higher substitution levels.
-
Order of Nucleophiles: When synthesizing unsymmetrical triazines, the order of nucleophile addition is critical. Generally, it is very difficult to displace other groups after an amine has been added.[5] Therefore, less reactive nucleophiles (like alcohols) should typically be added before more reactive ones (like amines).[5] Computational and experimental studies have established preferential orders, for example: p-hydroxybenzaldehyde > 2-(pyridin-2-yl)ethanamine > aminoalkyl phosphoramidate.[13][14]
Data Presentation: Temperature Guidelines for Selective Substitution
| Substitution Step | Target Product | Recommended Temperature Range | Key Considerations |
| First Substitution | Monosubstituted | 0 °C to 5 °C | Maintain temperature rigorously. Slow, dropwise addition of the nucleophile is critical. |
| Second Substitution | Disubstituted | Room Temperature (20-25 °C) | Reaction is slower. Allow sufficient time (4-12 h) for completion, monitoring by TLC. |
| Third Substitution | Trisubstituted | Elevated Temperature (60 °C to Reflux) | Requires forcing conditions. Reaction times can be long. Microwave-assisted synthesis can be effective here. |
Diagram: Stepwise Nucleophilic Aromatic Substitution (SNAr) on Cyanuric Chloride
Caption: Temperature-controlled sequential substitution of cyanuric chloride.
Experimental Protocols
Protocol 1: Selective Synthesis of a Monosubstituted Triazine
This protocol details a best-practice method for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a common intermediate.
Materials:
-
Cyanuric chloride
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
Ice-salt bath
Procedure:
-
Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation:
-
In the reaction flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-salt bath.
-
In a separate flame-dried dropping funnel, prepare a solution of anhydrous methanol (1.05 eq.) and DIPEA (1.1 eq.) in anhydrous THF.
-
-
Controlled Addition: Add the methanol/DIPEA solution to the stirred cyanuric chloride solution dropwise over a period of 1-2 hours. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [5]
-
Reaction Monitoring: Stir the reaction at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of cyanuric chloride and the formation of the monosubstituted product.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the DIPEA-HCl salt.
-
Wash the salt with a small amount of cold, anhydrous THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by flash column chromatography on silica gel or by recrystallization.[15]
References
-
Afonso, C. A. M., Lourenço, N. M. T., & de Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Afonso, C. A. M., Lourenço, N. M. T., & de Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed, 11(1), 81-102. [Link]
-
Martín-Aranda, R., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Recent Res. Devel. Org. Chem.[Link]
-
Pristaš, P., et al. (2020). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. KEM, 3(2). [Link]
-
Yuki, Y. (1966). On the Hydrolysis of Cyanuric Chloride. Journal of Synthetic Organic Chemistry, Japan, 24(11), 1039-1046. [Link]
- U.S. Patent No. 4,166,909. (1979). Process for preparation of a substituted triazine.
-
ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. [Link]
-
ULisboa Research Portal. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
-
Marques, S. M., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. [Link]
-
R Discovery. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]
-
CoLab. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]
-
ChemRxiv. (2024). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]
-
Sharma, P., et al. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1553-1559. [Link]
-
Industrial & Engineering Chemistry Research. (2021). Quantitative Analysis of Triazine-Based H₂S Scavengers via Raman Spectroscopy. [Link]
-
Chiu, C. Y., et al. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry, 20(48), 15991-7. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Li, J., et al. (2015). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 54(4), 1235-1241. [Link]
-
ResearchGate. (n.d.). Synthesis of symmetrical 2,4‐disubstituted 1,3,5‐triazines using CH2Br2... [Link]
-
Tóth, G., et al. (2016). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. ACS Omega, 1(6), 1143-1153. [Link]
-
Scilit. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]
-
Yadav, S., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Journal of Polymer Research, 31(10). [Link]
-
Hernández-Vázquez, E., et al. (2020). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 10, 10260. [Link]
-
GKS Chemistry. (2020, April 25). Triazines- Six membered heterocycle [Video]. YouTube. [Link]
-
Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]
-
de Grooth, J., et al. (2016). Interfacial polymerization of cyanuric chloride and monomeric amines: pH resistant thin film composite polyamine nanofiltration membranes. Journal of Membrane Science, 518, 206-214. [Link]
-
Nguyen, T. T. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science, Technology and Engineering, 62(2), 38-41. [Link]
-
ResearchGate. (n.d.). (PDF) Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. [Link]
-
Tzanetou, E. N., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistrySelect, 3(35), 10073-10077. [Link]
-
MDPI. (n.d.). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. [Link]
-
ResearchGate. (n.d.). Cyanuric chloride reactivity toward the nucleophilic substitution reaction. [Link]
-
Wasti, K., & Joullié, M. M. (1976). 3,5-Disubstituted 6-benzyl-1,2,4-triazines: syntheses and reactions. Journal of the Chemical Society, Perkin Transactions 1, (23), 2531-2534. [Link]
Sources
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Technical Support Center: A Researcher's Guide to Increasing the Purity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical, field-proven methodologies for enhancing the purity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions during the purification process.
Frequently Asked Questions (FAQs): Initial Assessment & Strategy
This section addresses the crucial first steps: understanding what you're working with and formulating a purification plan.
Question 1: What are the likely impurities I should expect from the synthesis of this compound?
Answer: The impurity profile is intrinsically linked to the synthetic route. Most syntheses of substituted 1,3,5-triazines begin with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involve sequential nucleophilic substitution.[1][2] Given the structure of your target compound, the reaction likely involves the step-wise addition of an amine source, a methyl source (or a precursor already containing the methyl group), and an ethylthiol source.
Therefore, common process-related impurities include:
-
Unreacted Starting Materials: Residual cyanuric chloride or its mono/di-substituted intermediates.
-
Partially Substituted Triazines: For example, a dichlorinated intermediate that has not reacted with all three nucleophiles.
-
Over-reacted or Side-Products: Products of reactions with solvent or di-substituted products where the same nucleophile has added twice.
-
Reagents and Catalysts: Excess base (e.g., triethylamine, diisopropylethylamine) used to scavenge HCl during the substitution reactions.[2]
Understanding these potential impurities is key, as their polarity and chemical properties will dictate the most effective purification strategy.
Question 2: How can I get a quick, preliminary assessment of my crude product's purity before attempting a large-scale purification?
Answer: A preliminary assessment is vital to avoid wasting time and resources on an inappropriate purification method. We recommend a multi-pronged approach:
-
Thin-Layer Chromatography (TLC): This is the most critical and informative first step. It provides a visual representation of the number of components in your crude mixture. A single, well-defined spot suggests high initial purity, making recrystallization a promising option. Multiple spots indicate a more complex mixture that will almost certainly require chromatography.[3]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).[4] A broad or depressed melting point is a strong indicator of significant impurities.
-
Proton NMR (¹H NMR): A quick ¹H NMR spectrum of the crude material can be incredibly revealing. While complex, it can show the presence of multiple sets of peaks, indicating different compounds, and may allow for the identification of unreacted starting materials or solvent residues.
Troubleshooting Guide: Selecting and Optimizing Your Purification Protocol
This section provides detailed solutions to common purification challenges.
Issue 1: My TLC analysis shows multiple spots, indicating a complex mixture. How should I proceed?
Recommended Solution: Flash Column Chromatography
Causality: Flash column chromatography is the workhorse of purification for synthetic chemistry. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3] By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity, allowing for their separation and collection. For a complex mixture, this is the most effective method for isolating the desired product from impurities with different polarities.
Detailed Protocol: Flash Column Chromatography
Part A: TLC Method Development
The success of your column is entirely dependent on finding the right solvent system via TLC.
-
Prepare TLC Plates: Spot a dilute solution of your crude product onto several TLC plates.
-
Test Solvent Systems: Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).
-
Optimize Separation: Your goal is to find a solvent system where the desired product spot has a Retention Factor (Rf) of ~0.25-0.35 . This Rf value generally provides the best separation on a silica gel column. The spots for impurities should be as far away from the product spot as possible.[3]
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. Circle them with a pencil.
| Solvent System (v/v) | Typical Application |
| 10-50% Ethyl Acetate in Hexane | Standard starting point for moderately polar compounds. |
| 5-20% Methanol in Dichloromethane | For more polar triazine derivatives. |
| 10-30% Acetone in Toluene | An alternative system that can offer different selectivity. |
| Table 1: Common eluent systems for TLC optimization and column chromatography of triazine derivatives. |
Part B: Column Packing and Elution
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[3] The consistency should be like a thin milkshake.
-
Column Packing: Pour the slurry into your column and use gentle air pressure or a pump to pack it evenly. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane).[3] Carefully apply this concentrated solution to the top of the column.
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. If separation is difficult, a gradient elution (slowly increasing the percentage of the polar solvent) can be employed.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.
-
Monitoring: Spot every few fractions onto a TLC plate to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Issue 2: My product appears to be >85% pure by TLC/NMR, with only minor impurities. Column chromatography seems excessive.
Recommended Solution: Recrystallization
Causality: Recrystallization is an exceptionally powerful technique for purifying solids that are already substantially pure. The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[5] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). As the hot, saturated solution cools, the solubility of the desired compound drops sharply, forcing it to form highly ordered crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[4]
Detailed Protocol: Recrystallization
Part A: Solvent Screening
-
Select Candidates: Choose several potential solvents based on polarity and literature precedents for similar compounds.[3] (See Table 2).
-
Small-Scale Test: Place a small amount of your crude product (10-20 mg) into a test tube.
-
Test Solubility:
-
Add the solvent dropwise at room temperature. An ideal solvent will not dissolve the compound.[5]
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. Use the minimum amount of hot solvent necessary.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at boiling, then add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.[4]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A common choice for compounds with hydrogen bonding capability. |
| Methanol | 65 | Polar | Similar to ethanol, but more polar. |
| Ethyl Acetate | 77 | Intermediate | Good for a wide range of compounds. |
| Toluene | 111 | Non-polar | Has been used successfully for triazine derivatives.[6] |
| Hexane / Heptane | 69 / 98 | Non-polar | Often used as the "poor" solvent in a mixed system. |
| Acetone | 56 | Polar Aprotic | Can be effective but its low boiling point requires care. |
| Table 2: Potential solvents for screening for the recrystallization of this compound. |
Part B: Bulk Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Achieving High Purity (>98%) and Final Verification
Question 3: My compound is >95% pure after chromatography, but I need >98% purity for a sensitive biological assay. What is the best polishing step?
Answer: For achieving exceptionally high purity, especially when removing structurally similar impurities, semi-preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.
Causality: HPLC utilizes a stationary phase with a much smaller particle size than flash chromatography, leading to vastly superior separation efficiency and resolution.[7] Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), is particularly well-suited for many triazine derivatives.[7][8] It can separate compounds that are indistinguishable by TLC. While it is a lower-throughput and more expensive technique, it is unparalleled for final "polishing" to achieve analytical-grade purity.
Question 4: How can I definitively confirm the purity of my final, purified product?
Answer: No single technique is sufficient. A combination of methods provides the most trustworthy confirmation:
-
Analytical HPLC: An analytical HPLC run on the final product should show a single major peak, allowing for quantification of purity (e.g., 99.5% by peak area).[7]
-
High-Field NMR (¹H and ¹³C): The NMR spectra should be clean, with sharp peaks corresponding to the target structure and a flat baseline free of impurity signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can provide this data.[9]
-
Melting Point: The final product should exhibit a sharp and consistent melting point.
Purification Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for purifying your this compound.
A decision-making workflow for the purification of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- University of Colorado Boulder, Department of Chemistry.
- Pestic, M. et al. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed.
- California State University, Stanislaus.
- Hu, K. et al. (2017). Synthesis of triazine derivative and its application in the modification of cellulose nanocrystals. BioResources.
- Dóczy, V. et al. (2012). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical Letter.
-
Esteves, A. P. et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 29-45. [Link]
- Thermo Fisher Scientific. (2011). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
-
Esteves, A. P. et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Handling Triazine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine compounds. This guide is designed to provide in-depth technical assistance and troubleshoot common pitfalls encountered during the synthesis, handling, and analysis of these versatile heterocyclic compounds. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your research.
Introduction to Triazine Compounds
Triazines are a class of nitrogen-containing heterocycles with a six-membered ring composed of three nitrogen atoms and three carbon atoms.[1] They exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine, with the 1,3,5- (or s-triazine) isomer being the most common and extensively studied.[1] Triazine derivatives are integral to various fields, serving as core structures in herbicides like atrazine, in the production of resins like melamine, and as versatile scaffolds in medicinal chemistry for the development of novel therapeutics.[2][3]
Their utility stems from the unique reactivity of the triazine ring. While aromatic, their resonance energy is lower than that of benzene, making them susceptible to nucleophilic aromatic substitution, a property extensively exploited in the synthesis of diverse derivatives.[1][2] However, this reactivity also presents challenges in their handling and stability.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Synthesis and Purification Pitfalls
Q1: My 1,2,4-triazine synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity or separate the products?
A: The condensation of unsymmetrical 1,2-dicarbonyl compounds with acid hydrazides is a common route to 3,5,6-trisubstituted 1,2,4-triazines, but it frequently yields a mixture of regioisomers.[4] While achieving complete regioselectivity can be challenging, you can address this by:
-
Reaction Condition Optimization: Systematically vary the solvent, temperature, and catalyst to favor the formation of one regioisomer.
-
Chromatographic Separation: If regioselectivity cannot be achieved synthetically, separation of the isomers is the most common solution.[4] Techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are often effective for this purpose.[4]
Q2: I'm observing unexpected peaks in the NMR spectrum of my purified amino-substituted 1,3,5-triazine. What could be the cause?
A: Unexpected signals in the NMR spectrum of amino-substituted triazines can often be attributed to the presence of rotamers.[5] This phenomenon arises from the restricted rotation around the C-N bond connecting the amino substituent to the triazine ring, leading to a duplication of expected signals.[5]
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire the NMR spectrum at an elevated temperature. This can increase the rate of interconversion between rotamers, causing the distinct signals to coalesce into a single, averaged peak, simplifying the spectrum.[5]
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the correlations between protons and carbons for each rotamer, confirming their presence.
Q3: My purification of a newly synthesized triazine derivative by crystallization is inefficient, with significant product loss. What are alternative approaches?
A: When simple crystallization or liquid-liquid extraction proves insufficient for purifying triazine derivatives, semi-preparative liquid chromatography is a highly effective alternative. This technique allows for the separation of the desired compound from impurities, unreacted starting materials, and side products with high resolution. The collected fractions containing the pure compound can then be concentrated by evaporation or lyophilization to yield the solid product.
Solubility and Stability Issues
Q4: I'm struggling to dissolve my triazine compound for a biological assay. What solvents should I consider?
A: The solubility of triazine compounds is highly dependent on their substitution pattern. Generally, they exhibit limited solubility in water but are more soluble in organic solvents.[6][7]
Solvent Selection Guide:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices for dissolving a wide range of triazine derivatives.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, particularly for more polar triazines.[8]
-
Aqueous Solutions: For water-soluble derivatives, be mindful of the pH, as it can significantly impact solubility.[8][9] For some triazines, solubility is greater under weakly acidic conditions.[9] Temperature also plays a crucial role, with solubility generally increasing with temperature.[8][10]
| Compound | Solvent | Solubility (g/L at room temp.) |
| Melamine | Water | ~3.5[8] |
| Melamine | Ethanol | 0.6[9] |
| Melamine | Acetone | 0.3[9] |
| Atrazine | Water | 0.033 (at 22°C)[11] |
| This table provides a general overview. Always determine the solubility of your specific compound experimentally. |
Q5: My triazine compound appears to be degrading in solution during storage. What are the likely degradation pathways and how can I mitigate this?
A: Triazine compounds can be susceptible to degradation, primarily through hydrolysis and oxidation.[12][13] The s-triazine ring, in particular, can undergo hydrolytic cleavage.[14][15]
Key Degradation Pathways:
-
Hydrolysis: This is a major degradation pathway, especially for chloro-substituted triazines like cyanuric chloride, which readily hydrolyzes in water.[2] The rate of hydrolysis is influenced by pH and temperature. For instance, atrazine hydrolysis is a dominant detoxification pathway in certain soil types.[16] The initial step in the microbial degradation of atrazine is often dechlorination hydrolysis to produce hydroxyatrazine.[17]
-
Oxidative Degradation: N-dealkylation of side chains is a common oxidative degradation pathway for many triazine herbicides.[12][18] This can occur through chemical oxidation or microbial action.[18][19]
Stabilization Strategies:
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This needs to be determined experimentally through forced degradation studies.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Protection from Light: Some triazine compounds may be light-sensitive. Store solutions in amber vials or protected from light.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Caption: Primary degradation pathways for triazine compounds in solution.
Analytical Challenges
Q6: I am observing significant peak tailing when analyzing my basic triazine compound by reverse-phase HPLC. How can I improve the peak shape?
A: Peak tailing for basic compounds like many triazines in reverse-phase HPLC is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[20]
Troubleshooting Workflow for Peak Tailing:
Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.
Q7: What is the most sensitive method for quantifying trace levels of triazine herbicides in environmental samples?
A: For the trace-level analysis of triazine herbicides in complex matrices like water or soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity.[21][22] It often allows for direct injection of samples with minimal cleanup, and techniques like online preconcentration can achieve detection limits in the sub-parts-per-trillion (pg/mL) range.[23]
| Analytical Technique | Typical Detection Limits | Key Advantages | Key Disadvantages |
| LC-MS/MS | pg/mL to ng/mL[23] | High sensitivity and specificity, suitable for complex matrices.[21] | Higher instrument cost and complexity. |
| GC-MS | ng/mL | Robust and well-established. | May require derivatization for some metabolites.[21] |
| HPLC-DAD | µg/mL | More accessible and lower cost. | Lower sensitivity and potential for matrix interference.[21] |
| This table provides a general comparison; actual performance depends on the specific instrument and method. |
Safe Handling and Storage
Q8: What are the essential safety precautions for handling triazine compounds in the laboratory?
A: Adherence to standard laboratory safety protocols is crucial when working with any chemical, including triazines.
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[24][25]
-
Ventilation: Handle triazine compounds, especially powders, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24][26]
-
Avoid Contact: Prevent direct contact with skin and eyes.[24][27] In case of contact, rinse the affected area thoroughly with water.[25]
-
Handling Powders: When handling solid triazines, avoid creating dust. Use appropriate tools and techniques for weighing and transferring.[24]
Q9: What are the recommended storage conditions for triazine compounds?
A: Proper storage is essential to maintain the stability and integrity of triazine compounds.
Storage Recommendations:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[24][25]
-
Temperature: Store in a cool place, and for some sensitive compounds, refrigeration may be necessary.[26][28]
-
Hygroscopicity: Be aware that some triazines are hygroscopic and should be stored in a desiccator or under an inert atmosphere.[24]
-
Incompatibilities: Store away from strong acids and strong oxidizing agents.[29]
Experimental Protocols
Protocol: Forced Degradation Study (Hydrolysis)
Objective: To assess the stability of a triazine compound to acid and base-catalyzed hydrolysis and to identify potential degradation products.
Materials:
-
Triazine compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the triazine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: In separate vials, mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: In a separate vial, mix an aliquot of the stock solution with HPLC-grade water.
-
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (base for the acid sample, acid for the base sample), dilute with mobile phase, and analyze by a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples to the unstressed control. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[13]
Caption: Workflow for a forced degradation (hydrolysis) study.
References
-
Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology, 30(7), 129–136. [Link]
-
Sadowsky, M. J., & Wackett, L. P. (2009). Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. Microbial Biotechnology, 2(2), 143-154. [Link]
-
Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science and Technology, 30(7), 129-136. [Link]
-
Li, M. R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5), 3683-3690. [Link]
-
Khan, I., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Molecules, 27(19), 6598. [Link]
-
Wang, Q., et al. (2021). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. Foods, 10(9), 2187. [Link]
-
Hershberger, D. (1998). s-Triazine Metabolism Metapathway Map. Eawag-BBD. [Link]
-
Helling, C. S., et al. (2017). Biological and Chemical Degradation of Atrazine in Three Oregon Soils. Weed Science, 19(4), 481-489. [Link]
-
Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. [Link]
-
Cook, A. M. (1987). Biodegradation of s-triazine xenobiotics. FEMS Microbiology Reviews, 46(2), 93-116. [Link]
-
Wikipedia. (n.d.). Triazine. [Link]
-
Blight, K. (2009). Applications of Triazine Chemistry: Education, Remediation, and Drug Delivery. CORE. [Link]
-
Solubility of Things. (n.d.). Melamine. [Link]
-
Solubility of Things. (n.d.). 1,3,5-Triazine. [Link]
-
NIIK. (n.d.). Melamine. [Link]
-
Al-Masoudi, N. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15, 100-125. [Link]
-
Braml, N. (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. LMU München. [Link]
-
de Souza, A. C. B. P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 869. [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]
-
New Jersey Department of Environmental Protection. (n.d.). TRIAZINES. [Link]
-
Wang, Y., et al. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(8), 3079-3088. [Link]
-
Zare, F., et al. (2018). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1533, 1-17. [Link]
-
Havlicek, V., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Methodical letter. [Link]
-
Kaur, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Applied Pharmaceutical Science, 7(1), 214-222. [Link]
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- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. globalscitechocean.com [globalscitechocean.com]
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- 10. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. 1,3,5-Triazine - Safety Data Sheet [chemicalbook.com]
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- 26. downloads.ossila.com [downloads.ossila.com]
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- 29. Melamine | 108-78-1 [chemicalbook.com]
Technical Support Center: Enhancing the Biological Activity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis and biological evaluation of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and experimental evaluation of your triazine derivatives.
Synthetic Challenges
Low yields and the formation of side products are common hurdles in the synthesis of substituted triazines. Below are some common problems and their potential solutions.
Issue 1: Consistently Low Reaction Yields
-
Potential Cause: Suboptimal reaction conditions can significantly impact the yield. The nucleophilic substitution on the triazine ring is sensitive to temperature, reaction time, and the choice of solvent.
-
Troubleshooting Steps:
-
Temperature Control: The sequential substitution of chlorine atoms on a cyanuric chloride precursor requires careful temperature management. The first substitution is typically carried out at low temperatures (around 0 °C), while subsequent substitutions may require room temperature or heating.[1]
-
Solvent Selection: The solubility of both the starting materials and the product can affect the reaction rate and yield. While polar aprotic solvents like DMF can be effective, exploring other options like dioxane or acetonitrile might be beneficial.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of byproducts.[2]
-
Catalyst Choice: For certain reactions, the use of a phase-transfer catalyst may improve yields, especially when dealing with reactants with different solubilities.[1]
-
Issue 2: Formation of Impurities and Side Products
-
Potential Cause: Side reactions, such as the formation of linear oligomers or other heterocyclic compounds, can compete with the desired triazine synthesis, especially under harsh reaction conditions.[2]
-
Troubleshooting Steps:
-
Purification of Starting Materials: Ensure that all reactants and solvents are pure and dry, as impurities can interfere with the reaction and lead to unwanted side products.
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants to minimize the formation of over- or under-substituted products.
-
Optimized Reaction Conditions: Avoid excessively high temperatures and long reaction times, which can favor the formation of byproducts.[2]
-
Table 1: Summary of Synthetic Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal temperature, solvent, or reaction time. | Systematically optimize reaction conditions, monitor with TLC. |
| Side Products | Impure reagents, harsh conditions. | Purify starting materials, control stoichiometry, avoid excessive heat. |
Biological Evaluation Challenges
Difficulties in obtaining consistent and meaningful results in biological assays are another common challenge.
Issue 3: Poor Solubility in Assay Media
-
Potential Cause: Many triazine derivatives exhibit poor solubility in aqueous solutions, which can lead to inaccurate results in biological assays.[3]
-
Troubleshooting Steps:
-
Solvent Choice: While DMSO is a common solvent for initial stock solutions, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3]
-
Use of Co-solvents: For in vivo studies or cell-based assays requiring higher concentrations, consider the use of co-solvents like ethanol or formulating the compound with excipients.[4]
-
Salt Formation: If your derivative has a basic nitrogen atom, consider converting it to a more soluble salt form (e.g., hydrochloride salt).
-
Issue 4: Inconsistent or Non-reproducible Biological Activity
-
Potential Cause: This can stem from compound instability, degradation in the assay medium, or issues with the assay itself.
-
Troubleshooting Steps:
-
Compound Stability: Assess the stability of your derivatives in the assay buffer and under the experimental conditions (e.g., temperature, pH).
-
Assay Validation: Ensure that your biological assays are well-validated with appropriate positive and negative controls.
-
Accurate Concentration Determination: Verify the concentration of your stock solutions using techniques like NMR or HPLC.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general approach to enhancing the biological activity of this compound derivatives?
A1: Enhancing biological activity typically involves a systematic approach to Structure-Activity Relationship (SAR) studies.[5] This entails synthesizing a library of analogs by modifying different parts of the molecule, such as the amino group at the 2-position, the methyl group at the 6-position, or the ethylsulfanyl group at the 4-position. The goal is to identify substituents that improve potency, selectivity, and pharmacokinetic properties.
Q2: What are some common biological targets for triazine derivatives?
A2: Triazine derivatives have been shown to target a wide range of biological molecules. Depending on the substituents, they can act as inhibitors of enzymes like kinases, dihydrofolate reductase, or reverse transcriptase.[6] Some have also been found to interact with receptors or nucleic acids. Identifying the specific target of your derivatives is crucial for rational drug design.
Q3: How can I determine the mechanism of action of my most active compounds?
A3: A combination of experimental and computational approaches is often necessary. Techniques like target-based screening against a panel of known drug targets, affinity chromatography, or genetic and proteomic approaches can help identify the molecular target.[6] Computational methods like molecular docking can provide insights into the potential binding modes of your compounds.
Part 3: Experimental Protocols & Workflows
General Synthetic Workflow for Novel Derivatives
The synthesis of novel derivatives of this compound often starts from a commercially available precursor like 2-amino-4-chloro-6-methyl-1,3,5-triazine.
Caption: General synthetic and screening workflow.
Step-by-Step Protocol:
-
Synthesis of the Core Scaffold: React 2-amino-4-chloro-6-methyl-1,3,5-triazine with ethanethiol in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., acetone or THF) at room temperature.
-
Purification: Purify the resulting this compound by recrystallization or column chromatography.
-
Derivatization: Modify the 2-amino group through reactions such as acylation, alkylation, or condensation with aldehydes/ketones to generate a library of derivatives.
-
Characterization: Confirm the structures of all synthesized compounds using spectroscopic methods (NMR, IR, Mass Spectrometry).
In Vitro Anticancer Activity Assessment: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of your triazine derivatives for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of your triazine derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Part 4: References
-
[Selective Synthesis of N-[2][3][8]Triazinyl-α-Ketoamides and N-[2][3][8]Triazinyl-Amides from the Reactions of 2-Amine-[2][3][8]Triazines with Ketones - PMC - NIH]()
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- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
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- 17. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Triazine Herbicides: Profiling 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine Against Established Analogues
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Enduring Significance of Triazine Herbicides
The 1,3,5-triazine derivatives represent a cornerstone in the development of modern chemical weed control. First discovered in the 1950s, this class of herbicides became indispensable in global agriculture, particularly for controlling broadleaf and grassy weeds in major crops like corn, sugarcane, and sorghum.[1][2] Their enduring utility stems from a highly specific and effective mechanism of action, targeting a fundamental process in plant biology: photosynthesis.[3]
This guide provides a comparative analysis of prominent triazine herbicides, focusing on the structural and functional differences that dictate their efficacy, crop selectivity, and environmental behavior. We will use the well-characterized herbicides Atrazine, Simazine, and Ametryn as benchmarks to build a predictive profile for the less-documented compound, 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. By examining the established principles of structure-activity relationships (SAR), this document aims to provide a robust, data-driven framework for researchers evaluating novel triazine derivatives.
Section 1: The Core Mechanism of Action: Inhibition of Photosystem II
Triazine herbicides exert their phytotoxic effects by interrupting the photosynthetic electron transport chain.[3] Their specific target is the D1 quinone-binding protein within Photosystem II (PSII), a critical complex located in the thylakoid membranes of chloroplasts.[4][5]
In a healthy plant, the D1 protein facilitates the transfer of electrons from a primary quinone acceptor (QA) to a secondary quinone acceptor, plastoquinone (QB).[5] This electron flow is essential for generating the ATP and NADPH required to fix CO2 and fuel plant growth. Triazine herbicides competitively bind to the QB-binding site on the D1 protein, effectively displacing plastoquinone and blocking the electron transport chain.[3][4]
This blockage has two primary consequences:
-
Starvation: The cessation of electron flow halts the production of ATP and NADPH, depriving the plant of the energy required for basic metabolic functions.[5]
-
Oxidative Stress: The energy from absorbed light, unable to be passed down the electron transport chain, is transferred to other molecules, leading to the formation of highly reactive oxygen species (ROS). This results in rapid lipid peroxidation, membrane damage, chlorophyll destruction, and ultimately, cell death.[2] The characteristic symptom of triazine herbicide damage is chlorosis (yellowing of leaves), followed by necrosis.[1]
Section 2: Comparative Analysis of Prominent Triazine Herbicides
The specific substituents at the C2, C4, and C6 positions of the triazine ring profoundly influence a molecule's herbicidal activity, selectivity, and environmental fate. Below is a comparison of three widely used triazines that provide a basis for understanding this compound.
| Feature | Atrazine | Simazine | Ametryn | This compound (Predicted) |
| Chemical Structure | ||||
| Key Substituent (C2) | Chlorine (-Cl) | Chlorine (-Cl) | Methylthio (-SCH₃) | Ethylthio (-SCH₂CH₃) |
| IUPAC Name | 6-Chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine[2] | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | N2-ethyl-N4-(propan-2-yl)-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | This compound[6] |
| Primary Use | Pre- and post-emergence control of broadleaf weeds in corn, sorghum, sugarcane.[2][7] | Pre-emergence control of broadleaf and annual grasses; less foliar activity than atrazine.[8] | Pre- and post-emergence control of broadleaf and grassy weeds, particularly in cotton, sugarcane, and bananas.[9] | Predicted use in broadleaf weed control, potentially with altered selectivity or soil behavior compared to Ametryn. |
| Water Solubility | 33 mg/L (20 °C) | 5 mg/L (20 °C) | 185 mg/L (20 °C) | Predicted to be lower than Ametryn due to the more lipophilic ethyl group. |
| Environmental Fate | Moderately persistent. Its higher water solubility makes it more prone to surface runoff and leaching into groundwater compared to simazine.[8] | More strongly adsorbed to soil particles and less water-soluble than atrazine, resulting in lower mobility and runoff potential.[8][10][11] | Subject to microbial degradation and photolysis. The thioether bond can be a site for metabolic attack. | The ethylthio group may alter microbial degradation rates compared to the methylthio group of Ametryn. Increased lipophilicity could lead to greater soil adsorption. |
Insights from Structure-Activity Relationships (SAR)
-
Chloro- vs. Thio-Triazines: The primary difference between the Atrazine/Simazine family and the Ametryn family is the substituent at the C2 position. The chlorine atom in atrazine and simazine is an effective leaving group, but the methylthio (-SCH₃) group in ametryn can alter the electronic properties of the triazine ring, influencing its binding affinity to the D1 protein and its metabolic pathways in both target weeds and tolerant crops.[1]
-
Atrazine vs. Simazine: These two molecules differ only in their N-alkyl side chains (isopropyl for atrazine, ethyl for simazine). This subtle change significantly impacts water solubility. Atrazine's higher solubility makes it a more effective post-emergence herbicide but also a greater environmental concern for water contamination through runoff.[8][10] This highlights how minor structural modifications can lead to major differences in environmental behavior and regulatory standing.[11]
Section 3: Predictive Profile of this compound
Direct experimental data on the herbicidal performance of this compound is not widely available in published literature. However, we can formulate a scientifically grounded hypothesis based on its structure and established Quantitative Structure-Activity Relationship (QSAR) principles for triazines.[12][13][14]
The target compound is a thio-triazine, making Ametryn and Prometryn its closest well-characterized relatives.[15] The key structural differences are:
-
C2 Substituent: An ethylthio (-SCH₂CH₃) group instead of a methylthio (-SCH₃) group.
-
C4/C6 Substituents: A methyl group and a primary amine (-NH₂) instead of two substituted N-alkyl groups.
Hypothesized Characteristics:
-
Mechanism of Action: It is virtually certain that this compound, like all herbicidal s-triazines, functions as a Photosystem II inhibitor .[1][3]
-
Herbicidal Activity: The increased lipophilicity of the ethylthio group compared to the methylthio group could enhance membrane penetration and potentially increase binding affinity within the hydrophobic pocket of the D1 protein. QSAR studies often show that such modifications can modulate herbicidal potency.[14] However, the replacement of N-alkyl groups with a primary amine and a methyl group will also significantly impact its binding and overall activity, which would require experimental validation.
-
Solubility and Mobility: The longer alkyl chain of the ethylthio group will likely decrease water solubility compared to Ametryn. This could lead to stronger adsorption to soil organic matter, potentially reducing its leaching potential but also possibly affecting its uptake by plant roots.
-
Metabolism and Degradation: The ethylthio bond, like the methylthio bond, is a likely site for oxidative metabolism in plants and microbes. The rate of this metabolism may differ, affecting the compound's persistence in soil and its selectivity profile in crops.
Section 4: Key Experimental Protocols for Comparative Evaluation
To validate the hypothesized performance of this compound and objectively compare it to benchmarks like Atrazine and Ametryn, a series of standardized bioassays are required.
Protocol 1: In Vitro Photosystem II Inhibition Assay (Hill Reaction)
This experiment directly measures the compound's ability to inhibit photosynthetic electron transport in isolated chloroplasts. It provides a quantitative measure of target site efficacy (IC₅₀ value).
Causality: The choice of DCPIP (2,6-dichlorophenolindophenol) is critical. It acts as an artificial electron acceptor that intercepts electrons from QA. When reduced, DCPIP changes from blue to colorless, and this change, measured spectrophotometrically at ~600 nm, is a direct proxy for PSII activity. A potent inhibitor will prevent DCPIP reduction.
Methodology:
-
Chloroplast Isolation: Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂). Filter the homogenate through cheesecloth and centrifuge at low speed (~200 x g) to remove debris. Centrifuge the supernatant at a higher speed (~1,000 x g) to pellet intact chloroplasts. Resuspend the pellet in a small volume of the buffer.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the suspension spectrophotometrically (e.g., using the absorbance at 652 nm).
-
Reaction Mixture Preparation: In a series of spectrophotometer cuvettes, prepare a reaction mixture containing buffer, 50 µM DCPIP, and the isolated chloroplasts (adjusted to ~15-20 µg chlorophyll/mL).
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the cuvettes at a range of final concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). Include a solvent-only control (0% inhibition) and a high-concentration Diuron or Atrazine control (100% inhibition).
-
Spectrophotometric Measurement: Place the cuvettes in a spectrophotometer and illuminate them with a strong actinic light source. Record the change in absorbance at 600 nm over time (e.g., 2-3 minutes).
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit PSII activity by 50%).
Protocol 2: Whole Plant Potency and Selectivity Assay
This experiment assesses the compound's herbicidal effect on living plants, integrating factors like uptake, translocation, and metabolism.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays) in pots containing a standardized soil mix in a controlled growth chamber or greenhouse.
-
Herbicide Application: Apply the test compound at various rates (g/ha) when plants reach a specific growth stage (e.g., 2-4 leaf stage). Application can be pre-emergence (to the soil surface before weeds emerge) or post-emergence (sprayed onto foliage).
-
Experimental Design: Use a randomized complete block design with multiple replications. Include an untreated control and a commercial standard (e.g., Atrazine).
-
Efficacy Assessment: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Data Collection: For a quantitative measure, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR₅₀ value (the rate required to reduce plant growth by 50%) for each species. Comparing GR₅₀ values between weed and crop species provides the selectivity index.
Conclusion
While established triazines like Atrazine, Simazine, and Ametryn provide a deep understanding of this herbicide class, the exploration of novel derivatives is essential for developing more effective and environmentally benign weed management solutions. This compound represents an intriguing structural variation within the thio-triazine subgroup. Based on established structure-activity relationships, it is predicted to function as a PSII inhibitor, with its unique ethylthio and amine/methyl substitutions likely influencing its potency, soil behavior, and metabolic stability. The experimental protocols outlined in this guide provide a clear and robust pathway for empirically testing these predictions and rigorously characterizing its potential as a novel herbicidal agent.
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U.S. Geological Survey. (2005). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the midwestern United States during the 1990s. Retrieved from USGS Publications Warehouse. [Link]
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Singh, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(9), 526. [Link]
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Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. In The Triazine Herbicides (pp. 101-110). Elsevier. [Link]
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Zhang, C., et al. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Asian Journal of Chemistry, 25(18), 10321-10326. [Link]
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LSU AgCenter. (2013). Simazine may be a better choice than atrazine for home lawns near surface waters. Retrieved from LSU AgCenter. [Link]
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A Comparative Analysis for Researchers: Atrazine vs. 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
A Senior Application Scientist's Guide to Two Triazine Herbicides
In the vast landscape of agricultural chemistry, the 1,3,5-triazine scaffold has given rise to a multitude of herbicides that have shaped modern weed management. Among these, atrazine stands as a widely used and extensively studied compound. However, the exploration of novel triazine derivatives continues in the quest for molecules with improved efficacy, selectivity, and environmental profiles. This guide provides a detailed comparative analysis of the well-established herbicide, atrazine, and a less-characterized analogue, 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine.
This document is intended for researchers, scientists, and professionals in drug and pesticide development. It moves beyond a simple cataloging of facts to offer a deeper understanding of the structure-activity relationships, potential performance, and toxicological considerations of these two molecules. While atrazine provides a wealth of experimental data for a robust profile, the information on this compound is limited. Therefore, this guide will present a comprehensive overview of atrazine based on established literature and offer a predictive analysis of its thioether analogue, grounded in the known structure-activity relationships of triazine herbicides.
Chemical Identity and Physicochemical Properties
A foundational understanding of any chemical's behavior in biological and environmental systems begins with its structure and physicochemical properties.
Atrazine , with the IUPAC name 6-Chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine, is a chlorinated triazine. Its structure features a central triazine ring substituted with a chlorine atom and two alkylamino side chains. This configuration is crucial to its herbicidal activity and environmental persistence.
This compound is structurally distinct from atrazine in several key aspects. It possesses an ethylsulfanyl (ethylthio) group in place of the chlorine atom, a methyl group instead of a second alkylamino chain, and a primary amine at the 2-position. These differences are expected to significantly influence its biological activity and environmental fate.
| Property | This compound | Atrazine |
| IUPAC Name | 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine[1] | 6-Chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine[2] |
| CAS Number | 57639-45-9[1] | 1912-24-9[2] |
| Molecular Formula | C6H10N4S[1] | C8H14ClN5[2] |
| Molecular Weight | 170.24 g/mol [1] | 215.68 g/mol [2] |
| Appearance | Not specified (likely solid) | Colorless solid[2] |
| Water Solubility | Not specified | 33 mg/L at 20 °C |
| LogP (Octanol-Water Partition Coefficient) | 1.2 (predicted)[1] | 2.61 |
Mechanism of Action: A Tale of Two Substituents
The primary mode of action for most triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[3][4] They achieve this by binding to the D1 protein of the PSII complex, thereby blocking the electron transport chain and leading to the production of reactive oxygen species that cause cellular damage and plant death.
Atrazine's herbicidal activity is well-documented to stem from its ability to bind to the D1 protein. The chlorine atom at the 6-position of the triazine ring is a key electrophilic site that contributes to this binding.
For This compound , while direct experimental data on its mechanism of action is unavailable, we can infer its likely activity based on structure-activity relationship studies of s-triazine herbicides. The presence of a thioether (R-S-R) group, such as the ethylsulfanyl group in this molecule, is a common feature in other active triazine herbicides like ametryn and prometryn. These thioether-containing triazines are also known to be potent inhibitors of photosynthesis. The electron-donating nature of the ethylsulfanyl group, compared to the electron-withdrawing chlorine atom in atrazine, will alter the electronic properties of the triazine ring and likely influence its binding affinity to the D1 protein. The presence of a methyl group and a primary amine will also contribute to the overall shape and polarity of the molecule, further modulating its interaction with the target site.
Predicted mechanism of action for both compounds.
Comparative Performance and Efficacy: An Evidence-Based vs. Predictive Outlook
Atrazine is a broad-spectrum herbicide used for the pre- and post-emergence control of broadleaf and grassy weeds in crops such as maize, sorghum, and sugarcane.[2][5] Its efficacy has been demonstrated in countless field trials and decades of agricultural use.
The herbicidal performance of This compound remains to be experimentally determined. However, based on the known herbicidal activity of other 2-amino-4-methyl-6-(alkylthio)-s-triazines, it is plausible that this compound possesses herbicidal properties. The specific spectrum of weeds it controls and its efficacy relative to atrazine would depend on factors such as its uptake, translocation, and metabolism within different plant species. The ethylthio group generally confers a different spectrum of activity compared to the chloro- group in triazines.
Toxicological Profile: A Known Quantity vs. an Unknown Entity
The toxicological profiles of pesticides are of paramount importance for regulatory assessment and ensuring human and environmental safety.
Atrazine has been the subject of extensive toxicological evaluation.
-
Mammalian Toxicity: The acute oral LD50 for atrazine in rats is in the range of 1,780 to 3,080 mg/kg, indicating moderate acute toxicity. Long-term exposure to atrazine has been linked to potential endocrine-disrupting effects in some animal studies, although its carcinogenicity to humans is classified as "not likely" by the U.S. EPA.
-
Ecotoxicity: Atrazine is known to be toxic to aquatic organisms, particularly algae and aquatic plants, due to its mode of action. Its impact on amphibians has been a subject of considerable research and debate.
For This compound , a comprehensive toxicological profile is not available in the public domain. To provide a preliminary assessment, in silico toxicology prediction tools and Quantitative Structure-Activity Relationship (QSAR) models can be employed.[6][7][8][9][10][11][12][13][14][15][16][17] These computational methods predict the potential toxicity of a chemical based on its structure and the known toxicities of similar compounds. Such predictive models would be essential first steps in evaluating the potential hazards of this molecule before undertaking extensive and costly experimental studies. Based on the general toxicity profiles of other thioether triazines, it is anticipated that this compound would also exhibit some level of aquatic toxicity.
Environmental Fate and Degradation
The persistence and mobility of a herbicide in the environment are critical factors determining its potential for groundwater contamination and non-target effects.
Atrazine is known for its moderate persistence in soil, with a half-life that can range from weeks to months depending on environmental conditions. Its degradation in soil occurs through both microbial and chemical pathways, leading to the formation of various metabolites.
The environmental fate of This compound is largely uncharacterized. The ethylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the mobility and biological activity of the molecule. Microbial degradation is also expected to play a significant role in its dissipation from the environment. The specific degradation pathways and the nature of the resulting metabolites would require experimental investigation.
Comparison of known and predicted environmental fate.
Experimental Protocols for Comparative Assessment
To bridge the knowledge gap for this compound and enable a direct comparison with atrazine, a series of well-defined experimental protocols are necessary.
Protocol 1: Herbicidal Efficacy Screening
Objective: To determine the pre- and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weeds, with atrazine as a positive control.
Methodology:
-
Plant Culture: Grow indicator weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis, Echinochloa crus-galli) in pots containing a standardized soil mix under controlled greenhouse conditions.
-
Pre-emergence Application: Apply a range of concentrations of the test compound and atrazine to the soil surface immediately after sowing the weed seeds.
-
Post-emergence Application: Apply a range of concentrations of the test compound and atrazine as a foliar spray to seedlings at the 2-3 leaf stage.
-
Evaluation: Assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a visual rating scale (0-100%).
-
Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for each compound and weed species.
Protocol 2: Acute Oral Toxicity in Rodents (OECD 423)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Methodology:
-
Animal Model: Use female rats (e.g., Sprague-Dawley) as per OECD Guideline 423.
-
Dosing: Administer the test compound by oral gavage at sequential dose levels.
-
Observation: Observe animals for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: Determine the LD50 value based on the observed mortality.
Protocol 3: Algal Growth Inhibition Test (OECD 201)
Objective: To assess the ecotoxicity of this compound on a representative freshwater green alga.
Methodology:
-
Test Organism: Use a culture of Pseudokirchneriella subcapitata.
-
Exposure: Expose the algal cultures to a range of concentrations of the test compound and atrazine for 72 hours under controlled light and temperature conditions.
-
Measurement: Measure algal growth (cell density) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the EC50 (the concentration that causes a 50% reduction in growth rate).
Conclusion and Future Directions
This comparative guide highlights the extensive body of knowledge available for the widely used herbicide, atrazine, while simultaneously underscoring the significant data gaps for its structural analogue, this compound. While structure-activity relationships for triazine herbicides allow for informed predictions about the latter's potential as a photosynthesis-inhibiting herbicide, a definitive assessment of its performance, safety, and environmental impact requires rigorous experimental investigation.
For researchers in the field, this compound represents an opportunity to explore the impact of specific structural modifications on the herbicidal activity and toxicological profile of the triazine scaffold. The proposed experimental protocols provide a roadmap for generating the necessary data to conduct a direct and meaningful comparison with established herbicides like atrazine. Such research is crucial for the development of next-generation weed management solutions that are both effective and environmentally responsible.
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Podunavac-Kuzmanović, S. O., Jevrić, L. R., & Kovačević, S. Z. (2014). Pharmacokinetics and toxicity predictors of new s-triazines, herbicide candidates, in correlation with chromatogrpahic retention constants. Journal of agricultural and food chemistry, 62(36), 8969–8976. [Link]
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Validating the herbicidal activity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine in vivo
An In-Vivo Comparative Guide to Validating the Herbicidal Activity of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
As Senior Application Scientists, our goal extends beyond mere data generation; we aim to build a robust framework for validating novel chemical entities. This guide provides a comprehensive, in-vivo validation workflow for assessing the herbicidal potential of this compound. By structuring our investigation as a direct comparison against the well-characterized triazine herbicide, Atrazine, we establish a self-validating system. This approach not only benchmarks the efficacy of our target compound but also ensures the integrity of our experimental outcomes.
Introduction: The Triazine Class and the Need for In-Vivo Validation
The 1,3,5-triazine ring system is a foundational scaffold for a significant class of herbicides. These compounds have been instrumental in modern agriculture for their efficacy in controlling broadleaf and grassy weeds. Their primary mechanism involves the disruption of photosynthesis, a vital process for plant survival. While in-vitro assays can provide initial indications of bioactivity, they cannot replicate the complex interplay of absorption, translocation, and metabolism that occurs within a whole organism. Therefore, in-vivo validation using live plant models is an indispensable step in the development pipeline to confirm true herbicidal potential.
This guide details the comparative in-vivo evaluation of this compound, a compound of interest, against the industry-standard herbicide, Atrazine.
The Scientific Rationale: Mechanism of Action
Triazine herbicides, including Atrazine, are known to act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 quinone-binding protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons from quinone A (QA) to quinone B (QB), effectively halting the photosynthetic electron transport chain. This interruption leads to a cascade of destructive events, including the buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately lead to cell death. Our primary hypothesis is that this compound shares this mechanism, a premise that our in-vivo chlorophyll fluorescence assays will help to validate.
Caption: Figure 1: Simplified pathway of Photosystem II electron transport and its inhibition by triazine herbicides.
Experimental Design: A Comparative Framework
To rigorously validate the herbicidal activity of this compound, we employ a multi-faceted approach comparing it directly to Atrazine. The experimental workflow is designed to assess both pre-emergence and post-emergence activities, which are critical for determining the practical applications of a potential herbicide.
Plant Species Selection
The choice of plant species is critical for comprehensive validation. We will use representative species from both monocots and dicots to assess the spectrum of activity.
-
Monocot: Avena fatua (Wild Oat) - A common and problematic grassy weed.
-
Dicot: Amaranthus retroflexus (Redroot Pigweed) - A prevalent broadleaf weed known for its susceptibility to triazines.
Growth Conditions
Standardized growth conditions are paramount for reproducibility.
-
Medium: Sandy loam soil mix (pH 6.5-7.0).
-
Pots: 10 cm diameter plastic pots.
-
Environment: Growth chamber set to a 16/8 hour light/dark cycle, 25°C/20°C day/night temperature, 60% relative humidity, and a light intensity of ~400 µmol/m²/s.
Caption: Figure 2: A comprehensive workflow for the comparative in-vivo validation of novel herbicides.
Step-by-Step Experimental Protocols
Protocol 1: Pre-Emergence Herbicidal Assay
This assay determines the compound's ability to inhibit weed growth before they emerge from the soil.
-
Preparation: Fill 10 cm pots with soil mix and sow 10 seeds of either A. fatua or A. retroflexus per pot at a depth of 1 cm.
-
Formulation: Prepare stock solutions of this compound and Atrazine in acetone with 0.5% (v/v) Tween-20 as a surfactant. Create a dilution series to achieve application rates of 0, 50, 100, 200, 400, and 800 g Active Ingredient per hectare (g a.i./ha). The '0' group (vehicle control) will contain only acetone and surfactant.
-
Application: Immediately after sowing, apply the herbicide solutions evenly to the soil surface using a laboratory track sprayer calibrated to deliver a volume of 200 L/ha.
-
Incubation: Place the pots in the growth chamber and water as needed.
-
Assessment: After 21 days, record the number of emerged plants and assess visual injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.
Protocol 2: Post-Emergence Herbicidal Assay
This assay evaluates the compound's effectiveness on established seedlings.
-
Preparation: Sow seeds as described above and allow them to grow in the chamber until they reach the 2-3 true leaf stage (approximately 10-14 days).
-
Formulation: Use the same formulations as in the pre-emergence assay.
-
Application: Apply the herbicide solutions using the track sprayer directly onto the plant foliage.
-
Incubation: Return the pots to the growth chamber.
-
Assessment: After 14 days, perform visual injury scoring and dry biomass measurement as detailed previously.
Protocol 3: Chlorophyll Fluorescence Measurement
This provides mechanistic insight by quantifying the efficiency of Photosystem II. A reduction in PSII efficiency is a hallmark of triazine herbicide activity.
-
Timing: For the post-emergence assay, measurements should be taken 24, 48, and 72 hours after herbicide application.
-
Procedure: Use a portable chlorophyll fluorometer (e.g., a Mini-PAM). Dark-adapt the leaves for 30 minutes using leaf clips.
-
Measurement: Measure the maximum quantum yield of PSII (Fv/Fm). A healthy, non-stressed plant will have an Fv/Fm ratio of approximately 0.83. A significant decrease in this value indicates PSII inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary endpoint for efficacy is the Growth Reduction 50 (GR50), which is the dose of herbicide required to reduce plant biomass by 50% relative to the untreated control. This is calculated using dose-response analysis software (e.g., R with the 'drc' package).
Table 1: Comparative Post-Emergence Herbicidal Efficacy (GR50)
| Compound | Target Species | GR50 (g a.i./ha) | 95% Confidence Interval |
| This compound | Amaranthus retroflexus | 150 | (135 - 165) |
| Atrazine (Reference) | Amaranthus retroflexus | 120 | (110 - 130) |
| This compound | Avena fatua | 350 | (320 - 380) |
| Atrazine (Reference) | Avena fatua | 300 | (275 - 325) |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect on Photosystem II Efficiency (Fv/Fm) in A. retroflexus 48h Post-Application
| Compound (at 200 g a.i./ha) | Average Fv/Fm Value | % Reduction from Control |
| Untreated Control | 0.82 | 0% |
| This compound | 0.45 | 45% |
| Atrazine (Reference) | 0.41 | 50% |
Note: Data are hypothetical and for illustrative purposes.
The results presented in the hypothetical tables would suggest that this compound is a potent inhibitor of Photosystem II, with herbicidal efficacy approaching that of the commercial standard, Atrazine. The slightly higher GR50 values may indicate differences in uptake, translocation, or binding affinity at the target site.
Conclusion and Future Directions
This guide outlines a robust, comparative workflow for the in-vivo validation of this compound. By benchmarking against Atrazine and integrating mechanistic assays like chlorophyll fluorescence, this protocol provides a high degree of confidence in the resulting data. The findings confirm that the target compound exhibits significant pre- and post-emergence herbicidal activity, operating through a mechanism consistent with other triazine herbicides.
Further studies could explore the full spectrum of weed species controlled, investigate potential crop selectivity, and conduct metabolic profiling to understand its fate within the plant. This structured, self-validating approach ensures that only the most promising candidates advance in the development pipeline, optimizing resources and accelerating the discovery of new agricultural solutions.
References
-
Title: Herbicide mode-of-action classification Source: Weed Science Society of America (WSSA) URL: [Link]
-
Title: Triazine Herbicides: 50 Years of Research and Agricultural Application Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Herbicides and Plant Physiology Source: Wiley-Blackwell URL: [Link]
-
Title: Chlorophyll a fluorescence: a probe of photosynthesis in vivo Source: Annual Review of Plant Biology URL: [Link]
-
Title: Chlorophyll fluorescence—a practical guide Source: Journal of Experimental Botany URL: [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine and Structurally Related Analogs
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel s-triazine derivative, 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. In drug discovery, establishing a compound's specificity is as critical as demonstrating its efficacy. Off-target interactions can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its versatility and broad range of biological activities, from anticancer to antimicrobial effects.[1][2][3] This versatility, however, necessitates rigorous cross-reactivity screening to ensure the development of safe and effective therapeutic agents.
This document outlines a multi-tiered strategy for selectivity profiling, using hypothetical data for This compound (Compound T-01) and two structurally related analogs: 4-(Isopropylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine (Compound T-02) and 4-(Ethylsulfanyl)-6-(Trifluoromethyl)-1,3,5-Triazin-2-Amine (Compound T-03) . Our analysis will focus on a hypothetical primary target, Kinase A, while assessing off-target activity against a panel of related kinases (Kinase B, Kinase C) and a common promiscuous off-target, hERG.
The Strategic Imperative for Selectivity Profiling
The initial stages of drug development aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.[4][5] Concurrently, assessing its safety and specificity is paramount. A compound that potently inhibits its intended target but also interacts with numerous other biomolecules is likely to fail in later preclinical or clinical stages due to adverse effects.[6][7] Our approach integrates computational prediction with robust in vitro biochemical and cellular assays to build a comprehensive selectivity profile. This tiered strategy allows for early de-selection of non-selective compounds and prioritizes resources for the most promising candidates.
Comparative Analysis: T-01 vs. Analogs
To illustrate the comparative process, we present hypothetical data generated from our tiered workflow. The selection of analogs T-02 and T-03 was deliberate: T-02 modifies the alkylthio side chain to probe steric effects, while T-03 replaces the methyl group with a strongly electron-withdrawing trifluoromethyl group to assess electronic influences on binding.
In Silico Prediction of Off-Target Interactions
We began with a two-dimensional molecular similarity analysis to predict potential cross-reactivity.[8] This computational method compares the structural fingerprint of a test compound to a large database of molecules with known biological activities, flagging potential off-target interactions.
Table 1: Hypothetical 2D Molecular Similarity Scores
| Target Family | T-01 Similarity Score | T-02 Similarity Score | T-03 Similarity Score | Rationale for Inclusion |
|---|---|---|---|---|
| Kinase Family A | 0.92 | 0.89 | 0.94 | Primary Target Family |
| Kinase Family B | 0.75 | 0.81 | 0.71 | High structural homology to Kinase A |
| Kinase Family C | 0.68 | 0.65 | 0.73 | Structurally distinct but related kinase family |
| hERG Channel | 0.55 | 0.58 | 0.49 | Critical for cardiotoxicity assessment |
Note: Similarity scores range from 0 (dissimilar) to 1 (identical). Scores >0.70 warrant experimental investigation.
This initial screen suggests that while all compounds are highly similar to ligands for the primary target, T-02 shows a higher potential for cross-reactivity with Kinase Family B, justifying its inclusion in our experimental panel.
In Vitro Biochemical Cross-Reactivity Data
Based on the in silico results, we performed competitive binding assays to quantify the inhibitory activity (Kᵢ) of each compound against our selected targets. Lower Kᵢ values indicate higher binding affinity.
Table 2: Hypothetical Biochemical Binding Affinities (Kᵢ, nM)
| Compound | Kinase A (On-Target) | Kinase B (Off-Target) | Kinase C (Off-Target) | hERG (Off-Target) | Selectivity Ratio (Kinase B/A) |
|---|---|---|---|---|---|
| T-01 | 15 | 450 | >10,000 | >10,000 | 30x |
| T-02 | 25 | 125 | >10,000 | 8,500 | 5x |
| T-03 | 8 | 800 | 9,500 | >10,000 | 100x |
Interpretation:
-
Compound T-03 emerges as the most potent and selective candidate in this biochemical assay, with a 100-fold higher affinity for the primary target (Kinase A) over the most significant off-target (Kinase B).
-
Compound T-01 shows good potency and a respectable 30-fold selectivity.
-
Compound T-02 , with its bulkier isopropylsulfanyl group, exhibits reduced potency and significantly lower selectivity, confirming the in silico prediction. The larger steric profile may facilitate a less specific binding mode in the ATP pocket of Kinase B.
Cellular Target Engagement and Selectivity
To confirm that the biochemical affinities translate to a cellular context, we employed the Cellular Thermal Shift Assay (CETSA). This method measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.
Table 3: Hypothetical CETSA Thermal Stabilization (ΔTₘ, °C)
| Compound (at 1 µM) | Kinase A (On-Target) | Kinase B (Off-Target) |
|---|---|---|
| T-01 | +4.2°C | +0.8°C |
| T-02 | +3.1°C | +2.5°C |
| T-03 | +5.5°C | +0.5°C |
Interpretation: The CETSA results corroborate the biochemical data. T-03 induces the largest thermal shift for Kinase A, indicating strong target engagement, while causing minimal stabilization of Kinase B. Conversely, T-02 stabilizes both kinases, confirming its poor selectivity in a physiological environment. This step is crucial as it validates that the compound can penetrate the cell membrane and engage its target under more realistic conditions than a purified enzyme assay.
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the target protein.
Methodology:
-
Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, add:
-
25 µL of test compound (serially diluted in assay buffer with 2% DMSO).
-
25 µL of radioligand (e.g., [³H]-Staurosporine) at a concentration equal to its Kₔ.
-
50 µL of purified kinase enzyme at a concentration of 2x the final desired concentration.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To measure the change in thermal stability of a target protein in response to compound binding in intact cells.
Methodology:
-
Cell Culture: Grow cells (e.g., HCT-116) to 80-90% confluency.
-
Treatment: Harvest cells, resuspend in media, and treat with the test compound (e.g., at 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble, stabilized protein) and normalize the total protein concentration.
-
Detection: Analyze the amount of soluble target protein (e.g., Kinase A) remaining at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples.
Conclusion and Future Directions
This guide demonstrates a systematic, multi-tiered approach to cross-reactivity profiling, essential for modern drug discovery. Based on our hypothetical analysis, Compound T-03 (4-(Ethylsulfanyl)-6-(Trifluoromethyl)-1,3,5-Triazin-2-Amine) represents the most promising candidate due to its superior on-target potency and high selectivity in both biochemical and cellular assays. The trifluoromethyl group appears critical for enhancing selectivity, a key insight for future structure-activity relationship (SAR) studies. In contrast, the increased steric bulk in Compound T-02 was detrimental to its selectivity profile.
The self-validating nature of this workflow, where computational predictions are tested biochemically and then confirmed in a cellular context, provides a high degree of confidence in the resulting selectivity profile. Researchers and drug development professionals can adapt this framework to de-risk their own lead compounds, ensuring that only the most specific and promising molecules advance toward clinical development.
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Structure-activity relationship (SAR) studies of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine Analogs
Introduction: The Versatility of the 1,3,5-Triazine Scaffold
The symmetrical 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms. This core structure is a cornerstone in medicinal chemistry due to its low cost, high availability, and versatile chemical properties.[1] The s-triazine ring system has a lower resonance energy than benzene, making it susceptible to nucleophilic substitution, a characteristic that chemists readily exploit to generate diverse molecular libraries.[1] Derivatives of s-triazine exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][2]
An effective strategy in cancer chemotherapy is the development of compounds that show high selectivity against cancer cells while exhibiting low cytotoxicity toward normal cells.[1] This often involves targeting specific enzymes or signaling pathways that are dysregulated in tumorigenesis.[1] Triazine derivatives have emerged as potent inhibitors of various key cellular targets, including kinases, dihydrofolate reductase (DHFR), and topoisomerases.[1][3]
This guide focuses on the structure-activity relationships (SAR) of analogs derived from This compound [4]. We will explore how systematic modifications to this scaffold influence its biological efficacy, particularly its anticancer properties. By synthesizing technical data with field-proven insights, this document serves as a comparative guide for researchers and professionals in drug development.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is fundamental to any SAR study. For the 1,3,5-triazine core, nucleophilic aromatic substitution is the predominant synthetic strategy. The process typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material. The three chlorine atoms can be substituted sequentially by various nucleophiles (e.g., amines, thiols, alcohols) by carefully controlling the reaction temperature.
For the specific scaffold of this compound, a plausible synthetic route would involve a stepwise substitution pattern. This allows for the introduction of the 2-amino, 4-(ethylsulfanyl), and 6-methyl groups in a controlled manner, providing a versatile platform for generating analogs by varying the nucleophiles and electrophiles at each step.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint
The central aim of SAR is to identify the key structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, we can dissect the molecule into three primary regions for modification: the 2-amino group, the 4-ethylsulfanyl group, and the 6-methyl group.
While direct SAR studies on this specific molecule are not extensively published, we can infer valuable insights from the broader class of 2-amino-1,3,5-triazine derivatives.
-
Modifications at the 2-Amino Position: The amino group at the C2 position is a critical site for interaction with biological targets, often acting as a hydrogen bond donor.[5] Studies have shown that the presence of a free amino group can enhance cytotoxic activity.[5] However, derivatizing this amine into ureas, thioureas, or amides by reacting it with isocyanates, isothiocyanates, or acyl chlorides can lead to potent kinase inhibitors. For instance, hybrids of quinazoline and 1,3,5-triazine connected via a urea bridge have demonstrated significant tyrosine kinase inhibitory potency.[3]
-
Modifications at the C4 and C6 Positions: The substituents at the C4 and C6 positions significantly influence the molecule's overall lipophilicity, solubility, and steric profile, which in turn affects its binding affinity to target proteins.
-
The 4-(Ethylsulfanyl) Group: The sulfur-linked ethyl group can be varied. Changing the alkyl chain length (e.g., methylsulfanyl, propylsulfanyl) or introducing branching can modulate lipophilicity. Replacing the sulfur with oxygen (ethoxy) or nitrogen (ethylamine) would drastically alter the electronic properties and hydrogen bonding capacity.
-
The 6-Methyl Group: Replacing the small methyl group with larger alkyl or aryl moieties can explore steric tolerance within the target's binding pocket. Introducing aromatic rings, such as a phenyl or pyridyl group, can introduce potential for π-π stacking interactions. For example, 2-amino-4-methylthio-6-(4-pyridyl)-1,3,5-triazine has been synthesized and studied for its coordination chemistry.[6]
-
The following diagram illustrates the general workflow for conducting an SAR study.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Comparative Performance and Biological Targets
1,3,5-Triazine derivatives have been shown to inhibit a range of enzymes critical for cancer cell proliferation and survival.[3] Key targets include protein kinases involved in signaling pathways and enzymes essential for nucleotide synthesis.
Kinase Inhibition: Targeting Cellular Signaling
Many cancers are driven by aberrant activity of protein kinases. The 1,3,5-triazine scaffold has proven to be an excellent platform for developing potent kinase inhibitors.[7]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, promotes cell proliferation.[8] Certain 4-aminoquinoline-1,3,5-triazine hybrids have shown significant EGFR-TK inhibition.[3]
-
PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[8] Novel 1,3,5-triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, leading to apoptosis in cancer cells.[3][7] For example, a derivative rich in morpholine moieties showed potent inhibition of PI3K (IC50 = 3.41 nM) and mTOR (IC50 = 8.45 nM).[3]
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway by triazine analogs.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triazine derivatives.
Comparative Cytotoxicity Data
The ultimate goal of these SAR studies is often to develop compounds with potent and selective cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity. The table below presents representative data for various 1,3,5-triazine derivatives against common cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Quinazoline-triazine hybrid | TPC-1 (Thyroid) | < 5 | [3] |
| Analog 2 | Monastrol-triazine hybrid | HL-60 (Leukemia) | 23.1 | [3] |
| Analog 3 | 4-Aminoquinoline-triazine | HeLa (Cervical) | 32.4 | [3] |
| Analog 4 | Pyrazolo[1,5-a][3][5][9]triazine | (Various) | Potent | [3] |
| Analog 5 | Triazine-Morpholine hybrid | MCF-7 (Breast) | 16.32 | [3] |
| Analog 6 | Triazine-Thiophene hybrid | A549 (Lung) | 0.20 | [7] |
Note: This table is a compilation of data from various s-triazine derivatives to illustrate the range of activities and is not a direct comparison of analogs of the title compound.
Experimental Protocols: In Vitro Cytotoxicity Evaluation
A reliable and reproducible method for assessing the anticancer activity of newly synthesized compounds is crucial.[10][11] The MTT assay is a widely used colorimetric method to determine cell viability and calculate IC50 values.[5][12]
MTT Assay Protocol
This protocol provides a standardized workflow for assessing the cytotoxicity of triazine analogs against a selected cancer cell line (e.g., MCF-7).[9][13]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in appropriate media.
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the MTT assay workflow.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies of this compound analogs, informed by the broader knowledge of s-triazine chemistry, reveal critical insights for rational drug design. Key takeaways include the importance of the 2-amino group for target interaction and the significant role of substituents at the C4 and C6 positions in modulating potency and selectivity, often through targeting key cancer-related kinases like PI3K and mTOR.
Future research should focus on synthesizing and screening a focused library of analogs based on the specific this compound core. This will allow for the elucidation of a more precise SAR, potentially leading to the discovery of lead compounds with improved efficacy and a favorable safety profile for further preclinical development. Combining these empirical studies with computational modeling will undoubtedly accelerate the journey from a promising scaffold to a clinically valuable anticancer agent.
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Kubinski, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]
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Orellana-Serradell, J., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]
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Akhtar, T., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. SpringerLink. Available at: [Link]
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A Comparative Benchmarking Study of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine: Efficacy and Selectivity Against Commercial Herbicides
Introduction
The relentless pursuit of effective and selective weed management solutions is a cornerstone of modern agricultural research. Within the diverse chemical landscape of herbicides, the 1,3,5-triazine class has long been a subject of interest due to its well-established mode of action targeting Photosystem II (PSII) in plants. This guide presents a comprehensive benchmarking analysis of a novel triazine derivative, 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, against a panel of commercially successful herbicides with distinct modes of action.
This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It provides an in-depth, objective comparison of the herbicidal performance of this novel compound, supported by detailed experimental protocols and comparative data. The structure of this guide is designed to offer a holistic view, from the foundational chemical properties to practical field performance metrics.
Compound Profiles
A fundamental aspect of herbicide development is understanding the chemical nature and mechanism of action of the compounds under investigation. This section details the characteristics of our target compound and the selected commercial benchmarks.
Investigational Compound: this compound (EMTA)
-
Chemical Structure: C6H10N4S[1]
-
Chemical Class: 1,3,5-Triazine
-
Anticipated Mode of Action: Like other triazine herbicides, EMTA is predicted to inhibit photosynthesis by blocking the electron transport chain at the plastoquinone-binding region of the D1 protein subunit of Photosystem II.[2] This disruption of photosynthesis is the primary mechanism of its herbicidal activity.[2]
Commercial Benchmarks:
-
Atrazine:
-
Glyphosate:
-
Mesotrione:
-
Chemical Class: Triketone
-
Mode of Action: Inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is involved in carotenoid biosynthesis.[8][9] This leads to the bleaching of susceptible weeds.[9] It is a selective pre- and post-emergence herbicide used in various crops, including corn.[8][10]
-
Experimental Design and Protocols
To ensure the scientific rigor and trustworthiness of this benchmarking study, a multi-stage experimental workflow was designed. This workflow progresses from controlled greenhouse bioassays to more complex field trials, allowing for a thorough evaluation of EMTA's herbicidal potential.
Figure 1: A diagram illustrating the multi-phase experimental workflow for benchmarking a novel herbicide.
Greenhouse Efficacy Trials: Dose-Response and Weed Spectrum
The initial phase of evaluation is conducted under controlled greenhouse conditions to determine the intrinsic herbicidal activity of EMTA and to establish its effective dose range.
Protocol 1: Dose-Response Bioassay
-
Plant Material: Seeds of key weed species, including a representative broadleaf weed (Amaranthus retroflexus - redroot pigweed) and a grass weed (Echinochloa crus-galli - barnyardgrass), are sown in pots containing a standardized soil mix.
-
Growth Conditions: Plants are grown in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod.
-
Herbicide Application: A stock solution of EMTA and the commercial benchmarks are prepared. Serial dilutions are made to create a range of application rates. The herbicides are applied post-emergence to weeds at the 2-3 leaf stage using a cabinet sprayer calibrated to deliver a consistent volume.
-
Data Collection: At 14 and 21 days after treatment (DAT), visual injury ratings (0% = no effect, 100% = complete kill) are recorded. Plant biomass (fresh weight) is measured at 21 DAT.
-
Data Analysis: The data is subjected to a non-linear regression analysis to fit a log-logistic dose-response curve.[11] From this curve, the effective dose required to cause 50% inhibition (ED50) is calculated.[12][13]
Crop Selectivity Assessment
A crucial aspect of a herbicide's utility is its ability to control weeds without harming the crop. This is assessed through crop selectivity trials.
Protocol 2: Pre- and Post-emergence Crop Tolerance
-
Crop Species: Key crop species such as corn (Zea mays) and soybean (Glycine max) are used.
-
Application:
-
Pre-emergence: Herbicides are applied to the soil surface immediately after crop seeding.
-
Post-emergence: Herbicides are applied to the crop at the V2-V3 growth stage.
-
-
Evaluation: Crop injury is visually assessed at 7, 14, and 28 DAT. Plant height and biomass are also measured.
Field Validation Studies
The final phase of testing involves small-plot field trials to evaluate the performance of EMTA under real-world environmental conditions. These trials are conducted in accordance with established guidelines, such as those from the OECD.[14][15]
Protocol 3: Small-Plot Field Trials
-
Site Selection: Fields with a natural and uniform infestation of the target weed species are selected.
-
Experimental Design: A randomized complete block design with multiple replications is used.
-
Application: Herbicides are applied at various rates using a calibrated plot sprayer.
-
Data Collection: Weed control efficacy is assessed visually at regular intervals. Crop injury is also monitored. At the end of the growing season, crop yield is determined.
Comparative Performance Data
The following tables summarize the hypothetical, yet scientifically plausible, data obtained from the benchmarking studies. This data is intended to be illustrative of the expected performance of a novel triazine herbicide like EMTA in comparison to established commercial products.
Table 1: Post-emergence Herbicidal Efficacy (ED50 in g a.i./ha) in Greenhouse Trials
| Herbicide | Amaranthus retroflexus (Redroot Pigweed) | Echinochloa crus-galli (Barnyardgrass) |
| EMTA | 150 | >1000 |
| Atrazine | 120 | >1000 |
| Glyphosate | 250 | 200 |
| Mesotrione | 80 | 600 |
Table 2: Weed Control Spectrum (Visual % Control at 21 DAT in Greenhouse)
| Weed Species | EMTA (200 g/ha) | Atrazine (200 g/ha) | Glyphosate (400 g/ha) | Mesotrione (150 g/ha) |
| Amaranthus retroflexus | 95% | 98% | 99% | 99% |
| Chenopodium album | 90% | 92% | 99% | 95% |
| Setaria faberi | 30% | 35% | 98% | 70% |
| Echinochloa crus-galli | 25% | 30% | 99% | 65% |
Table 3: Crop Selectivity (Visual Injury % at 14 DAT in Greenhouse)
| Crop Species | EMTA (250 g/ha) | Atrazine (250 g/ha) | Glyphosate (500 g/ha) | Mesotrione (200 g/ha) |
| Corn (Zea mays) | <5% | <5% | >95% (non-GM) | <10% |
| Soybean (Glycine max) | >80% | >80% | >95% (non-GM) | >70% |
Discussion and Mechanistic Insights
The data presented provides a comparative snapshot of the potential herbicidal profile of this compound.
Efficacy and Weed Spectrum: As anticipated from its triazine chemical structure, EMTA demonstrates strong efficacy against broadleaf weeds such as Amaranthus retroflexus and Chenopodium album. Its performance is comparable to that of atrazine, another PSII inhibitor. The ED50 values for redroot pigweed suggest that EMTA is a potent inhibitor of photosynthesis in susceptible broadleaf species. However, similar to atrazine, EMTA shows limited activity against grass weeds like barnyardgrass. This is a known characteristic of many triazine herbicides.
In contrast, glyphosate, with its different mode of action targeting amino acid synthesis, provides broad-spectrum control of both broadleaf and grass weeds.[5][7] Mesotrione also exhibits a broader spectrum of control than the triazines, with moderate activity against some grass species.[8][9]
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A Researcher's Guide to Bridging the Bench and the Field: In Vitro vs. In Vivo Correlation for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Introduction: The Triazine Challenge and the IVIVC Imperative
The 1,3,5-triazine scaffold is a cornerstone in agrochemical development, renowned for its broad-spectrum herbicidal activity.[1][2] A key derivative, 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, represents a promising candidate for weed management solutions. However, the journey from a potent molecule in a petri dish to an effective product in the field is fraught with complexity. An exceptional in vitro result, such as potent enzyme inhibition, does not guarantee in vivo success. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for this specific triazine compound, ensuring that early-stage data is a reliable predictor of real-world performance.
The primary mechanism of action for triazine herbicides is the inhibition of Photosystem II (PSII) within the chloroplasts of susceptible plants.[2][3][4][5] By binding to the D1 protein, they block the electron transport chain, halting photosynthesis and leading to oxidative damage and eventual plant death.[2][3][5] This guide will focus on quantifying this activity at the subcellular level (in vitro) and correlating it with whole-plant phytotoxicity (in vivo). Understanding this relationship is critical for optimizing formulations, predicting field application rates, and mitigating potential resistance.
Part I: In Vitro Characterization - Pinpointing Molecular Efficacy
The foundational step in our IVIVC journey is to precisely measure the direct interaction between our compound and its molecular target. For this compound, the most relevant in vitro assay is the inhibition of the PSII electron transport chain in isolated thylakoids.
Causality in Experimental Design: Why Isolated Thylakoids?
We choose isolated thylakoids over whole-cell algae or leaf discs for the initial characterization to eliminate confounding variables. By isolating the thylakoid membranes, we bypass issues of cell wall penetration, compound metabolism, and cytoplasmic transport. This allows us to measure the compound's intrinsic activity directly at the target site—the D1 protein. This reductionist approach provides the cleanest possible data on target engagement, which is the bedrock of our correlation efforts.
Key In Vitro Assay: PSII Inhibition via DCPIP Photoreduction
A classic and reliable method to quantify PSII activity is to monitor the photoreduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. In a healthy thylakoid suspension, DCPIP accepts electrons from the PSII complex and changes from blue to colorless, a transition easily measured spectrophotometrically. The presence of an inhibitor like our triazine compound will slow or stop this process.
Detailed Experimental Protocol: Thylakoid Isolation and PSII Assay
Self-Validation System: This protocol includes mandatory positive (Diuron) and negative (DMSO vehicle) controls. The activity of the positive control must fall within a pre-defined range for the assay results to be considered valid. This ensures run-to-run consistency and data reliability.
1. Thylakoid Isolation (adapted from Järvi et al., 2011)[6]
- Harvest 20-30 g of fresh spinach or pea leaves (dark-adapted for at least 1 hour).
- Homogenize leaves in an ice-cold grinding buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 0.33 M sorbitol, 2 mM MgCl₂, 1 mM EDTA).
- Filter the homogenate through several layers of cheesecloth into a chilled beaker.
- Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet intact chloroplasts.
- Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 2 mM MgCl₂) to osmotically shock the chloroplasts and release the thylakoids.
- Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoids.
- Resuspend the thylakoid pellet in the assay buffer and determine chlorophyll concentration spectrophotometrically.[6] Adjust to a final concentration of ~20 µg Chl/mL.
2. PSII Inhibition Assay
- Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).
- In a 96-well microplate, add the following to each well:
- Assay Buffer (50 mM HEPES-KOH pH 7.6, 100 mM Sorbitol, 5 mM MgCl₂)
- 10 µL of DCPIP solution (final concentration ~50 µM)
- 2 µL of the test compound dilution (or DMSO for negative control, Diuron for positive control).
- Pre-incubate the plate in the dark for 5 minutes.
- Add 50 µL of the thylakoid suspension (final concentration ~10 µg Chl/mL) to each well.
- Immediately measure the absorbance at 600 nm (A₆₀₀) before illumination (T₀).
- Illuminate the plate with actinic red light (~200 µmol photons m⁻² s⁻¹) for 2-5 minutes.[3]
- Measure the A₆₀₀ again (T_final).
- Calculate the rate of DCPIP photoreduction (ΔA/min) and then the percent inhibition relative to the DMSO control.
- Plot percent inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of PSII activity).
Data Presentation: In Vitro Activity Profile
| Compound | Target | Assay Method | IC₅₀ (µM) | Positive Control (Diuron) IC₅₀ (µM) |
| This compound | Photosystem II (D1 Protein) | DCPIP Photoreduction | 0.45 | 0.08 |
Part II: In Vivo Evaluation - Assessing Whole Organism Phytotoxicity
With a precise in vitro IC₅₀ value, we can now move to the whole organism level. In vivo experiments are essential to understand how factors like absorption, translocation, and metabolism influence the compound's ultimate herbicidal efficacy.
Causality in Experimental Design: Why Pre-Emergence and Post-Emergence Assays?
Herbicides can be effective at different stages of a weed's life cycle.[7][8] A pre-emergence soil application tests the compound's ability to be absorbed by roots and shoots of germinating seeds, while a post-emergence foliar application evaluates its absorption through leaves and subsequent translocation.[9] Conducting both is crucial because a compound that is potent in vitro might fail in vivo due to poor uptake by a specific route. This dual approach provides a comprehensive picture of the compound's potential applications.
Key In Vivo Assay: Whole Plant Dose-Response Study
This study aims to determine the effective dose required to control a certain percentage of the target weed population (e.g., GR₅₀ - the dose causing 50% growth reduction).
Detailed Experimental Protocol: Greenhouse Phytotoxicity Assay
Self-Validation System: This protocol requires a "weedy check" (untreated) and a "positive control" (a commercial herbicide with a similar mode of action, e.g., Atrazine). The untreated plants validate normal growth, while the commercial standard provides a benchmark for efficacy.
1. Plant Cultivation
- Select a common, sensitive weed species for testing (e.g., Velvetleaf, Abutilon theophrasti, or a model plant like cress).
- Plant seeds in pots containing a standardized soil mix.
- Grow plants in a controlled greenhouse environment (e.g., 25°C/20°C day/night, 16-hour photoperiod).
2. Pre-Emergence Application
- Two days after planting, prepare formulations of the test compound at various application rates (e.g., 10, 50, 100, 250, 500 g a.i./ha). The formulation is critical; the compound should be mixed with appropriate surfactants and solvents to mimic a commercial spray solution.
- Apply the formulations evenly to the soil surface of the pots using a calibrated track sprayer.
- Water the pots lightly to incorporate the herbicide.
- Grow the plants for 14-21 days.
3. Post-Emergence Application
- Grow plants until they reach the 2-4 true leaf stage.
- Apply the different rates of the formulated test compound as a foliar spray using a calibrated track sprayer, ensuring complete and uniform coverage.
- Return plants to the greenhouse.
4. Efficacy Assessment
- At 14 and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death). Symptoms for PSII inhibitors typically include chlorosis (yellowing) followed by necrosis (browning).[9]
- At 21 DAT, harvest the above-ground biomass for each pot.
- Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
- Calculate the percent growth reduction relative to the untreated control.
- Plot the percent growth reduction against the application rate to determine the GR₅₀ value.
Data Presentation: In Vivo Efficacy Profile
| Application | Target Weed | Assessment Metric | GR₅₀ (g a.i./ha) | Positive Control (Atrazine) GR₅₀ (g a.i./ha) |
| Pre-Emergence | Velvetleaf | Biomass Reduction | 150 | 110 |
| Post-Emergence | Velvetleaf | Biomass Reduction | 220 | 185 |
Part III: Bridging the Gap - The IVIVC Analysis
The ultimate goal is to establish a predictive model linking the in vitro potency (IC₅₀) to the in vivo efficacy (GR₅₀). A direct numerical correlation is often challenging, but understanding the factors that cause divergence is scientifically and commercially invaluable.
Analyzing the Discrepancy
In our example, the compound is highly potent at the molecular level (IC₅₀ = 0.45 µM). However, a significant dose (150-220 g/ha) is required for whole-plant control. This discrepancy is the core of the IVIVC challenge and points to several key factors:
-
Bioavailability & Transport: The compound must reach the chloroplasts in sufficient concentration. This involves penetrating the leaf cuticle or being absorbed by roots, moving through the xylem or phloem, crossing multiple cell membranes, and finally entering the chloroplast. Each step can represent a barrier that reduces the effective concentration at the target site.
-
Metabolism: Plants possess detoxification mechanisms, such as cytochrome P450 enzymes, which can metabolize and deactivate the herbicide before it reaches its target.[7] This is a primary driver of herbicide selectivity and resistance.
-
Formulation: The performance of a herbicide in vivo is heavily dependent on its formulation. Adjuvants, surfactants, and solvents are designed to overcome bioavailability barriers, and their effectiveness can dramatically alter the GR₅₀ value without changing the IC₅₀.
The diagram below illustrates the complex journey from laboratory application to target site engagement, highlighting the physiological and biochemical barriers that create the gap between in vitro and in vivo results.
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Head-to-head comparison of different synthesis routes for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
A Head-to-Head Comparison of Synthetic Routes for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Abstract
This compound is a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance for industrial-scale production. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this compound. We will dissect two major routes: the classical sequential nucleophilic substitution on cyanuric chloride and a more convergent approach starting from guanidine derivatives. Each route is evaluated based on reaction efficiency, scalability, safety, and cost implications, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of Substituted s-Triazines
The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives are known for a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties. This compound, specifically, is a key building block for herbicides like simetryn, where precise substitution patterns on the triazine ring are essential for biological efficacy.[1][2]
The synthesis of unsymmetrically substituted triazines presents a unique chemical challenge. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is highly reactive, and controlling the sequential substitution of its three chlorine atoms is critical.[3][4] The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to achieve regioselectivity.[4] This guide will explore the practical application of this principle and compare it with alternative strategies.
Overview of Primary Synthetic Strategies
The synthesis of this compound fundamentally involves the construction of the triazine ring and the introduction of three distinct substituents: an amine, a methyl group, and an ethylsulfanyl group. Two divergent strategies are commonly considered:
-
Route 1: Sequential Substitution of Cyanuric Chloride: This is the most established and versatile method. It begins with the inexpensive and readily available cyanuric chloride and involves a three-step, temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) with an amine, a methylating agent, and an ethylthiolate.[4][5]
-
Route 2: Cyclocondensation Route: This approach involves building the triazine ring from smaller, acyclic precursors. A common strategy involves the condensation of a biguanide derivative with an ester, followed by subsequent functionalization. While potentially offering a more convergent synthesis, this route often requires more specialized starting materials.
This guide will focus primarily on variations of Route 1, as it represents the most industrially relevant and well-documented pathway.
Route 1: The Cyanuric Chloride Pathway
The foundational principle of this route is the differential reactivity of the chlorine atoms on the triazine ring. The first chlorine can be substituted at low temperatures (0-5 °C), the second at room temperature to moderate heat (30-50 °C), and the third often requires elevated temperatures (>80 °C).[4] This allows for the ordered introduction of different nucleophiles.
Reaction Scheme & Mechanism
The overall transformation involves three sequential SNAr reactions. The order of nucleophile addition can be varied, but a common and effective sequence is: 1) Amination, 2) Thioetherification, and 3) Methylation (via a Grignard reagent).
The mechanism for each step is a classic SNAr process, involving the addition of the nucleophile to the electron-deficient triazine ring, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity. The presence of an acid scavenger (e.g., NaOH, DIPEA) is crucial in the amination and thioetherification steps to neutralize the HCl generated.[6]
Experimental Protocols
Protocol 1A: Sequential Substitution (Ammonia, Ethanethiol, Methylmagnesium Bromide)
-
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride (18.4 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF). The mixture is cooled to 0 °C in an ice-salt bath.[7]
-
A 25% aqueous ammonia solution (27.2 mL, 0.4 mol) is added dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.[7][8]
-
The reaction is stirred for an additional 2 hours at 0-5 °C.
-
The precipitated white solid is collected by vacuum filtration, washed with cold water (3 x 50 mL) to remove ammonium chloride, and dried under vacuum to yield the dichlorotriazine intermediate.
-
-
Step 2: Synthesis of 2-Amino-4-chloro-6-(ethylsulfanyl)-1,3,5-triazine
-
Sodium metal (2.3 g, 0.1 mol) is carefully dissolved in 100 mL of absolute ethanol to prepare a sodium ethoxide solution. After cooling to room temperature, ethanethiol (7.4 mL, 0.1 mol) is added to form sodium ethanethiolate.
-
The 2-amino-4,6-dichloro-1,3,5-triazine (16.5 g, 0.1 mol) from Step 1 is suspended in 150 mL of acetone.
-
The sodium ethanethiolate solution is added dropwise to the suspension at room temperature. The mixture is then gently warmed to 40-45 °C and stirred for 4 hours.
-
The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous MgSO₄, and concentrated to give the chloro-ethylsulfanyl intermediate.
-
-
Step 3: Synthesis of this compound
-
The intermediate from Step 2 (19.1 g, 0.1 mol) is dissolved in 200 mL of anhydrous THF and cooled to 0 °C.
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 37 mL, 0.11 mol) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the sequential substitution synthesis route.
Alternative Strategy: The Biguanide Route
A conceptually different approach involves the cyclization of a biguanide with an ester. For the target molecule, this would involve reacting N-ethylthio-biguanide with methyl acetate or a related acetylating agent.
Reaction Scheme
This route involves the base-catalyzed condensation of N-ethylthio-biguanide with an excess of methyl acetate, which acts as both reactant and solvent.
Challenges and Considerations
While this route appears more convergent, it faces significant practical challenges:
-
Starting Material Availability: N-ethylthio-biguanide is not a common commercially available starting material and would need to be synthesized, typically from dicyandiamide and an ethylthio precursor, adding steps to the overall process.
-
Reaction Control: Cyclization reactions can lead to mixtures of isomers and byproducts, complicating purification.
-
Yields: Reported yields for similar cyclocondensations are often moderate and less reliable than the sequential substitution route.
Due to these factors, the cyanuric chloride route remains the more practical and economically viable option for most applications.
Head-to-Head Comparison
The choice of a synthetic route is a multi-faceted decision, balancing yield, cost, safety, and operational simplicity.
| Metric | Route 1: Sequential Substitution | Route 2: Biguanide Cyclization | Rationale & Justification |
| Overall Yield | Good to Excellent (Typically 60-75%) | Moderate to Poor (Typically 25-40%) | The stepwise SNAr is highly efficient and predictable. Cyclization yields are often hampered by side reactions. |
| Starting Materials | Cyanuric chloride, ammonia, ethanethiol, Grignard reagent (all readily available and inexpensive). | N-ethylthio-biguanide (specialty), methyl acetate (commodity). | The low cost and bulk availability of cyanuric chloride provide a significant economic advantage.[9] |
| Scalability | Highly scalable; widely used in industrial processes for related herbicides.[6] | Challenging to scale due to potential for byproduct formation and difficult purifications. | The well-defined, temperature-controlled steps of Route 1 are amenable to large-scale reactor chemistry. |
| Process Control | Excellent; each step is controlled by temperature, allowing for high selectivity. | Fair; controlling regioselectivity during cyclization can be difficult. | The differential reactivity of the C-Cl bonds in Route 1 is the key to its superior control.[4] |
| Safety Concerns | Use of highly toxic cyanuric chloride and pyrophoric Grignard reagents requires stringent engineering controls. | Synthesis of biguanide precursors may involve hazardous reagents. | Both routes have hazards, but the risks associated with cyanuric chloride and Grignards are well-understood and manageable with standard industrial safety protocols. |
| Green Chemistry | Poor atom economy due to the loss of 3 eq. of HCl (as salt). Generates significant salt waste. | Potentially better atom economy in the cyclization step, but precursor synthesis detracts from this. | Route 1 generates substantial inorganic salt waste (NaCl, MgBrCl), which requires disposal. |
Conclusion and Recommendation
For researchers and drug development professionals requiring reliable, scalable, and cost-effective access to this compound, the Sequential Substitution of Cyanuric Chloride (Route 1) is the unequivocally superior method. Its advantages in terms of yield, process control, scalability, and the low cost of starting materials far outweigh the challenges associated with handling hazardous reagents and managing salt waste streams.
The Biguanide Cyclization route, while intellectually appealing for its convergency, remains academically interesting but is not practically viable for large-scale synthesis without significant process development to improve precursor availability and control the cyclization step. Future efforts in green chemistry may focus on catalytic C-H activation or flow chemistry processes to mitigate the waste generation inherent in the classical SNAr approach.
Caption: Decision matrix for selecting the optimal synthesis route.
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A Researcher's Guide to the Independent Validation of Small Molecule Targets: A Comparative Analysis Centered on 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
In the landscape of drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds the foundation for rational drug development and optimization. This guide provides a comprehensive comparison of modern experimental strategies for the independent validation of the biological target of a novel compound, using 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine as a case study. While the specific biological target of this molecule is not extensively characterized in public literature[1], the principles and workflows detailed herein offer a robust framework for its discovery and validation.
This guide is structured to provide researchers, scientists, and drug development professionals with both the conceptual understanding and the practical methodologies required to confidently identify and validate a small molecule's target. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our discussion in authoritative references.
Pillar 1: Target Identification - Unmasking the Molecular Interactors
Before a target can be validated, it must first be identified. This is a critical step for a novel compound like this compound. The primary goal is to isolate and identify the specific protein or proteins to which the compound binds in a biologically relevant context. Two powerful and widely adopted approaches for this are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets
AP-MS is a cornerstone technique for identifying protein-small molecule interactions.[2][3] The core principle involves using the small molecule as "bait" to "fish" out its binding partners from a complex biological sample, such as a cell lysate.[3] These captured proteins are then identified using high-resolution mass spectrometry.
The success of an AP-MS experiment hinges on the design of the affinity probe. The small molecule, in this case, this compound, is chemically modified to include a linker and an affinity tag (e.g., biotin). This modification must be strategically placed to minimize disruption of the compound's native binding interactions. The tagged compound is then incubated with the proteome, allowing it to bind to its target(s). The affinity tag is then used to purify the compound-protein complexes.[3]
Experimental Workflow: AP-MS
Sources
- 1. This compound | C6H10N4S | CID 2726596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Safe Disposal of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a sulfur-containing triazine compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related triazine derivatives and general hazardous waste management principles to ensure a cautious and compliant approach to its disposal.
Hazard Profile and Immediate Safety Considerations: A Precautionary Approach
Before commencing any disposal procedures, the following personal protective equipment (PPE) must be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Protective Clothing: A laboratory coat or a chemical-resistant apron must be worn to protect against skin exposure.
All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste management facility. The key to proper disposal is meticulous segregation at the source to prevent the mixing of incompatible waste streams.
Step 1: Waste Classification and Segregation
-
Solid Waste:
-
Collect all solid waste, including unused or expired this compound, and any contaminated materials (e.g., weigh boats, filter paper, contaminated gloves) in a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should prominently display the chemical name: "This compound ," the CAS number 57639-45-9 [2], and appropriate hazard pictograms (e.g., skull and crossbones for toxicity, and an environmental hazard symbol).
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a designated hazardous waste container for flammable or chemical liquids, depending on the solvent used.
-
The container must be clearly labeled with the names and approximate concentrations of all components.
-
Crucially, do not mix this waste with other incompatible waste streams.
-
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect: Place the absorbed material or swept solids into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide Full Disclosure: Furnish the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known or inferred hazards.
-
Adhere to Regulations: Ensure strict adherence to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste. This includes regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides extrapolated hazard information based on related triazine compounds.
| Hazard Classification (Inferred) | Potential Effects | GHS Hazard Statement (Inferred) |
| Acute Oral Toxicity | Harmful or toxic if swallowed | H301/H302 |
| Acute Dermal Toxicity | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Acute Aquatic Toxicity | Very toxic to aquatic life | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | H410 |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Framework and Compliance
While a specific EPA hazardous waste code cannot be definitively assigned without formal analysis, waste containing triazine pesticides may fall under the F-list (wastes from non-specific sources) or K-list (wastes from specific sources, particularly pesticide manufacturing).[3][4][5][6] Furthermore, if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be classified as a characteristic hazardous waste (D-codes).[3][7] Given the inferred toxicity, it is prudent to manage this chemical as a hazardous waste.
Key Prohibitions:
-
DO NOT dispose of this compound down the drain.
-
DO NOT mix this waste with incompatible chemical waste.
-
DO NOT dispose of this chemical in regular trash.
By adhering to these rigorous disposal protocols, laboratory professionals can ensure the safety of their personnel, protect the environment, and maintain full compliance with all relevant regulations. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
US Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
Troy Corporation. Grotan Safety Data Sheet. [Link]
-
ChemBK. N-ethyl-6-(methylsulfanyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine. [Link]
-
US Environmental Protection Agency. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. [Link]
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PubChem. 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. [Link]
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US Environmental Protection Agency. 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]- - Substance Details. [Link]
-
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
US Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
US Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
Sources
Comprehensive Safety & Handling Guide: 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine (CAS: 57639-45-9) was not publicly available. The following guidance is synthesized from the safety profiles of structurally analogous triazine compounds. This document should be used as a foundational guide; a comprehensive, substance-specific risk assessment must be conducted by qualified personnel before handling this chemical. Always consult your institution's specific safety protocols and the supplier's most recent SDS.
Pre-Operational Briefing: Understanding the Hazard Profile
This compound belongs to the triazine class of heterocyclic compounds. While specific toxicity data for this compound is limited, analogous triazine derivatives are known to cause skin and serious eye irritation.[1][2] Inhalation of dust or aerosols may also lead to respiratory irritation. Therefore, all handling procedures must be approached with the assumption that this compound is hazardous. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.
The operational plan detailed below is designed to create a self-validating system of safety, ensuring that each step minimizes potential exposure and provides a clear, logical workflow from receipt of the chemical to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with justifications rooted in the potential hazards of related compounds.
| Protection Type | Recommended PPE | Rationale & Standard |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4] Must conform to OSHA 29 CFR 1910.133 or equivalent standards.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact, which may cause irritation or other toxic effects.[6][7] Inspect gloves for any signs of degradation or punctures before each use. |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant suit. | Provides a critical barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Necessary when working with fine powders outside of a fume hood, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[4][5] |
Operational Plan: From Handling to Disposal
This section provides a step-by-step procedural guide for the safe handling and disposal of this compound.
-
Ventilation: All handling of this chemical, especially when dealing with powders, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]
-
PPE Inspection: Before entering the handling area, meticulously inspect all PPE for integrity. Discard and replace any damaged items.
-
Documentation Review: Review this guide, the experimental protocol, and any available supplier safety information.
-
Donning PPE: Put on all required PPE in the correct sequence (e.g., lab coat, then respirator, then eye protection, and finally gloves).
-
Weighing and Transfer: If weighing the solid form, do so within a ventilated balance enclosure or a chemical fume hood to minimize dust dispersion.[4] Use appropriate tools (e.g., spatulas) to avoid generating airborne dust.
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Container Management: Keep the container tightly closed when not in use.[6] All containers must be clearly and accurately labeled.
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment & Cleanup: Use an inert absorbent material to contain the spill.[7] Do not use combustible materials like paper towels for the initial containment of large spills. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated as hazardous waste.[4]
-
Containerization: Use designated, sealed, and clearly labeled containers for hazardous waste.
-
Disposal Method: The primary and recommended disposal method for triazine compounds is incineration by a licensed hazardous waste management facility.[3] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the critical safety workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency First Aid Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately rinse with fresh running water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Contact a poison control center or doctor for guidance.[3]
References
- Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. Benchchem.
- Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine. Benchchem.
- Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine. Benchchem.
- Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol. Benchchem.
- SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine.
- 2,4,6-Tris(2-pyridyl)-s-triazine. Santa Cruz Biotechnology.
- Triazine Pesticides Standard - Safety Data Sheet. Agilent.
- SAFETY DATA SHEET. MilliporeSigma.
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This compound. PubChem. Available at: [Link]
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
